molecular formula C10H13Cl2NO B1487479 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride CAS No. 897019-60-2

3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride

Cat. No.: B1487479
CAS No.: 897019-60-2
M. Wt: 234.12 g/mol
InChI Key: WYMVANZSDZOIQK-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVANZSDZOIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673950
Record name 3-[(4-Chlorophenyl)methoxy]azetidine--hydrogen chloride (1/1)
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Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897019-60-2
Record name Azetidine, 3-[(4-chlorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897019-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)methoxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known and proposed physicochemical properties of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document synthesizes available data with established analytical methodologies to offer a robust framework for its characterization.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural features, including high ring strain and a three-dimensional conformation, can confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The title compound, 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, is a derivative of azetidine that incorporates a 4-chlorobenzyl ether moiety. As a hydrochloride salt, it is expected to have enhanced stability and aqueous solubility compared to its free base form, which is advantageous for pharmaceutical applications.[4]

This guide will detail the identity and structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, summarize its known physicochemical properties, and provide detailed experimental protocols for the determination of key characteristics that are not yet publicly documented.

Identity and Structure

A clear understanding of the chemical identity and structure is fundamental for any further characterization.

Chemical Structure

The chemical structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is presented below:

Figure 1: Chemical Structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride

Caption: Chemical structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.

Identifiers
IdentifierValueSource
CAS Number 897019-60-2[5]
Molecular Formula C₁₀H₁₃Cl₂NO[5]
Molecular Weight 234.12 g/mol [5]
IUPAC Name 3-[(4-chlorobenzyl)oxy]azetidin-1-ium chlorideN/A
SMILES C1=CC(=CC=C1Cl)COC2CNC2.Cl[5]

Physicochemical Properties

This section summarizes the available and predicted physicochemical properties of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.

Summary of Properties
PropertyValueMethod
Appearance Solid (predicted)Visual Inspection
Melting Point Data not availableDifferential Scanning Calorimetry (DSC)
Solubility Soluble in water (predicted)[4]Thermodynamic Solubility Assay
pKa Data not availablePotentiometric Titration
LogP Data not availableHPLC-based method
Detailed Discussion of Properties
  • Appearance: As a hydrochloride salt of an organic base, the compound is expected to be a crystalline solid at room temperature.

  • Melting Point: The melting point is a critical parameter for assessing purity and stability. For hydrochloride salts of small molecules, a sharp melting point is indicative of high purity.

  • Solubility: The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[4] Quantitative determination of solubility in various solvents (e.g., water, ethanol, DMSO) is crucial for formulation development.

  • pKa: The pKa of the azetidine nitrogen is a key determinant of its ionization state at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent azetidine is 11.29.[6]

  • LogP: The partition coefficient (LogP) between octanol and water is a measure of lipophilicity, which is a critical factor in predicting membrane permeability and overall drug-likeness.

Experimental Protocols for Physicochemical Characterization

The following protocols are proposed for the comprehensive characterization of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.

Workflow for Physicochemical Characterization

Caption: Proposed workflow for the physicochemical characterization.

Identity and Purity Determination
  • Objective: To confirm the chemical structure and assess purity.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure.

    • The presence of unexpected signals may indicate impurities.

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

  • Objective: To determine the purity of the compound and identify any impurities.

  • Methodology:

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase could consist of a gradient of water and acetonitrile with a small amount of an acidic modifier like formic acid or trifluoroacetic acid.

    • Use a UV detector to monitor the elution of the compound. The chlorobenzyl group should provide a strong UV chromophore.

    • Inject a known concentration of the sample and determine the area percentage of the main peak to assess purity.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to identify any impurities.

Determination of Physicochemical Properties
  • Objective: To determine the melting point and assess thermal stability.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event.

  • Objective: To determine the solubility in various solvents.

  • Methodology:

    • Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

  • Objective: To determine the acid dissociation constant (pKa).

  • Methodology:

    • Dissolve a known amount of the compound in water.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the compound is in its ionized form.

Stability and Degradation

Understanding the stability of the compound is crucial for its handling, storage, and formulation. The ether linkage in 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride could be susceptible to hydrolysis under acidic or basic conditions.

Potential Degradation Pathway

A 3-[(4-Chlorobenzyl)oxy]azetidine (hydrochloride salt) B 3-Hydroxyazetidine A->B  Hydrolysis (acid or base) C 4-Chlorobenzyl alcohol A->C

Caption: A potential hydrolytic degradation pathway.

Safety and Handling

Based on available data for the hydrochloride salt, the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[7] It should be stored in a dry, well-ventilated place.[5]

Conclusion

3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a promising scaffold for drug discovery, leveraging the beneficial properties of the azetidine ring. While some basic identifiers are known, a comprehensive physicochemical characterization is essential for its development. This guide provides a framework for this characterization by summarizing the known data and presenting detailed, scientifically sound protocols for determining the unknown properties. The successful application of these methodologies will enable a deeper understanding of this compound and facilitate its progression in the drug development pipeline.

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Sources

A Technical Guide to the Synthesis and Characterization of 3-O-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in modern medicinal chemistry.[1] Its inherent ring strain and rigid, three-dimensional sp³-rich character offer significant advantages in drug design, often leading to improved metabolic stability, solubility, and binding affinity.[1][2] Among the various substituted azetidines, 3-O-substituted derivatives, encompassing ethers and esters, represent a critical class of compounds. They serve as valuable building blocks and key intermediates for a wide array of biologically active molecules, including potent antibacterial agents, central nervous system (CNS) modulators, and FDA-approved drugs such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine.[1][3][4] This guide provides an in-depth exploration of the prevalent synthetic methodologies for accessing 3-O-substituted azetidine derivatives, detailing the causal logic behind experimental choices, robust protocols, and comprehensive characterization techniques.

Foundational Strategy: Accessing the Key Precursor, N-Protected 3-Hydroxyazetidine

The journey to 3-O-substituted azetidines begins with the synthesis of a stable, versatile precursor: N-protected 3-hydroxyazetidine. Direct functionalization of the parent 3-hydroxyazetidine is often complicated by the nucleophilicity of the ring nitrogen. Therefore, a protection strategy is paramount. The synthesis commonly starts from inexpensive, commercially available materials like epichlorohydrin.

A widely adopted and scalable route involves the reaction of epichlorohydrin with a primary amine that also serves as a protecting group, such as benzylamine.[5] This initial step opens the epoxide ring. The subsequent intramolecular cyclization, typically promoted by a base, forms the N-benzyl-3-hydroxyazetidine. The benzyl group can be readily removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield 3-hydroxyazetidine, which is often isolated as its hydrochloride salt for improved stability.[5][6] For many subsequent reactions, this free amine is then protected with a more synthetically versatile group, such as a tert-butoxycarbonyl (Boc) group.

G cluster_0 Precursor Synthesis cluster_1 Functionalization Epichlorohydrin Epichlorohydrin Intermediate Ring-Opened Intermediate Epichlorohydrin->Intermediate Benzylamine Benzylamine Benzylamine->Intermediate NBn3OH 1-Benzyl-3-hydroxyazetidine Intermediate->NBn3OH Base-mediated cyclization ThreeOH 3-Hydroxyazetidine (as HCl salt) NBn3OH->ThreeOH H2PdC H₂, Pd/C H2PdC->ThreeOH NBoc3OH N-Boc-3-hydroxyazetidine (Key Precursor) ThreeOH->NBoc3OH Boc2O Boc₂O Boc2O->NBoc3OH Ethers 3-Azetidinyl Ethers NBoc3OH->Ethers Etherification (e.g., Williamson) Esters 3-Azetidinyl Esters NBoc3OH->Esters Esterification (e.g., Acyl Chloride) G cluster_0 Williamson Ether Synthesis Mechanism Start N-Boc-3-hydroxyazetidine Alkoxide Azetidinyl Alkoxide (Nucleophile) Start->Alkoxide Deprotonation Base NaH Base->Alkoxide TransitionState [Sₙ2 Transition State] Alkoxide->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Product N-Boc-3-alkoxyazetidine TransitionState->Product Halide Displacement

Figure 2: Mechanistic pathway of the Williamson ether synthesis for azetidines.
Detailed Protocol 1: Synthesis of N-Boc-3-methoxyazetidine

This protocol describes a representative Williamson ether synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Expert Insight: The portion-wise addition controls the evolution of hydrogen gas. Stirring the slurry at 0 °C for 30-60 minutes ensures complete formation of the alkoxide.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

    • Self-Validation: Successful synthesis is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. Final confirmation requires spectroscopic analysis as detailed in Part 3.

Synthesis of 3-Azetidinyl Esters

Esterification provides another avenue to functionalize the 3-hydroxyl group, introducing a carbonyl moiety that can serve as a hydrogen bond acceptor or a reactive handle for further modification. The most common methods involve reaction with a highly reactive acylating agent or acid-catalyzed esterification.

Causality Behind Experimental Choices:

  • Acyl Chlorides/Anhydrides: These are highly electrophilic and react rapidly with the 3-hydroxyl group. [7]The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct, preventing potential side reactions or degradation of the acid-sensitive Boc group.

  • Fischer Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). [7]It is an equilibrium process, and thus requires either removal of water or the use of a large excess of one reagent to drive the reaction to completion. This method is less common for sensitive substrates like N-Boc-azetidines due to the harsh acidic conditions which can cleave the protecting group. [8]

G cluster_0 Esterification with Acyl Chloride Alcohol N-Boc-3-hydroxyazetidine Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (RCOCl) AcylChloride->Tetrahedral Base Base (e.g., Et₃N) Base->Alcohol (activates) Product N-Boc-3-acyloxyazetidine Tetrahedral->Product Collapse & Chloride Expulsion

Figure 3: Mechanism for the esterification of 3-hydroxyazetidine with an acyl chloride.
Detailed Protocol 2: Synthesis of N-Boc-3-acetoxyazetidine

This protocol describes a typical esterification using an acyl chloride.

  • Setup: To a round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), anhydrous dichloromethane (DCM, 0.2 M), and triethylamine (1.5 eq).

  • Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise.

    • Expert Insight: The reaction is often exothermic. Maintaining a low temperature during the addition of the acyl chloride is crucial for controlling the reaction rate and minimizing side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

    • Trustworthiness: The aqueous washes are critical. The acid wash removes excess triethylamine, while the base wash removes any unreacted acyl chloride and acetic acid byproduct.

Part II: Comprehensive Characterization

Unambiguous characterization is essential to validate the structure and purity of the synthesized 3-O-substituted azetidine derivatives. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds. [9]

  • ¹H NMR: The azetidine ring protons have characteristic chemical shifts and coupling patterns. The C2 and C4 protons are diastereotopic and typically appear as two distinct multiplets (or triplets if coupling is simple) between 3.5 and 4.5 ppm. The C3 proton, a methine, appears further downfield, typically between 4.5 and 5.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The signals from the newly introduced ether or ester substituent will also be present (e.g., a singlet around 3.3 ppm for a methoxy group, or a singlet around 2.1 ppm for an acetyl group).

  • ¹³C NMR: The carbon signals of the azetidine ring are also characteristic. The C2 and C4 carbons typically resonate around 50-60 ppm, while the C3 carbon, attached to the oxygen, is shifted downfield to ~65-75 ppm. The N-Boc protecting group will show its characteristic carbonyl signal around 155 ppm and the quaternary carbon at ~80 ppm.

Position Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm) Notes
N-Boc1.45 (s, 9H)~155 (C=O), ~80 (C(CH₃)₃)The large singlet is a hallmark of the Boc group.
C2-H, C4-H3.5 - 4.5 (m)~50 - 60Often appear as complex multiplets due to coupling with each other and the C3 proton.
C3-H4.5 - 5.5 (m)~65 - 75Shift is highly dependent on the O-substituent. Appears as a quintet or multiplet.
O-CH₃ (Ether)~3.3 (s, 3H)~56For a methyl ether derivative.
O-C(O)CH₃ (Ester)~2.1 (s, 3H)~170 (C=O), ~21 (CH₃)For an acetate ester derivative.
Table 1: Representative NMR spectroscopic data for N-Boc-3-O-substituted azetidines.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This is a critical step for confirming the identity of a new compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. For an N-Boc protected ester derivative, one would look for two strong carbonyl stretching frequencies: one for the Boc carbamate (~1690-1710 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹). For an ether, the key signal would be the C-O-C stretch, typically found in the 1050-1150 cm⁻¹ region.

Conclusion

The synthesis of 3-O-substituted azetidine derivatives is a cornerstone of modern synthetic and medicinal chemistry. By leveraging robust methodologies such as the Williamson ether synthesis and acylation reactions, researchers can readily access a diverse array of functionalized azetidine building blocks. The success of these syntheses hinges on a logical and experience-driven approach, particularly concerning the choice of protecting groups, reaction conditions, and purification strategies. The comprehensive characterization of these molecules using NMR, MS, and IR spectroscopy provides the necessary validation of their structure and purity, paving the way for their application in the discovery and development of next-generation therapeutics.

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Technical Guide: Structural Elucidation of CAS Number 897019-60-2

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study in Modern Analytical Chemistry

Abstract: The robust identification and structural confirmation of novel chemical entities are foundational to drug discovery and development. This guide presents a comprehensive, albeit hypothetical, workflow for the structural elucidation of the compound with CAS number 897019-60-2, identified as 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride. In the absence of publicly available experimental spectral data, this document leverages predictive models and established principles of analytical chemistry to construct a detailed roadmap for its characterization. This serves as an in-depth technical resource for researchers, scientists, and drug development professionals, illustrating the synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Introduction: The Imperative of Unambiguous Structural Assignment

In the journey from a promising lead compound to a viable drug candidate, the unequivocal determination of its chemical structure is a critical milestone. An erroneous structural assignment can have profound and costly implications, invalidating biological data and derailing research programs. The subject of this guide, 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride, represents a common structural motif in medicinal chemistry, combining an azetidine ring, a benzyl ether linkage, and a substituted aromatic system. The hydrochloride salt form also necessitates specific analytical considerations.

This document outlines a logical, multi-technique approach to confirm the identity and structure of this compound, as if it were a newly synthesized, unknown substance. We will explore the "why" behind each analytical choice, demonstrating how a self-validating system of experiments leads to a confident structural assignment.

Analytical Strategy: A Multi-Pronged Approach

The elucidation of a small molecule's structure is rarely accomplished with a single analytical technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle. Our strategy for characterizing 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride will be based on the following pillars:

  • Mass Spectrometry (MS): To determine the molecular weight, elemental composition, and to gain structural insights through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

The following diagram illustrates the proposed workflow for this structural elucidation.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation and Final Structure MS_Analysis Mass Spectrometry (ESI-MS & HRMS) 1H_NMR ¹H NMR MS_Analysis->1H_NMR Provides Molecular Formula Data_Integration Integration of All Spectral Data MS_Analysis->Data_Integration FTIR_Analysis FTIR Spectroscopy FTIR_Analysis->1H_NMR Identifies Functional Groups FTIR_Analysis->Data_Integration 13C_NMR ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) 13C_NMR->2D_NMR 2D_NMR->Data_Integration Final_Structure Structural Confirmation of 897019-60-2 Data_Integration->Final_Structure

Caption: A workflow diagram for the structural elucidation of 897019-60-2.

Mass Spectrometry: The First Look at the Molecule

3.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire data in positive ion mode, as the azetidine nitrogen is readily protonated.

  • Data Acquisition: Scan a mass range of m/z 50-500.

3.2. Predicted Mass Spectral Data

The molecular formula of the free base, 3-((4-Chlorobenzyl)oxy)azetidine, is C₁₀H₁₂ClNO. The molecular weight of the hydrochloride salt is 234.12 g/mol .

ParameterPredicted ValueRationale
Molecular Ion (M+H)⁺ m/z 198.0680Calculated for [C₁₀H₁₃ClNO]⁺. The ESI process will detect the protonated free base.
Isotopic Pattern A prominent peak at m/z 200.0651Due to the natural abundance of the ³⁷Cl isotope (~32.5% of the ³⁵Cl peak). This is a key indicator of a chlorine-containing compound.

3.3. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition. The predicted accurate mass for the protonated molecule is 198.0680, which would be used to confirm the molecular formula C₁₀H₁₃ClNO.

3.4. Fragmentation Analysis (MS/MS)

By selecting the precursor ion (m/z 198.0680) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural information. The fragmentation of ethers and amines often occurs at bonds adjacent to the heteroatom.[1][2]

Predicted Fragmentation Pathway:

Fragmentation_Pathway cluster_frags Key Fragments Parent [M+H]⁺ m/z 198.07 Frag1 m/z 125.01 (Chlorotropylium ion) Parent->Frag1 Loss of C₄H₈NO Frag2 m/z 142.08 ([M+H - C₄H₇N]⁺) Parent->Frag2 Loss of azetidine Frag3 m/z 58.07 (Azetidinium ion) Parent->Frag3 Benzylic cleavage

Caption: Predicted major fragmentation pathways for protonated 3-((4-Chlorobenzyl)oxy)azetidine.

  • m/z 125.01: This prominent fragment corresponds to the 4-chlorobenzyl cation, which can rearrange to the stable chlorotropylium ion. This confirms the presence of the 4-chlorobenzyl moiety.

  • m/z 142.08: Loss of the azetidine ring as a neutral fragment.

  • m/z 58.07: Cleavage of the benzylic C-O bond to yield a protonated azetidin-3-ol fragment.

Infrared Spectroscopy: Identifying Functional Groups

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

4.2. Predicted Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-2800Broad, StrongN-H⁺ stretchCharacteristic of a secondary amine salt.[3][4]
~3050MediumAromatic C-H stretchIndicates the presence of the benzene ring.
~2950MediumAliphatic C-H stretchFrom the CH₂ and CH groups of the azetidine and benzyl moieties.
~1600, 1490Medium-StrongAromatic C=C stretchConfirms the presence of the aromatic ring.
~1100StrongC-O-C stretchCharacteristic of the ether linkage.[5]
~820StrongC-H out-of-plane bendSuggests para-disubstitution on the benzene ring.
~1090, 1015StrongC-Cl stretchIndicates the presence of the chloro-aromatic group.

The broad absorption in the high-frequency region is a strong indicator of the hydrochloride salt form.[3]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. We will use a combination of ¹H, ¹³C, and 2D NMR experiments.

5.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

5.2. Predicted ¹H NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.4d2HAr-HProtons ortho to the chlorine on the aromatic ring.
~7.3d2HAr-HProtons meta to the chlorine on the aromatic ring.
~4.6s2H-O-CH₂-ArBenzylic protons adjacent to the ether oxygen.
~4.3-4.4m1HAzetidine CHMethine proton of the azetidine ring.
~4.0-4.2m4HAzetidine CH₂Methylene protons of the azetidine ring.

5.3. Predicted ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmAssignmentRationale
~135Ar-CQuaternary aromatic carbon attached to chlorine.
~134Ar-CQuaternary aromatic carbon attached to the benzylic group.
~130Ar-CHAromatic CH carbons.
~129Ar-CHAromatic CH carbons.
~70-O-CH₂-ArBenzylic carbon.
~65Azetidine CHMethine carbon of the azetidine ring.
~50Azetidine CH₂Methylene carbons of the azetidine ring.

5.4. 2D NMR for Connectivity Confirmation

  • COSY: A COSY experiment would show correlations between the two sets of aromatic protons and between the methine and methylene protons on the azetidine ring, confirming their adjacent positions.

  • HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals listed in the tables above, confirming the assignment of each peak. For example, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~70 ppm.

Data Integration and Structural Confirmation

The final step in the elucidation process is to integrate all the data from the different analytical techniques to build a cohesive and self-validating structural assignment.

  • HRMS provides the elemental composition of C₁₀H₁₂ClNO (for the free base).

  • The isotopic pattern in the MS confirms the presence of one chlorine atom.

  • FTIR confirms the presence of a secondary amine salt (N-H⁺), an aromatic ring, an ether linkage (C-O-C), and aliphatic C-H bonds.

  • ¹³C NMR shows the presence of 10 unique carbon atoms, consistent with the molecular formula. The chemical shifts are indicative of 4 aromatic CH, 2 aromatic quaternary carbons, a benzylic carbon, and three carbons of the azetidine ring.

  • ¹H NMR shows the expected number of protons with chemical shifts and multiplicities consistent with a 4-substituted chlorobenzyl group and an azetidine ring.

  • MS/MS fragmentation showing the loss of the azetidine ring and the formation of a chlorotropylium ion further corroborates the proposed connectivity.

  • 2D NMR experiments would provide the final, unambiguous confirmation of the C-H framework and the connectivity between the different spin systems.

Collectively, this wealth of data provides a definitive and undeniable confirmation of the structure as 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, strategy for the structural elucidation of CAS number 897019-60-2. By systematically applying a suite of modern analytical techniques, from mass spectrometry for molecular formula determination to 2D NMR for detailed connectivity mapping, a complete and unambiguous structural assignment can be achieved. This workflow, grounded in the fundamental principles of spectroscopy and mass spectrometry, serves as a robust template for the characterization of novel small molecules in a research and development setting, emphasizing the importance of a multi-faceted, evidence-based approach to ensure scientific integrity.

References

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An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. As a critical tool in modern drug discovery and development, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a reference for researchers and scientists, detailing the theoretical basis for signal assignment, including chemical shifts, coupling constants, and multiplicities. By dissecting the molecule into its constituent fragments—the azetidine ring, the ether linkage, and the 4-chlorobenzyl group—we will construct a predicted spectral map. This guide explains the causal relationships between the molecular structure and its NMR output, offering field-proven insights into spectral interpretation and structural verification for this class of compounds.

Introduction: The Role of NMR in Structural Elucidation

In the synthesis of novel chemical entities for pharmaceutical development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is indispensable.

The target molecule, 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, is a substituted azetidine. The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties. The hydrochloride salt form enhances aqueous solubility, a common strategy for formulation. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures, to serve as an authoritative reference for its characterization.

Molecular Structure and Key Fragments

To accurately predict the NMR spectrum, we must first analyze the electronic environment of each atom. The structure can be deconstructed into three key fragments, each with distinct electronic features that influence the chemical shifts of its protons and carbons.

Figure 1: Numbered structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.

  • Azetidinium Ring (C2, C3, C4, N): As a hydrochloride salt, the azetidine nitrogen is protonated, forming an azetidinium cation. This positive charge significantly deshields adjacent protons and carbons, causing their signals to shift downfield.[2]

  • 4-Chlorobenzyl Group (C7-C13): This group consists of a benzene ring substituted with a chlorine atom and a benzylic methylene group. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern. The chlorine atom exerts a modest electron-withdrawing effect, influencing the chemical shifts of the aromatic carbons and protons.

  • Ether Linkage (C3-O-C7): The electronegative oxygen atom strongly deshields the adjacent methine proton (H3) and the benzylic protons (H7), causing them to appear at a lower field (higher ppm) than typical alkane protons.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the principles of chemical shielding, spin-spin coupling, and integration. As the compound is a hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ or D₂O is required for analysis. The predictions below are based on DMSO-d₆, which allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data for 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride in DMSO-d₆

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling (J Hz)Rationale & Field Insights
H9, H13 7.45 - 7.35Doublet (AA'BB')2HJ ≈ 8.5 HzThese protons are ortho to the electron-withdrawing chlorine atom, resulting in a downfield shift. They appear as a doublet due to coupling with H10 and H12.
H10, H12 7.40 - 7.30Doublet (AA'BB')2HJ ≈ 8.5 HzThese protons are meta to the chlorine atom and ortho to the benzyloxy group. They couple with H9 and H13.
H7 ~4.60Singlet2H-The benzylic protons are adjacent to the electronegative oxygen, causing a significant downfield shift. With no adjacent protons, the signal is a singlet.
H3 ~4.50Quintet1HJ ≈ 6-7 HzThis methine proton is deshielded by the adjacent oxygen. It is coupled to the four protons on C2 and C4, resulting in a quintet (or multiplet).
H2, H4 ~4.10Multiplet4HJ ≈ 6-7 HzThese methylene protons are adjacent to the positively charged nitrogen, causing a strong downfield shift. They are coupled to H3 and exhibit complex splitting.
N⁺H₂ 9.5 - 11.0Broad Singlet2H-The ammonium protons are acidic and exchangeable. They typically appear as a broad signal at a very low field and will exchange with D₂O.[2]

Predicted ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of attached atoms.[4][5]

Table 2: Predicted ¹³C NMR Data for 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride in DMSO-d₆

Carbon LabelPredicted δ (ppm)Rationale & Field Insights
C11 ~137The ipso-carbon attached to the benzyloxy group. Its chemical shift is influenced by the substituent effect of the CH₂O- group.
C8 ~133The ipso-carbon directly attached to the chlorine atom. Halogen substitution typically causes a downfield shift.
C10, C12 ~130Aromatic carbons ortho to the CH₂O- group and meta to the chlorine.
C9, C13 ~129Aromatic carbons meta to the CH₂O- group and ortho to the chlorine.
C7 ~71The benzylic carbon is significantly deshielded by the adjacent oxygen atom.[6]
C3 ~65The methine carbon of the azetidine ring, directly bonded to the electronegative oxygen atom.
C2, C4 ~50These equivalent methylene carbons are deshielded by the adjacent protonated nitrogen, shifting them downfield compared to a neutral azetidine ring.[7]

Experimental Protocol for NMR Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following describes a robust methodology for acquiring ¹H and ¹³C NMR spectra for a hydrochloride salt like the topic compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical as it effectively dissolves hydrochloride salts and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

Instrument Setup & ¹H NMR Acquisition
  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integration.

    • Number of Scans (NS): 8-16 scans for good signal-to-noise.

    • Spectral Width (SW): 0 to 12 ppm.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Instrument Setup & ¹³C NMR Acquisition
  • Pulse Program: Use a standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512-1024 scans, as ¹³C has low natural abundance.

    • Spectral Width (SW): 0 to 200 ppm.

  • Processing: Apply an exponential window function (line broadening of ~1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Workflow for Structural Confirmation

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for unambiguous signal assignment. This workflow represents a self-validating system for structural confirmation.

A Acquire 1D ¹H Spectrum C Propose Initial Assignments (Based on δ, Integration, Multiplicity) A->C B Acquire 1D ¹³C Spectrum B->C D Acquire 2D COSY Spectrum C->D Need H-H Connectivity E Acquire 2D HSQC Spectrum C->E Need C-H Connectivity F Confirm Assignments D->F Correlate coupled protons (e.g., H3 to H2/H4) E->F Correlate carbons to directly attached protons G Final Structure Verified F->G

Figure 2: Workflow for definitive NMR-based structural verification.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show a cross-peak between the methine proton (H3) and the methylene protons (H2, H4), confirming their connectivity within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the carbon signals (C2, C3, C4, C7, etc.) to their corresponding proton signals, validating the assignments made in Tables 1 and 2.

Conclusion

This guide provides a detailed, theory-driven prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. By understanding the influence of the azetidinium cation, the ether linkage, and the substituted aromatic ring, researchers can confidently assign the resulting spectra. The predicted chemical shifts, multiplicities, and coupling constants, summarized herein, serve as a robust benchmark for the structural verification of this compound and related analogues. The inclusion of a standardized experimental protocol and a workflow for 2D NMR confirmation ensures that this guide is a practical and authoritative resource for scientists engaged in chemical synthesis and drug development.

References

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for the structural elucidation and quantification of this molecule. We will explore the intricacies of sample preparation, chromatographic separation, mass spectrometric detection, and fragmentation analysis, grounding our discussion in established scientific principles to ensure a robust and reproducible analytical workflow.

Introduction: The Analytical Imperative

3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates.[1] The presence of a chlorobenzyl ether moiety further adds to the molecule's chemical complexity and potential pharmacological activity. Accurate and reliable analytical methods are paramount for its characterization, enabling researchers to confirm its identity, assess its purity, and study its metabolic fate. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for these investigations, offering unparalleled sensitivity and specificity.[2][3][4]

This guide will provide a detailed roadmap for developing and validating a robust LC-MS/MS method for the analysis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. We will dissect the decision-making process behind each step, from selecting the appropriate sample preparation strategy to interpreting the resulting mass spectra.

Foundational Knowledge: Molecular Characteristics

A thorough understanding of the analyte's physicochemical properties is the bedrock of successful method development.

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Monoisotopic Mass 233.0374 g/mol Calculated
Structure
Key Structural Features Azetidine ring, Chlorobenzyl group, Ether linkage

The hydrochloride salt form suggests good aqueous solubility, which is advantageous for sample preparation and LC-MS analysis. The presence of a basic nitrogen atom in the azetidine ring makes the molecule readily amenable to positive mode electrospray ionization (ESI).[5] The chlorine atom will produce a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the molecular ion peak, aiding in spectral interpretation.

The Analytical Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the mass spectrometric analysis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.

Sample Preparation: The Pursuit of a Clean Analyte

The goal of sample preparation is to extract the analyte from its matrix in a form that is compatible with the LC-MS system, while minimizing interferences that can suppress the analyte signal.[6][7][8] For a powdered standard, a simple dissolution in a suitable solvent is sufficient. For more complex matrices such as plasma or tissue, a more rigorous cleanup is necessary.

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and water. This solvent system is generally a good starting point for a wide range of small molecules.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent mixture to create calibration standards and quality control samples at the desired concentrations.

Liquid Chromatography: Achieving Separation

Chromatographic separation is crucial for resolving the analyte from potential isomers, impurities, and matrix components before it enters the mass spectrometer. A reversed-phase C18 column is a versatile and robust choice for the separation of small molecules like our target compound.[9]

Recommended LC Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes the protonation of the analyte, enhancing its retention on the reversed-phase column and improving ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and compatibility with MS.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to effectively elute the analyte while ensuring good peak shape and separation from any potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume helps to minimize band broadening and maintain good peak shape.

Experimental Workflow for LC-MS Analysis:

Caption: LC-MS/MS workflow for the analysis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.

Mass Spectrometry: Detection and Fragmentation

Electrospray ionization in the positive ion mode is the preferred method for this molecule due to the presence of the basic azetidine nitrogen.[10]

Recommended MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen in the azetidine ring is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CAids in the desolvation of the analyte ions.
Desolvation Temperature 350 °CFurther assists in the removal of solvent molecules.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass analyzer.
Desolvation Gas Flow 600 L/hrFacilitates the desolvation process.
Collision Energy (for MS/MS) 10-30 eV (Ramped)A range of collision energies should be evaluated to obtain a rich fragmentation pattern for structural confirmation.
Data Analysis: Interpreting the Spectra

Expected Full Scan Mass Spectrum:

In a full scan experiment, we expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to the monoisotopic mass of the free base plus a proton.

  • Free Base Formula: C₁₀H₁₂ClNO

  • Free Base Monoisotopic Mass: 197.0607

  • Expected [M+H]⁺: m/z 198.0680

Due to the presence of one chlorine atom, we also anticipate an isotopic peak at m/z 200.0650 with an intensity of approximately 32.5% of the m/z 198.0680 peak.

Predicted Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion ([M+H]⁺) and generate product ions that are characteristic of the molecule's structure. The fragmentation of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is likely to proceed through several key pathways.

Fragmentation_Pathway M_H [M+H]⁺ m/z 198.0680 F1 Chlorobenzyl Cation C₇H₆Cl⁺ m/z 125.0158 M_H->F1 Cleavage of C-O bond F2 Azetidinol Cation C₃H₆NO⁺ m/z 72.0449 M_H->F2 Cleavage of C-O bond F3 Tropylium-like ion C₇H₇⁺ m/z 91.0548 (from loss of Cl) F1->F3 Loss of Cl radical F4 Iminium Ion C₃H₆N⁺ m/z 56.0497 F2->F4 Loss of O

Caption: Predicted fragmentation pathway of protonated 3-[(4-Chlorobenzyl)oxy]azetidine.

Key Predicted Fragment Ions:

m/zProposed StructureFragmentation Pathway
125.0158 Chlorobenzyl cation Cleavage of the ether C-O bond, resulting in the stable benzylic carbocation. This is often a dominant fragment for benzyl ethers.
72.0449 Protonated 3-hydroxyazetidine The other product of the ether bond cleavage.
91.0548 Tropylium-like ion Loss of the chlorine atom from the chlorobenzyl cation can lead to the formation of a tropylium-like ion, a common fragment for benzyl compounds.
56.0497 Azetidinyl iminium ion Further fragmentation of the azetidine-containing fragment can lead to the formation of a stable iminium ion through the loss of the hydroxyl group.

The presence of the azetidine ring may also lead to characteristic ring-opening fragmentation pathways under acidic conditions, although this is often less prominent in the gas phase compared to solution-phase degradation.[1]

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the data generated instills confidence in its accuracy and reliability. For quantitative applications, a full method validation according to regulatory guidelines (e.g., ICH) is essential. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Powerful Tool for Drug Development

The mass spectrometric analysis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, when approached systematically, provides a wealth of information crucial for its development as a potential pharmaceutical agent. By carefully considering the molecule's inherent properties and applying sound analytical principles, a robust and reliable LC-MS/MS method can be established. This guide has provided a detailed framework for this process, from initial sample handling to the intricacies of fragmentation analysis. The methodologies described herein are not merely a set of instructions but a reflection of a scientifically rigorous approach to analytical problem-solving, ensuring the generation of high-quality, defensible data.

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A Technical Guide to the Material Safety Data Sheet (MSDS) for 3-[(4-Chlorobenzyl)oxy]azetidine HCl: A Risk-Based Approach for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Checklist

For the modern researcher, 3-[(4-Chlorobenzyl)oxy]azetidine HCl is a valuable building block, a key intermediate in the synthesis of novel therapeutics and complex bioactive molecules.[1] Its structure, combining a strained azetidine ring with a substituted benzyl ether, offers unique conformational constraints and synthetic handles.[1] However, these same structural features necessitate a nuanced understanding of its potential hazards.

This document moves beyond the standard, templated Safety Data Sheet (SDS). It is designed as a technical guide for drug development professionals and laboratory scientists. Our objective is not merely to list hazards but to deconstruct them, linking the molecule's chemical architecture to its reactive potential. By understanding the "why" behind each safety protocol, researchers can cultivate a proactive safety culture, transforming required procedures into a self-validating system of risk management. This guide is grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and authoritative guidelines from bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[2][3][4][5]

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of its safe use.

PropertyValueSource
Chemical Name 3-[(4-Chlorobenzyl)oxy]azetidine hydrochlorideChemScene[6]
Synonym(s) 3-((4-Chlorobenzyl)oxy)azetidine hydrochlorideChemScene[6]
CAS Number 897019-60-2ChemScene[6]
Molecular Formula C₁₀H₁₃Cl₂NOChemScene[6]
Molecular Weight 234.12 g/mol ChemScene[6]
Purity ≥95%ChemScene[6]
Appearance White to almost white crystalline powder (typical for similar azetidine salts)Inferred from Azetidine HCl[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[6]

Computational data provides further insight into the molecule's behavior:

Computational PropertyValueSource
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene[6]
LogP (Octanol-Water Partition Coeff.) 2.25ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Rotatable Bonds 3ChemScene[6]

Section 2: Deconstructing the Hazard Profile

The hazard classification of 3-[(4-Chlorobenzyl)oxy]azetidine HCl is derived from its constituent chemical motifs. The GHS07 "Exclamation Mark" pictogram is assigned, indicating a substance that is an irritant, may cause skin sensitization, is acutely toxic (harmful), or may cause respiratory irritation.[6]

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: ChemScene[6]

Causality of Hazards: A Structure-Based Analysis

The observed hazards are not arbitrary; they are direct consequences of the molecule's structure. The azetidine ring, a four-membered cyclic amine, is inherently strained and reactive. The chlorobenzyl ether moiety introduces properties common to substituted aromatic compounds.

G cluster_structure Chemical Structure Components cluster_hazards Resulting GHS Hazards Structure 3-[(4-Chlorobenzyl)oxy]azetidine HCl Azetidine Azetidine Ring (Strained Cyclic Amine) Structure->Azetidine Chlorobenzyl 4-Chlorobenzyl Ether (Substituted Aromatic) Structure->Chlorobenzyl HCl_Salt Hydrochloride Salt Structure->HCl_Salt H315 H315: Skin Irritation Azetidine->H315 Known irritant properties of cyclic amines [1, 5] H319 H319: Serious Eye Irritation Azetidine->H319 Known irritant properties of cyclic amines [1, 5] H335 H335: Respiratory Irritation Azetidine->H335 Potential for irritation as fine dust/aerosol [1] H302 H302: Harmful if Swallowed Chlorobenzyl->H302 General toxicity of substituted benzyl ethers [10, 30]

Caption: Relationship between structural motifs of the molecule and its GHS hazard classifications.

  • Skin and Eye Irritation (H315, H319): The primary driver for this classification is the azetidine moiety. Strained cyclic amines are known skin and eye irritants.[7][8] The hydrochloride salt form can also contribute to irritation upon contact with moist tissues.

  • Respiratory Irritation (H335): As a fine crystalline powder, airborne particles can irritate the mucous membranes and respiratory tract.[7] This is a common hazard for many fine organic chemicals handled outside of contained systems.

  • Harmful if Swallowed (H302): While specific oral toxicity data is unavailable, this classification is common for complex organic molecules used as synthetic intermediates.[9][10] Ingestion may lead to gastrointestinal irritation.[9]

Section 3: Proactive Risk Mitigation and Handling Protocols

Effective safety is a system, not a checklist. The following protocols are designed to be a self-validating workflow, ensuring that risks are controlled at every step.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.

  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.[7][8]

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Always inspect gloves prior to use and change them immediately if contamination is suspected.

    • Body Protection: A flame-resistant laboratory coat.

    • Respiratory Protection: Not typically required when using a fume hood. If a hood is unavailable or for large-scale spill cleanup, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[11]

Experimental Workflow: A Step-by-Step Protocol

This workflow integrates safety controls directly into the research process.

G start Start: Retrieve from Storage (2-8°C, Dry) prep 1. Preparation - Don full PPE - Verify fume hood function start->prep weigh 2. Weighing - Use anti-static weigh boat - Minimize dust generation - Tare balance with boat inside hood prep->weigh dissolve 3. Dissolution - Add solvent to solid slowly - Use magnetic stirring - Keep vessel capped when not adding reagents weigh->dissolve reaction 4. Reaction - Maintain inert atmosphere if required - Monitor temperature dissolve->reaction cleanup 5. Decontamination - Rinse all glassware with appropriate solvent - Wipe down work surface - Dispose of waste in labeled container reaction->cleanup end End: Store Reaction / Dispose Waste cleanup->end

Caption: A safe handling workflow for 3-[(4-Chlorobenzyl)oxy]azetidine HCl in a research setting.

Storage and Incompatibilities
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, consistent with the supplier recommendation of 2-8°C.[6][9] Store locked up and away from incompatible materials.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially exothermic reactions.[9]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First-Aid Measures
  • Inhalation (P304+P340): Remove the individual to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or if symptoms persist, seek immediate medical attention.

  • Skin Contact (P302+P352): Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse (P362+P364).[7][8] If skin irritation occurs (P332+P313), get medical advice.[7][8]

  • Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists (P337+P313), seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. If the person is conscious, give a glass of water to drink.[7] Call a POISON CENTER or doctor if you feel unwell.[7]

Accidental Release and Fire-Fighting
  • Accidental Release:

    • Evacuate personnel from the immediate area.[11]

    • Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[11]

    • Prevent dust formation.[11] Gently sweep up the spilled solid using dry cleanup procedures.[7]

    • Place the material into a suitable, labeled, and closed container for disposal.[11]

    • Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Fire-Fighting:

    • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

    • Hazards of Combustion: The compound is not considered a significant fire risk, but containers may burn.[7] Upon combustion, it may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7][12]

    • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 5: Toxicological and Ecological Considerations

While comprehensive toxicological data for this specific molecule is not available, an assessment can be made based on its structural analogs.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, and skin or eye contact.[2] Ingestion is unlikely with proper laboratory hygiene.

  • Acute Effects: As established by the GHS classification, the compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[6][9]

  • Chronic Effects: No specific data on chronic exposure, carcinogenicity, or mutagenicity is available. It is prudent to handle the compound as if it has unknown long-term effects and minimize exposure at all times.

  • Ecological Profile: The toxicological properties have not been fully investigated.[10][13] However, compounds containing a chlorinated benzene ring can be persistent and toxic to aquatic life. Benzyl ether itself is noted as being toxic to aquatic life with long-lasting effects.[10] Therefore, release into the environment must be strictly avoided.[10][14]

Section 6: Disposal and Regulatory Framework

  • Disposal (P501): Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain or in general waste.

  • Regulatory Context: This guide is framed within the context of major regulatory standards, including the OSHA Hazard Communication Standard (29 CFR 1910.1200) and the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations.[2][3][15][16] Employers must ensure that this safety information is readily accessible to all employees who may handle the chemical.[2][17]

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  • Title: Appendix D to § 1910.1200—Safety Data Sheets (Mandatory) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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  • Title: OSHA MSDS Rules Source: MSDS Authoring Services Inc. URL: [Link]

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  • Title: Safety data sheets Source: REACH&CLP Helpdesk Luxembourg URL: [Link]

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The Azetidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of structural rigidity, sp³-rich character, and inherent ring strain imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1] This guide provides an in-depth technical exploration of the biological activities of azetidine-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the diverse therapeutic applications of this versatile scaffold, from oncology to infectious diseases and neuroscience. The narrative will be grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols. This comprehensive guide will also feature detailed synthetic methodologies, quantitative biological data, and visual representations of key molecular interactions and pathways to fully illustrate the power and potential of the azetidine scaffold in the ongoing quest for novel therapeutics.

Part 1: The Azetidine Scaffold: Physicochemical Properties and Synthetic Landscape

Introduction to the Azetidine Moiety: A Blend of Stability and Reactivity

The azetidine ring is a saturated heterocycle analogous to cyclobutane, with one methylene group replaced by a nitrogen atom.[2] Its growing prominence in drug discovery can be attributed to a unique set of physicochemical properties that address some of the key challenges in medicinal chemistry.

  • Structural Rigidity and sp³-Rich Character: In an era where "flat" aromatic molecules often face issues with solubility and off-target effects, the three-dimensional, sp³-rich nature of the azetidine ring is highly advantageous. This inherent rigidity helps to pre-organize appended pharmacophoric groups in a defined spatial orientation, which can lead to a decrease in the entropy of binding to a biological target and, consequently, higher affinity and selectivity.[3]

  • Ring Strain and Conformational Control: The azetidine ring possesses a significant amount of ring strain (approximately 25.4 kcal/mol).[2] This strain, while not as high as that of the more reactive aziridine ring, is sufficient to influence the molecule's reactivity and conformation.[2] Judicious placement of substituents can leverage this strain to achieve desired molecular shapes and vectoral orientations for optimal target engagement.

  • Impact on Pharmacokinetic Properties: The incorporation of an azetidine scaffold can have a profound and positive impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    • Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogue, cyclobutane.

    • Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation.[4] Its inclusion can shield adjacent functional groups from enzymatic attack, thereby increasing the metabolic half-life of a drug candidate.

    • Lipophilicity: The introduction of the polar nitrogen atom can modulate a compound's lipophilicity (LogP), a critical parameter for cell permeability and overall drug-likeness.

General Synthetic Strategies for Azetidine-Containing Compounds

Historically, the synthesis of azetidines was considered challenging due to the inherent ring strain.[5] However, recent advances have made this scaffold readily accessible. Common synthetic strategies include intramolecular cyclizations of γ-amino alcohols or γ-haloamines, [2+2] cycloadditions, and ring contractions of larger heterocyclic systems.[2][6]

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

This protocol details a common and reliable method for the synthesis of a versatile azetidine building block, 1-Boc-3-hydroxyazetidine, which can be further functionalized. The synthesis proceeds via the debenzylation of 1-benzyl-3-hydroxyazetidine followed by Boc-protection of the resulting secondary amine.

Materials:

  • 1-benzyl-3-hydroxyazetidine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Debenzylation:

    • Dissolve 1-benzyl-3-hydroxyazetidine (1 equivalent) in methanol.

    • To this solution, carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

    • The reaction mixture is then subjected to an atmosphere of hydrogen gas (H₂), either by balloon or using a hydrogenation apparatus, and stirred vigorously at room temperature.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. This step usually takes 3-12 hours.

    • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with methanol to ensure complete recovery of the product.

  • Boc-Protection:

    • The filtrate containing the crude 3-hydroxyazetidine is transferred to a clean reaction flask.

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) is added to the solution.

    • The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC or LC-MS.

    • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue is purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc in hexane).

    • Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield 1-Boc-3-hydroxyazetidine as a white solid or colorless oil.

Self-Validation:

  • The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS. The expected spectral data should be consistent with the structure of 1-Boc-3-hydroxyazetidine.

  • The yield should be calculated and compared to literature values for this reaction.

Part 2: Diverse Biological Activities of Azetidine-Containing Molecules

The versatility of the azetidine scaffold is underscored by its presence in a wide array of biologically active molecules targeting diverse therapeutic areas.[4]

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents by targeting key components of oncogenic signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in proteins like BRAF and RAS, is a hallmark of many cancers.[7]

Cobimetinib is an FDA-approved, azetidine-containing drug that functions as a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK pathway. By inhibiting MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that leads to uncontrolled cell proliferation. It is often used in combination with BRAF inhibitors, such as vemurafenib, for the treatment of BRAF V600 mutation-positive melanoma.[8]

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Cobimetinib.

CompoundTargetCancer Cell LineIC₅₀ (nM)Reference
CobimetinibMEK1/2A375 (Melanoma)4.2[9]
TofacitinibJAK1/3Various1.1 - 1.2[9]
H172 (9f)STAT3MDA-MB-231 (Breast)380 - 980[10]
H120 (8e)STAT3MDA-MB-231 (Breast)1750 - 2070[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory potential of an azetidine-containing compound against a specific kinase, such as MEK1. This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., recombinant MEK1)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compound (azetidine derivative)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

    • Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no kinase).

    • Add the kinase/antibody solution to all wells except the negative controls.

    • Initiate the reaction by adding the tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the europium and Alexa Fluor® 647 wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% displacement of the tracer.

Self-Validation:

  • The assay should include appropriate controls (positive, negative, and a known inhibitor) to ensure its validity.

  • The Z'-factor, a measure of assay quality, should be calculated and be greater than 0.5 for a robust assay.

Antibacterial Activity

The azetidine ring is a key structural feature of many β-lactam antibiotics, a class of drugs that has been a cornerstone of antibacterial therapy for decades.

β-lactam antibiotics, including those with an azetidine core, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[11] They do this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands.[11] This disruption of cell wall integrity leads to cell lysis and bacterial death.[12]

Aztreonam is a monobactam antibiotic, meaning it contains an isolated β-lactam (azetidin-2-one) ring.[13] It exhibits potent activity primarily against Gram-negative bacteria and has a high affinity for PBP-3.[11][12] A significant advantage of aztreonam is its resistance to many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[14]

Peptidoglycan_Inhibition cluster_synthesis Peptidoglycan Synthesis Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Precursors->PBP Crosslinking Cross-linking of Peptidoglycan Strands PBP->Crosslinking CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Aztreonam Aztreonam Aztreonam->PBP Inactivation

Caption: Mechanism of action of Aztreonam on bacterial cell wall synthesis.

CompoundTarget OrganismMIC (µg/mL)Reference
Azetidine derivative 1hE. coli6.25[4]
Azetidine derivative 1iS. aureus6.25[4]
Azetidine derivative 1jB. subtilis12.5[4]
Azetidine derivative 2aM. tuberculosis6.25[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of an azetidine-based antibacterial agent, which is the lowest concentration that inhibits visible growth of a bacterium.[15]

Materials:

  • Test compound (azetidine derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution Series:

    • Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.[15]

Self-Validation:

  • The positive control well must show clear bacterial growth, and the negative control well must remain clear.

  • A reference antibiotic with a known MIC for the tested bacterial strain should be included as a quality control measure.

Central Nervous System (CNS) Activity

The conformational rigidity of the azetidine scaffold makes it an attractive template for the design of ligands for CNS targets, such as neurotransmitter transporters and receptors.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[13] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[16] This mechanism is a therapeutic strategy for conditions such as epilepsy and anxiety.

Several studies have explored azetidine derivatives as conformationally constrained analogues of GABA.[17] These compounds have shown promising activity as GAT inhibitors. For instance, azetidin-2-ylacetic acid derivatives with lipophilic side chains have demonstrated potent inhibition of GAT-1.[17]

CompoundTargetIC₅₀ (µM)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83[17]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01[17]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3[17]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18bGAT-126.6[17]
Other Notable Biological Activities

The therapeutic potential of the azetidine scaffold extends beyond the areas detailed above. Azetidine-containing molecules have also been investigated for:

  • Antiviral activity: Targeting viral enzymes and replication processes.

  • Anti-inflammatory activity: Modulating inflammatory pathways.

  • Antimalarial activity: Showing potent activity against Plasmodium falciparum.

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

Key SAR Insights

The biological activity of azetidine-containing compounds is highly dependent on the nature and position of substituents on the azetidine ring.

  • Substitution Pattern: The substitution pattern on the azetidine ring dictates the vectoral projection of pharmacophoric groups, which is crucial for optimal interaction with the biological target. For example, in the case of GABA uptake inhibitors, the position of the carboxylic acid or its bioisostere on the azetidine ring significantly influences potency and selectivity for GAT subtypes.[17]

  • Stereochemistry: The stereochemistry of chiral centers on the azetidine ring and its substituents often plays a critical role in determining biological activity. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities.

Future Directions

The azetidine scaffold is poised to continue its impactful journey in drug discovery.

  • Emerging Applications: Azetidines are being explored as key components in novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Their ability to provide rigid linkers and position reactive groups makes them well-suited for these applications.

  • Advancements in Synthesis: The development of new and more efficient synthetic methods for the construction and functionalization of the azetidine ring will undoubtedly accelerate the discovery of new drug candidates.[2] This includes stereoselective syntheses to access enantiopure azetidine derivatives.

The unique properties of the azetidine scaffold, combined with an expanding synthetic toolbox, ensure that it will remain a privileged and highly sought-after structural motif in the pursuit of innovative medicines for the foreseeable future.

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The Azetidine Motif: A Strained Ring's Journey from Curiosity to Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has undergone a remarkable transformation from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, once viewed as a liability, is now harnessed to impart unique three-dimensional conformations and favorable physicochemical properties onto bioactive molecules.[1][2][3] This guide, intended for drug discovery professionals, provides a deep dive into the pivotal synthetic discoveries that have unlocked the potential of functionalized azetidines. We will move beyond a simple recitation of reactions to explore the underlying principles, the strategic rationale behind methodological choices, and the evolution of synthetic strategies—from classical cyclizations to cutting-edge, strain-release-driven approaches.

The Strategic Value of a Strained Scaffold

The incorporation of small, rigid building blocks is a cornerstone of modern drug design, aimed at improving binding affinity and optimizing pharmacokinetic profiles.[4] The azetidine ring offers a compelling set of advantages:

  • Structural Rigidity: The constrained four-membered ring reduces conformational flexibility, which can decrease the entropic penalty of binding to a biological target and lead to higher affinity.[2][4]

  • Improved Physicochemical Properties: As a small, polar, sp³-rich motif, azetidine can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to larger, more flexible analogues like pyrrolidine or piperidine.[3][5]

  • Novel Chemical Space: Azetidines provide unique exit vectors for substituents, allowing chemists to explore novel regions of chemical space and escape the confines of "flat" aromatic structures. This has been validated in the development of drugs like the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib.[2][4]

The primary challenge, however, has always been the synthesis of these valuable building blocks. The inherent ring strain makes their construction non-trivial, demanding specialized synthetic methodologies.[6]

Core Synthetic Strategies: Building and Functionalizing the Azetidine Ring

The synthesis of functionalized azetidines can be broadly categorized into two strategic workflows: the de novo construction of the azetidine ring from acyclic precursors and the direct functionalization of a pre-existing azetidine core.

G cluster_0 Core Synthetic Approaches start Acyclic Precursors de_novo De Novo Ring Construction start->de_novo Ring-forming reactions end Functionalized Azetidines de_novo->end functionalization Direct C-H Functionalization / Modification functionalization->end preformed Pre-formed Azetidine preformed->functionalization Post-synthesis modification

Caption: High-level overview of the two primary strategies for accessing functionalized azetidines.

De Novo Ring Construction: Forging the Four-Membered Core

Building the strained azetidine ring from the ground up requires overcoming a significant activation barrier. Modern organic synthesis has developed several powerful strategies to achieve this, each with distinct advantages and mechanistic underpinnings.

Intramolecular Cyclization: The Classical Approach Refined

The most intuitive method to form a ring is to tether the reactive ends of a linear precursor.

  • Causality & Experimental Choice: This strategy relies on forming a C-N bond within a 1,3-difunctionalized propane backbone. Classical methods involve the reaction of primary amines with precursors like 1,3-dihalopropanes or 2-substituted-1,3-propanediol bis-triflates.[7] While reliable, these methods often require harsh conditions and have limited functional group tolerance. The driving force is the irreversible formation of a stable C-N bond, favored by the proximity of the reacting groups.

A significant advancement in this area is the use of transition metal catalysis to facilitate C-H amination. Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines under milder conditions.[1][8] The key to this reaction is the generation of a high-valent Pd(IV) intermediate that promotes the desired reductive elimination to form the azetidine ring.[1]

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

The Aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for constructing the azetidine core in a single step.[8][9]

  • Causality & Experimental Choice: This reaction is governed by the principles of photochemistry. Traditionally, UV light was used to excite the imine to a reactive triplet state, which then engages with the alkene.[8] However, this approach suffered from limitations, including the need for specialized equipment and competing side reactions.[9]

A paradigm shift occurred with the advent of visible-light photocatalysis. Schindler's laboratory demonstrated that an Iridium(III) photocatalyst can absorb visible light and transfer its energy to an oxime precursor (specifically, 2-isoxazoline-3-carboxylates).[1][10] This generates the reactive triplet state under significantly milder and more practical conditions, dramatically expanding the reaction's scope and accessibility.[1][11] The choice of the photocatalyst is critical; its triplet energy must be sufficient to activate the oxime precursor without causing its degradation.[12]

G PC Ir(III) Photocatalyst Oxime Oxime Precursor (Ground State) PC->Oxime 2. Energy Transfer Light Visible Light (Blue LED) Light->PC 1. Absorption Oxime_T Oxime Precursor (Triplet State) Oxime->Oxime_T Alkene Alkene Oxime_T->Alkene 3. [2+2] Cycloaddition Azetidine Functionalized Azetidine Oxime_T->Azetidine Alkene->Azetidine

Caption: Simplified workflow for the visible-light mediated Aza Paternò–Büchi reaction.

This protocol is a representative example based on the work of Schindler and coworkers.[1][10]

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (0.2 mmol, 1.0 equiv.), the desired alkene (0.4 mmol, 2.0 equiv.), and the photocatalyst fac-[Ir(dFppy)₃] (0.002 mmol, 0.01 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL).

  • Degassing: Seal the vial and sparge the reaction mixture with argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the functionalized azetidine.

Strain-Release Strategies: Leveraging High-Energy Precursors

Perhaps the most innovative recent approach involves harnessing the immense ring strain of azabicyclo[1.1.0]butanes (ABBs). These high-energy motifs serve as potent precursors for azetidine synthesis, where the release of strain provides a powerful thermodynamic driving force for the reaction.[6][13]

  • Causality & Experimental Choice: The central C-N bond of an ABB is highly strained and susceptible to cleavage. Aggarwal and coworkers pioneered a method where lithiation of the ABB, followed by reaction with a boronic ester, generates an "ate" complex.[5][7] Subsequent protonation and a 1,2-metalate shift results in the cleavage of the central C-N bond, relieving the ring strain and forming a stable, functionalized 3-boryl-azetidine.[7] This modular approach allows for the introduction of a wide variety of substituents with high predictability.[5] More recently, this concept has been extended to photocatalytic radical strain-release (RSR) processes, further expanding the synthetic toolkit.[6][13]

G ABB Azabicyclo[1.1.0]butane (High Strain) Lithiation 1. Lithiation (n-BuLi) ABB->Lithiation BoronicEster 2. Trapping with Boronic Ester Lithiation->BoronicEster AteComplex Boron 'ate' complex BoronicEster->AteComplex Migration 3. Protonation & 1,2-Migration AteComplex->Migration Azetidine 3-Boryl-Azetidine (Strain Relieved) Migration->Azetidine

Caption: Key steps in the strain-release synthesis of azetidines from ABBs.

Comparative Analysis of De Novo Synthetic Methods

The choice of synthetic strategy is dictated by the desired substitution pattern, functional group compatibility, and scalability.

MethodKey PrincipleAdvantagesDisadvantages
Intramolecular Cyclization C-N bond formation in a 1,3-difunctionalized precursor.Straightforward concept; good for simple azetidines.Often requires harsh conditions; limited substrate scope.[7]
Aza Paternò–Büchi [2+2] photocycloaddition of an imine and an alkene.Convergent; builds complexity quickly; mild with photocatalysis.[1][9]Can have diastereoselectivity challenges; traditional UV methods are harsh.[8]
Strain-Release (from ABBs) Ring-opening of a high-energy bicyclic precursor.Highly modular; excellent functional group tolerance; mild conditions.[7][13]Requires synthesis of strained ABB precursors.[6]

Applications in Drug Synthesis: Case Studies

The utility of these methods is best illustrated by their application in the synthesis of complex pharmaceutical agents.

  • Cobimetinib (Cotellic®): The synthesis of this MEK inhibitor involves the addition of a Grignard reagent to an azetidinone, followed by further functionalization. This highlights the use of a pre-formed azetidine scaffold in a modular drug synthesis campaign.[2]

  • Azelnidipine (Calblock®): The synthesis of this antihypertensive drug begins with the condensation of benzhydrylamine and epichlorohydrin to form a 3-hydroxyazetidine, a classic example of building a functionalized azetidine core early in the synthesis.[2]

  • PF-04418948 (EP2 Antagonist): The utility of modern strain-release methods was demonstrated in a concise 4-step synthesis of this clinical candidate, showcasing the power of the ABB-based methodology for rapid library synthesis and lead optimization.[14]

Conclusion and Future Outlook

The field of azetidine synthesis has evolved dramatically, driven by the increasing demand for these valuable building blocks in drug discovery. Early methods have been refined and supplemented by powerful new strategies that leverage photocatalysis and strain-release principles. These modern techniques offer milder conditions, broader substrate scope, and greater modularity, enabling chemists to access densely functionalized azetidines that were previously inaccessible.[1] As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more sophisticated and enantioselective methods, further solidifying the azetidine ring as a cornerstone of modern medicinal chemistry.

References

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Role of the azetidine ring as a privileged structure in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Ring: A Compact Powerhouse for Modern Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the four-membered azetidine ring has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Historically hampered by synthetic challenges stemming from its inherent ring strain, this small N-heterocycle is now recognized as a "privileged structure."[2] Its unique combination of properties—conformational rigidity, a three-dimensional exit vector for substituents, and favorable effects on physicochemical parameters—offers a powerful toolkit for overcoming common drug design hurdles.[1][3] This guide provides a comprehensive exploration of the azetidine motif, from its fundamental characteristics and synthesis to its strategic application in FDA-approved therapeutics, offering researchers a detailed understanding of its value in crafting the next generation of medicines.

The Azetidine Advantage: Unique Physicochemical and Structural Properties

The utility of the azetidine ring in drug design is rooted in a distinct set of structural and electronic features that differentiate it from other saturated heterocycles like pyrrolidine and piperidine.

Conformational Rigidity and Vectorial Control

Unlike more flexible acyclic amines or larger rings, the azetidine scaffold imposes significant conformational restraint on its substituents.[3] This rigidity can be a profound asset in drug design. By locking a key pharmacophoric element into a specific orientation, the entropic penalty upon binding to a biological target is reduced, which can lead to a significant increase in binding affinity.[3] Furthermore, the non-planar, puckered structure of the ring allows substituents to be projected in well-defined three-dimensional vectors, enabling precise exploration of the chemical space within a protein's binding pocket.

The diagram below illustrates the conformational difference between a flexible acyclic amine and a rigid azetidine scaffold, highlighting how the latter pre-organizes substituents for optimal target interaction.

G cluster_0 Flexible Acyclic Amine cluster_1 Rigid Azetidine Scaffold a R1-CH2-CH2-NH-CH2-R2 b Multiple Low-Energy Conformations a->b c Azetidine Ring (Pre-organized Conformation) d Defined 3D Exit Vectors c->d start start->a High Conformational Entropy start->c Low Conformational Entropy

Caption: Conformational entropy comparison.

Impact on Physicochemical Properties

The incorporation of an azetidine ring can favorably modulate key physicochemical properties that govern a drug's pharmacokinetic profile.

  • Solubility: The nitrogen atom in the azetidine ring is a hydrogen bond acceptor, and its presence often increases the polarity and aqueous solubility of a molecule compared to a carbocyclic analogue. This is a critical advantage in addressing the poor solubility that plagues many drug candidates.[4]

  • Metabolic Stability: The azetidine scaffold can enhance metabolic stability.[1] By replacing metabolically labile groups (e.g., gem-dimethyl groups) or by rigidifying a molecule to prevent its adoption of a conformation susceptible to metabolism by cytochrome P450 enzymes, the azetidine ring can significantly improve a compound's half-life.

  • Lipophilicity (LogP): As a small, polar heterocycle, azetidine can serve as a "non-aromatic spacer" that helps to reduce a molecule's lipophilicity, a strategy often employed to improve the overall drug-like properties and reduce off-target toxicity.

The following table summarizes the general impact of incorporating an azetidine ring compared to common acyclic and cyclic analogues.

PropertyAcyclic Amine AnaloguePyrrolidine/Piperidine AnalogueAzetidine-Containing AnalogueRationale for Change
Solubility VariableModerateOften Increased Increased polarity and H-bond accepting capability in a compact form.
Metabolic Stability Often labileGenerally stableOften Increased Steric hindrance and conformational constraint can protect metabolic soft spots.
Lipophilicity (LogP) VariableLower than acyclicGenerally Lowered Introduction of a polar nitrogen atom in a small ring system.
Conformational Rigidity LowModerateHigh High ring strain limits bond rotation and puckering.
sp³ Character VariableHighHigh Increases three-dimensionality, often improving binding and solubility.[1]

The Strategic Role of Azetidine as a Bioisostere

A powerful application of the azetidine ring is its use as a bioisostere—a chemical group that can replace another group in a bioactive molecule without significantly affecting the desired biological activity, while potentially improving other properties.

  • Proline Bioisostere: Azetidine-2-carboxylic acid is a well-known mimic of proline.[5] Its incorporation into peptides and small molecules can enforce unique structural kinks and improve resistance to proteolytic degradation. The slightly altered geometry and electronic properties compared to proline can also lead to novel receptor interactions.

  • Pyrrolidine/Piperidine Replacement: In many scaffolds, an azetidine ring can successfully replace larger pyrrolidine or piperidine rings. This substitution reduces molecular weight and lipophilicity while maintaining a crucial nitrogen interaction point. The altered bond angles and distances can sometimes lead to improved selectivity for the target receptor over related off-targets.

  • Replacing Acyclic and gem-Dimethyl Groups: Flexible ethylamine chains or sterically demanding tert-butyl groups can be replaced with an azetidine ring. This "cyclization" strategy introduces conformational rigidity and can improve metabolic stability by removing sites of oxidation.

The diagram below illustrates the concept of bioisosteric replacement, showing how an azetidine ring can substitute other common chemical motifs.

G cluster_replacements Bioisosteric Replacements for 'X' parent Parent Scaffold with Substituent 'X' pyrrolidine Pyrrolidine Ring parent->pyrrolidine Replace acyclic Flexible Ethylamine parent->acyclic Replace gem_dimethyl gem-Dimethyl Group parent->gem_dimethyl Replace azetidine Azetidine Ring (Bioisostere) pyrrolidine->azetidine with acyclic->azetidine with gem_dimethyl->azetidine with outcome Improved Properties: - Potency - Selectivity - Solubility - Metabolic Stability azetidine->outcome Leads to

Caption: Bioisosteric replacement strategy.

Synthesis of Azetidines: Overcoming the Strain Barrier

The primary obstacle to the widespread use of azetidines has been the challenge of their synthesis.[4] The high ring strain makes their formation via classical intramolecular cyclization methods difficult. However, significant advances have provided robust and versatile routes to this scaffold.

Key Synthetic Strategies

Modern organic synthesis offers several reliable pathways to construct the azetidine core:

  • Intramolecular Cyclization of γ-Amino Alcohols: This is a foundational method where a 3-amino-1-propanol derivative is activated (e.g., via mesylation or tosylation of the alcohol) and then cyclized under basic conditions. The choice of protecting groups on the nitrogen is critical for success.

  • [2+2] Cycloaddition: The photocycloaddition between imines and alkenes (the aza Paternò-Büchi reaction) can directly form the azetidine ring, though its scope can be limited.[6]

  • Ring Expansion/Contraction: Methods involving the ring expansion of aziridines or the ring contraction of N-sulfonylpyrrolidinones provide access to functionalized azetidines.[7]

  • Strain-Release Methodologies: A highly innovative approach involves using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for reactions that open the central C-N bond to form 3-substituted azetidines.[7]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization

This protocol provides a representative, self-validating workflow for a common azetidine precursor.

Objective: To synthesize N-Boc-3-hydroxyazetidine from 1,3-dichloro-2-propanol and tert-butyl carbamate.

Workflow Diagram:

G start Start Materials: 1,3-dichloro-2-propanol tert-butyl carbamate step1 Step 1: N-Alkylation - Base (e.g., NaH) - Solvent (e.g., DMF) - Forms acyclic intermediate start->step1 step2 Step 2: Cyclization - Strong Base (e.g., NaOH) - Phase-Transfer Catalyst - Forms azetidine ring step1->step2 workup Step 3: Workup & Purification - Extraction with organic solvent - Column Chromatography step2->workup analysis Step 4: Validation - NMR (¹H, ¹³C) for structure - LC-MS for purity and mass workup->analysis product Final Product: N-Boc-3-hydroxyazetidine analysis->product

Caption: Synthesis and validation workflow.

Step-by-Step Methodology:

  • N-Alkylation:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C, add tert-butyl carbamate (1.0 eq.) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add 1,3-dichloro-2-propanol (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: Sodium hydride is a strong base required to deprotonate the carbamate, forming a nucleophilic nitrogen that attacks the primary alkyl chloride. DMF is a suitable polar aprotic solvent.

  • Intramolecular Cyclization:

    • Cool the reaction mixture to 0 °C and slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq.).

    • Add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).

    • Heat the mixture to 50 °C and stir vigorously for 24 hours.

    • Causality: The strong aqueous base promotes the second intramolecular Sₙ2 reaction. The phase-transfer catalyst is crucial for bringing the hydroxide ion into the organic phase to facilitate the ring-closing reaction.

  • Workup and Purification:

    • Cool the mixture to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

    • Causality: Standard aqueous workup removes inorganic salts and DMF. Chromatography separates the desired product from starting materials and byproducts.

  • Self-Validation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The proton spectrum should show characteristic shifts for the azetidine ring protons. The carbon spectrum will confirm the presence of the correct number of carbon atoms in their unique chemical environments.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the purified product to confirm its purity (single peak in the chromatogram) and verify its molecular weight via the mass spectrum (M+H⁺ or M+Na⁺).

Azetidine in Action: Approved Drugs and Clinical Candidates

The theoretical benefits of the azetidine scaffold are validated by its presence in several FDA-approved drugs across diverse therapeutic areas.[1] Its incorporation is not accidental but a deliberate design choice to overcome specific challenges.

Drug NameTargetTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Janus Kinase (JAK1/2)Rheumatoid ArthritisThe azetidine ring replaces a more complex and potentially labile piperidine-sulfonamide group, improving physicochemical properties and simplifying the structure.[1]
Cobimetinib MEK1/2Oncology (Melanoma)The 3-hydroxyazetidine provides a polar, rigid linker that correctly orients the molecule in the kinase active site while enhancing solubility.[1][2]
Azelnidipine L-type Calcium ChannelHypertensionThe azetidine-2-carboxylate ester provides unique pharmacokinetic properties and contributes to the drug's sustained action.[1][3]
Sarolaner Isoxazoline classVeterinary (Anti-parasitic)The azetidine ring is a key component of the pharmacophore, contributing to the high potency and selectivity against insect and acarine GABA-gated chloride channels.[1]
Case Study: Azetidine Amides as Potent STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a high-value target in oncology. Research into small-molecule STAT3 inhibitors demonstrated the power of the azetidine scaffold.[8]

In one study, proline-based STAT3 inhibitors were optimized by replacing the proline ring with an (R)-azetidine-2-carboxamide core.[8][9] This strategic substitution led to a new series of analogues with significantly improved potency.

  • Initial Lead (Proline-based): Micromolar potency.

  • Optimized Compound (Azetidine-based, e.g., 8i): Sub-micromolar potency (IC₅₀ = 0.34 μM).[8]

The azetidine ring's smaller size and altered bond angles likely positioned the key binding groups more optimally within the STAT3 SH2 domain. Further modifications to the azetidine analogues also improved cell permeability and led to compounds that strongly inhibited cancer cell growth and survival at sub-micromolar concentrations.[8][9] This work exemplifies how a subtle structural change—replacing a five-membered ring with a four-membered one—can translate into a dramatic improvement in biological activity, showcasing the azetidine as a tool for fine-tuning molecular architecture.[9]

Conclusion and Future Outlook

The azetidine ring has firmly established its place as a privileged structure in drug design. Its ability to impart conformational rigidity, enhance metabolic stability, improve solubility, and serve as a versatile bioisostere makes it an invaluable tool for medicinal chemists.[1] As synthetic methodologies continue to advance, providing even greater access to diverse and complex azetidine derivatives, the application of this compact powerhouse is set to expand.[4] From oncology to neurodegenerative diseases, the strategic incorporation of the azetidine scaffold will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.

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Preliminary Biological Screening of Novel 3-Oxy-Azetidine Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and central nervous system (CNS) modulating effects.[1] The 3-oxy-azetidine substitution pattern, in particular, presents a key functional handle for molecular interactions and further chemical derivatization, making it a promising starting point for the discovery of new chemical entities with therapeutic potential.

This guide provides a comprehensive framework for the preliminary biological screening of novel 3-oxy-azetidine compounds. As a senior application scientist, the following sections are designed to provide not just a series of protocols, but a strategic and logical workflow that emphasizes scientific integrity, experimental causality, and the generation of robust, interpretable data. We will navigate from broad, phenotype-based screening to more targeted mechanistic inquiries, equipping researchers in drug development with the tools to effectively evaluate this promising class of compounds.

Chapter 1: The Strategic Blueprint for Preliminary Screening

The initial assessment of a novel compound library is a critical phase in drug discovery. The goal is not to be exhaustive, but to efficiently and intelligently identify "hits" with desirable biological activity while simultaneously flagging compounds with potential liabilities, such as general cytotoxicity. Our approach is a tiered screening cascade, designed to maximize information while conserving resources. This strategy is underpinned by the principle of causal inference , where each experimental step is designed to answer a specific question about the compound's effect on a biological system.[2][3]

A Tiered Approach to Biological Evaluation

A tiered screening strategy allows for the progressive and logical evaluation of novel 3-oxy-azetidine compounds. This approach begins with broad, high-throughput assays to assess general bioactivity and cytotoxicity, followed by more specific assays to elucidate the mechanism of action for the most promising candidates.

Diagram: Preliminary Screening Workflow for 3-Oxy-Azetidine Compounds

G Preliminary Screening Workflow A Novel 3-Oxy-Azetidine Compound Library B Tier 1: Primary Screening (High-Throughput) A->B C Cytotoxicity Profiling (e.g., MTT Assay) B->C D Antimicrobial Screening (e.g., Broth Microdilution) B->D E Data Analysis & Hit Prioritization (IC50 / MIC Determination) C->E D->E F Tier 2: Secondary Screening (Mechanism of Action) E->F G Target-Based Assays (e.g., Kinase Inhibition) F->G H Cell-Based Mechanistic Assays (e.g., Western Blot, Flow Cytometry) F->H I Lead Candidate Identification G->I H->I

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

In Silico First: The Power of Predictive Analysis

Before embarking on wet-lab experiments, a well-structured in silico analysis can provide invaluable insights, guiding the screening strategy and helping to prioritize compounds. This computational workflow serves as a hypothesis-generating engine.

1.2.1 Target Prediction: Given the prevalence of heterocyclic scaffolds in kinase inhibitors, a primary hypothesis is that novel 3-oxy-azetidine derivatives may exhibit activity against protein kinases.[4][5] The PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is frequently dysregulated in cancer and represents a key target for many small molecule inhibitors.[4][6][7] In silico methods can be employed to predict the binding affinity of the novel compounds to the ATP-binding pocket of kinases within this pathway.

Conceptual Workflow for In Silico Target Prediction:

  • Compound Library Preparation: Generate 3D conformations of the 3-oxy-azetidine derivatives and optimize their geometries.

  • Target Selection: Identify key protein kinases in the PI3K/Akt/mTOR pathway (e.g., PI3Kα, Akt1, mTOR).

  • Molecular Docking: Utilize software such as AutoDock Vina to dock each compound into the active site of the selected kinases.[8]

  • Scoring and Ranking: Analyze the docking scores and binding poses to predict which compounds are most likely to interact with the target proteins.

  • ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds to flag potential liabilities early on.[9]

Chapter 2: Tier 1 Screening - Establishing a Bioactivity Baseline

The primary screening phase aims to cast a wide net to identify compounds with significant biological effects. This involves parallel screening for cytotoxicity against cancer cell lines and antimicrobial activity.

Cytotoxicity Profiling: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used. This provides a broader understanding of the compound's spectrum of activity.[11] Including a non-cancerous cell line (e.g., HEK293T or normal human fibroblasts) is crucial to assess selective cytotoxicity.

  • Dose-Response Curve: Testing compounds across a range of concentrations is essential to determine the IC50 (half-maximal inhibitory concentration), a key measure of potency.

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-oxy-azetidine compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Choice of Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used. Including antibiotic-resistant strains (e.g., MRSA) can identify compounds with novel mechanisms of action.[12]

  • Standardized Inoculum: The use of a standardized bacterial inoculum is critical for the reproducibility and accuracy of the MIC values.

Step-by-Step Protocol for Broth Microdilution:

  • Compound Preparation: Prepare serial dilutions of the 3-oxy-azetidine compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Chapter 3: Data Analysis, Interpretation, and Hit Prioritization

Raw data from primary screening must be carefully analyzed and interpreted to identify promising "hit" compounds for further investigation.

Quantitative Data Summary

The results from the cytotoxicity and antimicrobial screening should be summarized in a clear and concise table for easy comparison.

Compound IDStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. HEK293TMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AZ-001[Placeholder]1.22.51.8>504>64
AZ-002[Placeholder]15.722.118.9>100>64>64
AZ-003[Placeholder]0.81.10.925.3832
........................
Interpreting the Data and Prioritizing Hits

The primary goal is to identify compounds that exhibit potent and selective activity.

  • Potency: Compounds with low IC50 or MIC values are considered potent.

  • Selectivity: For potential anticancer agents, a high ratio of cytotoxicity in cancer cells versus normal cells (e.g., IC50 in HEK293T / IC50 in cancer cell line) is desirable. A compound that is highly cytotoxic to all cell lines is likely a general toxin and should be deprioritized.

  • Spectrum of Activity: For antimicrobial candidates, activity against both Gram-positive and Gram-negative bacteria is often sought, although compounds with a narrow spectrum can also be valuable.

Hit Confirmation: Putative hits should be re-tested to confirm their activity and rule out false positives.

Chapter 4: Tier 2 Screening - Unveiling the Mechanism of Action

Once promising and confirmed hits have been identified, the focus shifts to understanding how they exert their biological effects.

Target-Based Assays: Kinase Inhibition

Based on our in silico predictions, the PI3K/Akt/mTOR pathway is a plausible target.[4][6][7] A cell-free kinase inhibition assay can directly measure the ability of a compound to inhibit the activity of a specific kinase.

Causality Behind Experimental Choices:

  • Choice of Kinase: Based on the in silico docking results, select the most likely kinase targets (e.g., PI3Kα, Akt1, mTOR) for initial investigation.

  • Assay Format: A variety of assay formats are available, such as those based on fluorescence or luminescence, which measure the consumption of ATP or the phosphorylation of a substrate.

Step-by-Step Protocol for a Representative Kinase Assay (Luminescence-based):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the hit compound to the wells of a microplate.

  • Kinase Reaction: Initiate the reaction by adding the kinase and ATP to the wells. Incubate for a specified time at room temperature.

  • Detection: Add a detection reagent that produces a luminescent signal in proportion to the amount of ATP remaining.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Cell-Based Mechanistic Assays

Cell-based assays are essential to confirm that the observed cellular effects are consistent with the proposed mechanism of action.

4.2.1 Western Blotting for Signaling Pathway Modulation: To investigate if the compounds inhibit the PI3K/Akt/mTOR pathway in a cellular context, Western blotting can be used to measure the phosphorylation status of key downstream proteins.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

G Simplified PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Key components of the PI3K/Akt/mTOR signaling pathway.

4.2.2 Flow Cytometry for Cell Cycle Analysis: If a compound is cytotoxic, it is important to determine if it induces cell cycle arrest or apoptosis. Flow cytometry with DNA staining (e.g., propidium iodide) can reveal the distribution of cells in different phases of the cell cycle.[13]

Conclusion: From Hits to Leads

This in-depth technical guide has outlined a strategic and scientifically rigorous approach to the preliminary biological screening of novel 3-oxy-azetidine compounds. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently identify and characterize promising hit compounds. The emphasis on understanding the causality behind experimental choices and employing robust, validated assays ensures the generation of high-quality, interpretable data. The compounds that demonstrate potent and selective activity in these preliminary screens, and for which a plausible mechanism of action can be established, will become the lead candidates for further preclinical development.

References

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Topic: Understanding the Ring Strain and Conformation of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique, rigid, and non-planar geometry that distinguishes it from more flexible, larger rings like pyrrolidine (strain energy ~5.4 kcal/mol) and more reactive, smaller rings like aziridine (~27.7 kcal/mol).[3][4] This guide provides a detailed exploration of the fundamental principles governing the conformation of the azetidine core, with a specific focus on how substituents at the 3-position dictate the ring's puckering and overall three-dimensional structure. We will dissect the interplay of steric and electronic forces and detail the synergistic experimental and computational methodologies required for a robust conformational analysis, providing field-proven insights for drug design and development.

The Energetic Landscape: Ring Strain and the Puckered Conformation

The reactivity and structural properties of azetidines are a direct consequence of significant ring strain.[3][4] This strain is a composite of two primary factors:

  • Angle Strain: The deviation of the internal C-C-C, C-N-C, and C-C-N bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar azetidine, these angles would be forced to approximately 90°, creating substantial strain.

  • Torsional Strain: The eclipsing interactions between adjacent C-H and N-H bonds on the ring. In a planar conformation, all eight of these bonds would be fully eclipsed, resulting in a significant energetic penalty.

To partially alleviate this torsional strain, the azetidine ring adopts a non-planar, puckered conformation . This puckering is not static but exists as a dynamic equilibrium between two equivalent "bent" conformers, rapidly interconverting through a higher-energy planar transition state. The degree of this puckering is defined by the puckering angle (φ), which is the angle between the C2-N1-C4 and C2-C3-C4 planes.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_val Validation & Refinement NMR NMR Spectroscopy (Solution State) VALID Model Validation (Compare Data) NMR->VALID J-couplings, NOEs XRAY X-ray Crystallography (Solid State) XRAY->VALID Bond lengths, Dihedrals DFT DFT Calculations (In Silico) DFT->VALID Calculated Parameters VALID->DFT Refine Theory Level MODEL Refined 3D Model & Energy Landscape VALID->MODEL

Caption: Integrated workflow for azetidine conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

Expertise & Experience: NMR is the most powerful technique for determining molecular structure and dynamics in solution, the medium most relevant to biological activity and chemical reactivity. It provides a time-averaged picture of the conformational equilibrium.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H spectrum. The key information lies in the vicinal coupling constants (³JHH) between the C3 proton and the four C2/C4 protons.

  • Causality (Coupling Constant Analysis): The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring the four distinct coupling constants to the C3 proton, one can calculate the dihedral angles, which in turn define the ring's puckering angle and the axial/equatorial preference of the substituent. A large ³J value (~8-10 Hz) typically indicates an anti-periplanar (axial-axial) relationship, while smaller values (~2-5 Hz) suggest a syn-clinal (axial-equatorial or equatorial-equatorial) relationship.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to detect through-space proton-proton proximities (typically < 5 Å).

  • Causality (NOE Analysis): This experiment provides unambiguous proof of spatial relationships. For example, a strong NOE cross-peak between the C3 proton and an axial proton on N1 would confirm an axial orientation for the C3 proton, and therefore an equatorial orientation for the substituent. The combination of J-coupling and NOE data creates a self-validating dataset for the solution conformation.

  • ¹⁵N NMR (Optional): For N-substituted azetidines, ¹⁵N NMR can reveal changes in the nitrogen's electronic environment and hybridization state, which are influenced by ring conformation and substituent effects. [5][6]

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

Expertise & Experience: X-ray crystallography provides an exact, high-resolution snapshot of the molecule's conformation in the solid state. [7]It is the definitive method for determining bond lengths, bond angles, and puckering parameters, serving as the ultimate benchmark for validating computational models.

Methodology:

  • Crystal Growth: Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step, requiring screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal and expose it to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector.

  • Structure Solution & Refinement: The diffraction data is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield a precise 3D model of the molecule.

Causality: While providing an unambiguous structure, it's crucial to recognize that crystal packing forces can sometimes trap a minor solution-state conformer or slightly alter the ring geometry. Therefore, it is most powerful when used in conjunction with NMR data to build a complete picture of the molecule's conformational landscape.

Computational Chemistry: The Predictive and Explanatory Engine

Expertise & Experience: Computational modeling, particularly using Density Functional Theory (DFT), allows for the prediction of conformational energies, geometric parameters, and the energy barriers between conformers. [8][9]It is essential for rationalizing experimental observations and for pre-screening designs before synthesis.

Validated Workflow:

  • Conformational Search: Build the 3-substituted azetidine in silico and perform a systematic conformational search to identify all low-energy puckered states.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This step locates the precise energy minimum for each conformation.

  • Energy Calculation: Perform single-point energy calculations at a higher level of theory to accurately determine the relative energies (ΔE) of the conformers. From these energies, the equilibrium population of each state can be calculated using the Boltzmann distribution.

  • Trustworthiness (Validation): The "trust" in the computational model is established by comparing its predictions to experimental data. Calculated bond lengths and angles should closely match the X-ray structure. Furthermore, NMR coupling constants can be calculated from the DFT-optimized geometry and compared directly with the experimental values. A strong correlation between calculated and experimental data validates the chosen level of theory.

Quantitative Data Summary:

The following table presents hypothetical but realistic data for a 3-substituted azetidine, illustrating how data from different techniques are integrated.

ParameterEquatorial ConformerAxial ConformerMethod
Relative Energy (kcal/mol) 0.00+1.5DFT (B3LYP/6-31G*)
Population at 298 K (%) 93%7%Calculated from ΔE
Puckering Angle (φ) 25.2°28.1°X-ray Crystallography
³J (H3-H2ax) 3.1 Hz9.5 Hz¹H NMR (Experimental)
³J (H3-H2eq) 6.8 Hz2.5 Hz¹H NMR (Experimental)
Key NOE Observed H(Substituent) ↔ H2ax/H4ax-NOESY

Implications in Drug Development: From Conformation to Function

A deep understanding of the conformational preferences of 3-substituted azetidines is not merely an academic exercise; it is critical for rational drug design.

  • Vectorial Display and Target Binding: The rigid, puckered azetidine ring acts as a superior scaffold, holding the 3-substituent in a well-defined three-dimensional vector. Whether this vector points in an "equatorial" or "axial" direction can be the difference between potent binding and inactivity in a protein's active site. Controlling the conformation allows for the precise positioning of pharmacophoric elements. [5]* Tuning Physicochemical Properties: The conformation directly influences the molecule's dipole moment, which in turn affects key drug-like properties such as solubility, crystal packing, and membrane permeability. For example, an axial-preferring electronegative substituent will generate a significantly different molecular dipole compared to its equatorial-preferring counterpart, impacting interactions with water and lipid bilayers.

  • Metabolic Stability: The orientation of substituents can affect their accessibility to metabolic enzymes. An equatorially positioned group may be more exposed to enzymatic modification than a more sterically shielded axial one. [7]

Conclusion

The conformational behavior of 3-substituted azetidines is governed by a sophisticated interplay between the relief of torsional strain inherent to the four-membered ring and the steric and electronic demands of the C3 substituent. The resulting puckered structure provides a rigid and predictable scaffold that is of immense value to medicinal chemists. A definitive analysis of this conformation is only possible through a multi-faceted and self-validating approach that combines the solution-state insights of NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the predictive power of computational chemistry. By mastering the principles that control the axial/equatorial preference of substituents, drug development professionals can rationally design and synthesize novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

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Methodological & Application

Application Note: A Reliable Synthetic Route for 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride from 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidine derivatives are crucial structural motifs in modern medicinal chemistry, valued for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, a key building block for drug discovery programs. The described three-step synthetic route begins with the readily available starting material, 3-hydroxyazetidine, and proceeds through a robust sequence of nitrogen protection, O-alkylation, and final deprotection/salt formation. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.

Strategic Overview: A Three-Pillar Approach

The synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride from 3-hydroxyazetidine presents a key challenge: selectively functionalizing the hydroxyl group in the presence of a nucleophilic secondary amine within the strained azetidine ring.[3] A direct alkylation would inevitably lead to a mixture of O-alkylated and N-alkylated products, complicating purification and reducing the yield of the desired compound.

Our strategy is therefore built on three pillars to ensure high selectivity and purity:

  • Nitrogen Protection: The secondary amine of 3-hydroxyazetidine is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice as it is stable under the basic conditions required for the subsequent ether formation and can be cleanly removed under acidic conditions.[4][5]

  • O-Alkylation via Williamson Ether Synthesis: The core ether linkage is forged using the classic Williamson ether synthesis.[6][7][8] The hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a strong, non-nucleophilic base to form a potent alkoxide nucleophile, which then displaces the chloride from 4-chlorobenzyl chloride in an SN2 reaction.[9]

  • Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc protecting group, which concurrently protonates the azetidine nitrogen to yield the stable and highly soluble hydrochloride salt of the target molecule.

This strategic workflow is visualized below.

G A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine (Intermediate 1) A->B Step 1: N-Protection (Boc)₂O, Base C N-Boc-3-[(4-Chlorobenzyl)oxy]azetidine (Intermediate 2) B->C Step 2: O-Alkylation 1. NaH 2. 4-Chlorobenzyl Chloride D 3-[(4-Chlorobenzyl)oxy]azetidine HCl (Final Product) C->D Step 3: Deprotection / Salt Formation HCl

Figure 1: Overall synthetic workflow from starting material to final product.

Experimental Protocols

2.1 Materials and Reagents

ReagentCAS No.Recommended PuritySupplierNotes
3-Hydroxyazetidine Hydrochloride18621-18-6≥97%Major Chemical SuppliersStarting material. Can be used as is.
Di-tert-butyl dicarbonate (Boc)₂O24424-99-5≥98%Major Chemical SuppliersAcylating agent for protection.
Triethylamine (TEA)121-44-8≥99.5%Major Chemical SuppliersBase for N-protection.
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Major Chemical SuppliersSolvent.
Sodium Hydride (NaH)7646-69-760% dispersion in mineral oilMajor Chemical SuppliersHighly reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, ≥99.8%Major Chemical SuppliersSolvent for O-alkylation.
4-Chlorobenzyl chloride104-83-6≥98%Major Chemical SuppliersAlkylating agent. Lachrymator.
Hydrochloric Acid7647-01-04M solution in 1,4-DioxaneMajor Chemical SuppliersFor deprotection and salt formation.
Ethyl Acetate (EtOAc)141-78-6ACS GradeMajor Chemical SuppliersFor extraction and purification.
Saturated aq. NaHCO₃144-55-8ACS GradeMajor Chemical SuppliersFor workup.
Brine7647-14-5ACS GradeMajor Chemical SuppliersFor workup.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9ACS GradeMajor Chemical SuppliersDrying agent.

2.2 Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • 4-Chlorobenzyl chloride: A lachrymator and irritant. Handle only in a well-ventilated fume hood.

  • Anhydrous Solvents: Ensure all solvents for moisture-sensitive steps (O-alkylation) are truly anhydrous to prevent quenching the base.

  • Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (Intermediate 1)

This protocol details the N-protection of 3-hydroxyazetidine hydrochloride. The added base (triethylamine) serves to both neutralize the hydrochloride salt and facilitate the reaction with (Boc)₂O.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (5.0 g, 45.6 mmol, 1.0 equiv).

  • Suspend the solid in dichloromethane (DCM, 100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (13.4 mL, 95.8 mmol, 2.1 equiv) to the stirred suspension. Allow the mixture to stir for 15 minutes.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 10.9 g, 50.2 mmol, 1.1 equiv) in DCM (20 mL).

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 30-70% Ethyl Acetate in Hexanes) to afford N-Boc-3-hydroxyazetidine as a white solid.[10] (Expected yield: 85-95%).

Protocol 2: Synthesis of N-Boc-3-[(4-chlorobenzyl)oxy]azetidine (Intermediate 2)

This is the critical O-alkylation step. The success of this reaction hinges on maintaining anhydrous conditions to allow the sodium hydride to efficiently deprotonate the hydroxyl group.

Procedure:

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Dispersion Wash: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in oil, 2.1 g, 52.5 mmol, 1.5 equiv) to the flask. Add anhydrous hexanes (20 mL) via syringe, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula or syringe. Repeat this washing step twice more to obtain pure, oil-free NaH.

  • Alkoxide Formation: Add anhydrous N,N-dimethylformamide (DMF, 70 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-3-hydroxyazetidine (6.0 g, 34.6 mmol, 1.0 equiv) in anhydrous DMF (30 mL).

  • Slowly add the N-Boc-3-hydroxyazetidine solution to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the alkoxide.

  • Alkylation: Add 4-chlorobenzyl chloride (5.0 mL, 39.8 mmol, 1.15 equiv) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (approx. 20 mL) to neutralize any unreacted NaH.

  • Add deionized water (100 mL) and ethyl acetate (150 mL). Transfer to a separatory funnel.

  • Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a gradient of 10-40% Ethyl Acetate in Hexanes) to yield N-Boc-3-[(4-chlorobenzyl)oxy]azetidine as a clear, colorless oil. (Expected yield: 70-85%).

Protocol 3: Synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride (Final Product)

This final step removes the Boc group and forms the desired hydrochloride salt in a single, efficient operation.

Procedure:

  • Dissolve N-Boc-3-[(4-chlorobenzyl)oxy]azetidine (5.0 g, 16.8 mmol, 1.0 equiv) in 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.

  • Add a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (21 mL, 84.0 mmol, 5.0 equiv).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. A white precipitate will form.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether (50 mL) to the solid residue and stir vigorously or sonicate to break up the solid.

  • Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Dry the solid under high vacuum to afford 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride as a stable, white crystalline solid. (Expected yield: 90-98%).

Discussion and Mechanistic Insights

The chosen synthetic pathway is highly efficient due to the strategic use of the Boc protecting group. Direct O-alkylation of unprotected 3-hydroxyazetidine would require carefully controlled conditions to favor O- over N-alkylation, and would likely still result in difficult-to-separate product mixtures. By protecting the nitrogen, the Williamson ether synthesis becomes a highly predictable and selective transformation.

Mechanism of the Williamson Ether Synthesis (Step 2):

The reaction proceeds via a classic SN2 mechanism.[6][7]

  • Deprotonation: The strong base, sodium hydride, irreversibly removes the acidic proton from the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a sodium alkoxide intermediate and hydrogen gas.

  • Nucleophilic Attack: The resulting alkoxide is a potent nucleophile. It attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

  • Displacement: The attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride leaving group and the formation of the new carbon-oxygen bond, yielding the desired ether product.

The use of a primary benzylic halide like 4-chlorobenzyl chloride is ideal for this SN2 reaction, as it is unhindered and not prone to the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[7][9]

References

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023-01-21). [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. (2012-09-27). [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. (2020-05-30). [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH. (2010-09-17). [Link]

  • Williamson Ether Synthesis. YouTube. (2018-08-29). [Link]

  • Synthesis of 3-benzyloxy-1-(iso-propyl)azetidine. PrepChem.com. [Link]

  • Iron- and base-catalyzed C(α)-alkylation and one-pot sequential alkylation–hydroxylation of oxindoles with secondary alcohols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. (2025-09-23). [Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed.. (2014-04-13). [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

Sources

Application Notes and Protocols: 3-[(4-Chlorobenzyl)oxy]azetidine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial motifs in modern medicinal chemistry. Their inherent ring strain, conformational rigidity, and three-dimensional character offer distinct advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The 3-substituted azetidine framework, in particular, serves as a valuable scaffold for introducing diverse functionalities and exploring new chemical space. This guide focuses on the synthetic utility of 3-[(4-Chlorobenzyl)oxy]azetidine , a versatile building block for the construction of novel and complex heterocyclic systems. The 4-chlorobenzyl ether provides a stable protecting group for the 3-hydroxy functionality, which can be readily removed under specific conditions, allowing for further derivatization.

This document provides detailed protocols for the N-functionalization of 3-[(4-Chlorobenzyl)oxy]azetidine via two powerful cross-coupling strategies: Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and classical nucleophilic substitution for N-alkylation. These methods enable the facile linkage of the azetidine core to a variety of heterocyclic systems, paving the way for the discovery of new bioactive molecules.

Core Synthesis Strategy

The overall synthetic approach involves the N-functionalization of the azetidine ring, followed by an optional deprotection of the 4-chlorobenzyl ether to unmask the 3-hydroxy group for further modifications.

G cluster_0 Starting Material cluster_1 N-Functionalization cluster_2 Intermediate Products cluster_3 Deprotection cluster_4 Final Products A 3-[(4-Chlorobenzyl)oxy]azetidine B Buchwald-Hartwig N-Arylation A->B Heteroaryl Halide C N-Alkylation A->C Heterocyclic Alkyl Halide D N-Aryl-3-[(4-chlorobenzyl)oxy]azetidine B->D E N-Alkyl-3-[(4-chlorobenzyl)oxy]azetidine C->E F Catalytic Transfer Hydogenolysis D->F E->F G N-Aryl-3-hydroxyazetidine F->G H N-Alkyl-3-hydroxyazetidine F->H

Caption: General workflow for the synthesis of novel heterocycles.

Part 1: Synthesis of N-Aryl-Substituted Azetidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is particularly effective for coupling amines with aryl and heteroaryl halides, which might otherwise be unreactive in traditional nucleophilic aromatic substitution reactions.[3]

Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)-3-[(4-chlorobenzyl)oxy]azetidine

This protocol details the N-arylation of 3-[(4-chlorobenzyl)oxy]azetidine with 2-chloropyrimidine. The choice of a suitable phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

G cluster_0 cluster_1 cluster_2 A 3-[(4-Chlorobenzyl)oxy]azetidine plus1 + B 2-Chloropyrimidine C Pd2(dba)3, Xantphos NaOtBu, Toluene, 100 °C B->C D 1-(Pyrimidin-2-yl)-3-[(4-chlorobenzyl)oxy]azetidine C->D G cluster_0 cluster_1 cluster_2 A 3-[(4-Chlorobenzyl)oxy]azetidine plus1 + B 2-(Chloromethyl)pyridine C K2CO3, Acetonitrile, 60 °C B->C D 1-(Pyridin-2-ylmethyl)-3-[(4-chlorobenzyl)oxy]azetidine C->D G cluster_0 cluster_1 cluster_2 A 1-(Pyrimidin-2-yl)-3-[(4-chlorobenzyl)oxy]azetidine B Pd/C, Ammonium Formate Methanol, Reflux A->B C 1-(Pyrimidin-2-yl)azetidin-3-ol B->C

Sources

Application Notes and Protocols: 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold in CNS Drug Development

The pursuit of novel therapeutics for central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. A significant challenge in this endeavor is the design of molecules that possess not only potent and selective activity at their intended biological targets but also a favorable pharmacokinetic profile conducive to crossing the blood-brain barrier (BBB). The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in CNS drug discovery.[1] Its inherent structural rigidity, three-dimensional character, and ability to improve metabolic stability and aqueous solubility make it an attractive component in the design of novel CNS agents.[2]

This application note provides a detailed overview of the utility of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride as a versatile building block for the synthesis of CNS-active compounds, with a particular focus on its potential application in the development of monoamine reuptake inhibitors. We will explore its physicochemical properties, propose a synthetic pathway to novel derivatives, and outline protocols for their biological evaluation.

Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The properties of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride are summarized in the table below. The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueReference
Molecular Formula C₁₀H₁₃Cl₂NO[3]
Molecular Weight 234.12 g/mol [3]
Appearance White to off-white solidN/A
Purity ≥95%[3]
Storage Sealed in dry, 2-8°C[3]

Application in the Synthesis of Triple Reuptake Inhibitors (TRIs)

Rationale: The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of the disease.[4] Selective serotonin reuptake inhibitors (SSRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are established antidepressant classes. However, there is a growing interest in triple reuptake inhibitors (TRIs), which simultaneously block the transporters for 5-HT, NE, and DA.[4] The rationale behind TRIs is that they may offer a broader spectrum of efficacy and a faster onset of action.[4]

The structural motif of 3-oxyazetidine is a promising starting point for the synthesis of TRIs. Bioisosteric modification of the oxygen linkage to a nitrogen atom, for instance, has been successfully employed to develop novel 3-aminoazetidine derivatives with potent triple reuptake inhibitory activity.[5] The 4-chlorobenzyl group present in 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride can serve as a key pharmacophoric element or a protecting group that can be removed or modified in later synthetic steps.

Proposed Synthetic Pathway to Novel 3-Aminoazetidine Derivatives

The following proposed synthetic workflow illustrates how 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride can be utilized to generate a library of diverse 3-aminoazetidine derivatives for screening as potential TRIs. This pathway is adapted from established methodologies for the synthesis of similar compounds.[5]

G start 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride step1 N-protection (e.g., Boc anhydride) start->step1 Base (e.g., Et3N) step2 Deprotection of benzyl ether (e.g., Hydrogenolysis) step1->step2 Pd/C, H2 step3 Oxidation of alcohol to ketone (e.g., Dess-Martin periodinane) step2->step3 step4 Reductive amination with diverse primary amines (R-NH2) step3->step4 Reducing agent (e.g., NaBH(OAc)3) step5 Deprotection of N-Boc group (e.g., TFA or HCl) step4->step5 library Library of 3-aminoazetidine derivatives step5->library

Figure 1: Proposed synthetic workflow for the generation of a 3-aminoazetidine library.

Experimental Protocol: Synthesis of a Representative 3-Aminoazetidine Derivative

This protocol outlines the synthesis of a representative compound from the proposed library.

Step 1: N-protection of 3-[(4-Chlorobenzyl)oxy]azetidine

  • To a solution of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-[(4-Chlorobenzyl)oxy]azetidine.

Step 2: Debenzylation to N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-[(4-Chlorobenzyl)oxy]azetidine (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 3: Oxidation to N-Boc-3-azetidinone

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-azetidinone.

Step 4: Reductive Amination

  • To a solution of N-Boc-3-azetidinone (1.0 eq) and a selected primary amine (R-NH₂, 1.1 eq) in DCM, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[5]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection to the Final Product

  • Dissolve the N-Boc protected 3-aminoazetidine derivative in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final 3-aminoazetidine derivative.

Biological Evaluation of Novel 3-Aminoazetidine Derivatives

The synthesized library of compounds should be subjected to a battery of in vitro assays to determine their activity as monoamine reuptake inhibitors.

Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol is based on established methods for assessing the inhibition of serotonin, norepinephrine, and dopamine transporters.[5]

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).[5]

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Test compounds (novel 3-aminoazetidine derivatives).

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the test compounds or reference inhibitors at various concentrations to the wells.

    • Incubate for a pre-determined time at room temperature.

    • Add the corresponding radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Uptake Reaction: Incubate the plates at 37°C for a specific time (e.g., 10-20 minutes).

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the control (vehicle-treated) wells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake) by non-linear regression analysis of the concentration-response curves.

G start Synthesized 3-aminoazetidine derivatives step1 In vitro monoamine transporter uptake assays (hSERT, hNET, hDAT) start->step1 step2 Determine IC50 values step1->step2 step3 Identify potent and selective or multi-target inhibitors step2->step3 step4 Lead optimization (ADME/Tox profiling) step3->step4 end Candidate for in vivo studies step4->end

Figure 2: Workflow for the biological evaluation of novel 3-aminoazetidine derivatives.

Conclusion

3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a valuable and versatile chemical building block with significant potential in CNS drug discovery. Its inherent azetidine scaffold offers desirable physicochemical properties for developing brain-penetrant molecules. As outlined in this application note, this compound can serve as a key starting material for the synthesis of novel 3-aminoazetidine derivatives with the potential to act as triple reuptake inhibitors for the treatment of depression and other CNS disorders. The provided synthetic strategies and biological evaluation protocols offer a clear roadmap for researchers to explore the utility of this compound in their drug discovery programs.

References

  • Azetidine hydrochloride – Chem-Impex. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(8), e2100132.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters, 5(8), 921–926.
  • Triple Reuptake Inhibitors: The Next Generation of Antidepressants. (2008).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2023). The Journal of Organic Chemistry, 88(24), 17763–17774.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). Future Medicinal Chemistry, 15(1), 1-35.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(10), 757–767.
  • Azetidine derivatives with CNS activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3529-3532.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2020). Synlett, 31(18), 1745-1756.

Sources

Application Note & Protocol: N-Alkylation of 3-[(4-Chlorobenzyl)oxy]azetidine with Diverse Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique conformational properties and ability to act as bioisosteres for other functional groups make them valuable scaffolds in the design of novel therapeutic agents. The functionalization of the azetidine nitrogen via N-alkylation provides a straightforward strategy to introduce a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1][2][3]

This application note provides a detailed protocol for the N-alkylation of 3-[(4-Chlorobenzyl)oxy]azetidine, a versatile building block, with various electrophiles. We will explore three robust and widely applicable methods: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and the Mitsunobu reaction with alcohols. The causality behind experimental choices, self-validating system checks, and comprehensive references are provided to ensure scientific integrity and practical utility.

Chemical Structures and Reaction Overview

The general scheme for the N-alkylation of 3-[(4-Chlorobenzyl)oxy]azetidine is depicted below:

Figure 1: General reaction scheme for the N-alkylation of 3-[(4-Chlorobenzyl)oxy]azetidine.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a fundamental and widely used method for the formation of C-N bonds.[4] The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon of the alkyl halide.

Mechanism Rationale

The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base is required to deprotonate the azetidine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base while not significantly solvating the anionic nucleophile, thus increasing its reactivity.

Experimental Protocol

Materials:

  • 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve azetidine HCl in CH3CN B Add K2CO3 A->B C Stir for 30 min B->C D Add alkyl halide C->D E Heat and stir D->E F Monitor by TLC/LC-MS E->F G Filter F->G H Concentrate G->H I Aqueous workup H->I J Dry and concentrate I->J K Column chromatography J->K

Caption: Workflow for direct N-alkylation.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when direct alkylation is challenging or leads to side products.[5] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the azetidine and a carbonyl compound, followed by its reduction with a mild reducing agent.

Mechanism Rationale

The key to this one-pot procedure is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[6] The reaction is typically carried out in a non-protic solvent to favor iminium ion formation.

Experimental Protocol

Materials:

  • 3-[(4-Chlorobenzyl)oxy]azetidine

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-[(4-Chlorobenzyl)oxy]azetidine (1.0 eq) and the carbonyl compound (1.1 eq) in dichloromethane (0.1 M), add a catalytic amount of acetic acid (optional, 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Diagram

G cluster_iminium Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification A Dissolve azetidine and carbonyl in DCM B Add catalytic acetic acid A->B C Stir for 30-60 min B->C D Add NaBH(OAc)3 C->D E Stir at RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3 F->G H Extract with DCM G->H I Dry and concentrate H->I J Column chromatography I->J

Caption: Workflow for reductive amination.

Method 3: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction allows for the N-alkylation of azetidines using alcohols as the alkylating agents. This reaction is particularly useful for introducing secondary alkyl groups and proceeds with inversion of stereochemistry at the alcohol carbon.[7][8]

Mechanism Rationale

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a phosphonium salt intermediate, which is then displaced by the nucleophilic azetidine nitrogen in an SN2 fashion.

Experimental Protocol

Materials:

  • 3-[(4-Chlorobenzyl)oxy]azetidine

  • Alcohol (e.g., isopropanol, cyclohexanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (as a solution in toluene or neat)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-[(4-Chlorobenzyl)oxy]azetidine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Workflow Diagramdot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification A Dissolve azetidine, alcohol, and PPh3 in THF B Cool to 0 °C A->B C Add DEAD/DIAD dropwise B->C D Warm to RT and stir C->D E Monitor by TLC/LC-MS D->E F Concentrate E->F G Column chromatography F->G

Sources

Mastering Amine Manipulation: A Guide to Boc-Protection and Deprotection of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3-Substituted Azetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a cornerstone in modern medicinal chemistry.[1][2][3] Its inherent ring strain and compact, three-dimensional structure impart unique and often advantageous physicochemical properties to parent molecules, including improved metabolic stability, enhanced solubility, and novel intellectual property space.[2][4] In particular, 3-substituted azetidines are increasingly sought-after building blocks for their ability to introduce diverse functionality and vectoral complexity into drug candidates.[5][6]

The synthesis and manipulation of these valuable scaffolds, however, necessitate a robust and reliable strategy for managing the reactivity of the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) protecting group is a workhorse in this regard, offering a stable yet readily cleavable means of masking the amine's nucleophilicity and basicity.[7][8] This application note provides a detailed, experience-driven guide to the Boc-protection and deprotection of 3-substituted azetidines, complete with step-by-step protocols, mechanistic insights, and expert troubleshooting advice.

Part 1: Boc-Protection of 3-Substituted Azetidines

The introduction of the Boc group onto the azetidine nitrogen is a critical step in many synthetic sequences. The most common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O).

Mechanism of Boc-Protection

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O.[9][10] This forms a tetrahedral intermediate which then collapses, eliminating a molecule of tert-butyl carbonate. The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide, which is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion.[9][10]

Experimental Workflow: Boc-Protection

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_azetidine Dissolve 3-Substituted Azetidine in appropriate solvent prep_reagents Add Base (e.g., Et₃N, NaOH) prep_azetidine->prep_reagents Mix add_boc2o Add Boc₂O (Di-tert-butyl dicarbonate) (often dropwise at 0 °C) prep_reagents->add_boc2o Charge Reactor stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc2o->stir Warm to RT quench Quench Reaction (e.g., add water or sat. NH₄Cl) stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_boc_azetidine Dissolve N-Boc-3-Substituted Azetidine in an appropriate solvent (e.g., DCM) add_acid Add Strong Acid (e.g., TFA, HCl in dioxane) (often at 0 °C) prep_boc_azetidine->add_acid Charge Reactor stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->stir Warm to RT concentrate Concentrate under Reduced Pressure stir->concentrate Reaction Complete basify Basify with aq. Base (e.g., NaHCO₃, NaOH) concentrate->basify extract Extract with Organic Solvent basify->extract dry_isolate Dry Organic Layer & Isolate Product extract->dry_isolate

Sources

Analytical HPLC/LC-MS methods for purity assessment of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-1024

Topic: High-Throughput Purity Assessment of Azetidine Derivatives by Analytical HPLC and LC-MS

Abstract

Azetidine derivatives are a cornerstone of modern medicinal chemistry, valued for their role as versatile scaffolds in drug discovery.[1] Their inherent ring strain and diverse substitution patterns, however, necessitate rigorous analytical methods to ensure purity, identify potential isomers, and characterize degradation products. This application note provides a comprehensive guide to developing and validating robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of azetidine-containing compounds. We will delve into the rationale behind method development, offer detailed, field-tested protocols, and discuss the critical role of these techniques in ensuring the quality and safety of pharmaceutical candidates.

Introduction: The Analytical Imperative for Azetidine Scaffolds

The four-membered azetidine ring, while synthetically challenging, is a privileged structure in drug design, imparting unique conformational constraints and physicochemical properties.[1] From β-lactam antibiotics to contemporary CNS-targeting agents, the azetidine motif is integral to a wide array of therapeutic agents.[1][2] The very features that make this scaffold attractive—its strained ring system and potential for stereoisomerism—also present significant analytical challenges. Process-related impurities, diastereomers, enantiomers, and degradation products can all impact the safety and efficacy of a drug candidate.

Therefore, the development of specific, sensitive, and stability-indicating analytical methods is not merely a regulatory requirement but a fundamental aspect of quality control in the pharmaceutical industry.[3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable HPLC and LC-MS workflows for the comprehensive purity analysis of azetidine derivatives.

Foundational Principles of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its ability to separate, identify, and quantify the components of a mixture with high resolution and sensitivity.[4] For purity analysis, the goal is to develop a method that can resolve the active pharmaceutical ingredient (API) from all potential impurities, including starting materials, by-products, and degradants.

A successful HPLC method hinges on the careful selection of several key parameters:

  • Stationary Phase (Column): The choice of column is paramount. For most azetidine derivatives, which are often moderately polar, a reversed-phase C18 column is an excellent starting point.[5] The non-polar C18 stationary phase interacts with the hydrophobic portions of the analyte, and elution is achieved by increasing the organic content of the mobile phase. For chiral azetidines, specialized chiral stationary phases (CSPs) are necessary to resolve enantiomers.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used to elute the analytes from the column. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds. The organic solvent strength is modulated (often in a gradient) to ensure timely elution of all components.

  • Detector: A UV-Vis detector is the most common choice for HPLC analysis of small molecules containing a chromophore.[4] The selection of an appropriate wavelength is critical for achieving optimal sensitivity for both the API and its impurities.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow provides a logical progression from initial scouting to a fully optimized method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) B Select Column Chemistry (e.g., C18, Phenyl-Hexyl) A->B Based on Analyte Properties C Scout Mobile Phases (ACN vs. MeOH, pH range) B->C Systematic Evaluation D Optimize Gradient Profile C->D Iterative Process E Fine-tune Mobile Phase pH D->E For Peak Shape & Resolution F Adjust Flow Rate & Temperature E->F For Efficiency & Run Time G Perform Method Validation (ICH Q2(R2)) F->G Once Optimized H Assess Specificity, Linearity, Accuracy, Precision G->H Key Parameters

Caption: A systematic workflow for HPLC method development.

Protocol: General Purpose Reversed-Phase HPLC for Azetidine Purity

This protocol provides a starting point for the purity analysis of a novel azetidine derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the azetidine derivative sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase B
0.05
25.095
30.095
30.15
35.05
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.

Rationale:

  • The C18 column provides a good balance of hydrophobicity for retaining a wide range of azetidine derivatives.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for subsequent MS analysis.

  • A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main component.

Chiral Separation of Azetidine Enantiomers

Many azetidine-containing drugs are chiral, and the different enantiomers can have distinct pharmacological and toxicological profiles.[6] Therefore, the ability to separate and quantify enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP).[8]

Protocol: Chiral HPLC for Azetidine Enantiomeric Purity

Instrumentation:

  • HPLC system as described in section 2.2.

Materials:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an amine or acid modifier (e.g., diethylamine, trifluoroacetic acid).

  • Sample Diluent: Mobile Phase

Procedure:

  • Sample Preparation: Prepare the sample as described in section 2.2, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: As appropriate for the analyte.

    • Injection Volume: 10 µL

    • Isocratic Elution: The mobile phase composition is typically held constant (isocratic) for chiral separations. A typical starting condition would be 90:10 (v/v) n-Hexane:Ethanol.

Rationale:

  • Polysaccharide-based CSPs are widely applicable for the separation of a broad range of chiral compounds.[9]

  • Normal-phase chromatography (using non-polar mobile phases) is often preferred for chiral separations as it can provide better selectivity.[10]

  • The choice of the polar organic modifier and its concentration is critical for achieving enantiomeric resolution and must be optimized for each specific compound.

LC-MS for Impurity Identification and Characterization

While HPLC with UV detection is excellent for quantifying known impurities, it provides no structural information about unknown peaks. This is where the power of mass spectrometry (MS) becomes indispensable.[11] By coupling an HPLC system to a mass spectrometer (LC-MS), we can obtain the mass-to-charge ratio (m/z) of the eluting compounds, providing crucial information for their identification.

High-resolution mass spectrometry (HRMS), such as that obtained with a Quadrupole Time-of-Flight (Q-TOF) instrument, is particularly powerful as it can provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity.[12]

LC-MS Workflow for Impurity Profiling

The following workflow outlines a typical approach for identifying unknown impurities in an azetidine derivative sample.

LCMS_Impurity_Profiling cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Identification cluster_2 Phase 3: Confirmation A HPLC Separation of Impurities B Full Scan MS Analysis (Accurate Mass) A->B Eluent to MS C Tandem MS (MS/MS) Fragmentation B->C For Structural Clues D Determine Elemental Composition B->D From Accurate Mass F Compare Fragmentation with Parent Drug C->F Identify Structural Modifications E Propose Putative Structures D->E Based on Synthesis Route G Synthesize Proposed Impurity Standard E->G If Necessary H Confirm by Co-injection G->H Definitive Identification

Caption: A workflow for impurity identification using LC-MS.

Protocol: LC-MS for Impurity Profiling of Azetidine Derivatives

This protocol is designed for the identification of unknown impurities using a Q-TOF mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Use the same column and mobile phases as in the HPLC protocol (Section 2.2) to ensure chromatographic compatibility.

Procedure:

  • Sample Preparation: Prepare the sample as described in section 2.2.

  • LC-MS Conditions:

    • LC Method: Use the same gradient as in the HPLC method.

    • MS Ionization Mode: ESI positive (or negative, depending on the analyte).

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000.

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the ions of interest to obtain fragmentation spectra.

  • Data Analysis:

    • Extract the accurate mass of the impurity from the full scan data.

    • Use the instrument software to generate possible elemental compositions.[12]

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity. Compare the fragmentation pattern to that of the parent compound to identify the site of modification.

    • Consider the synthetic route and potential degradation pathways to propose a likely structure for the impurity.

Rationale:

  • ESI is a soft ionization technique that is well-suited for the analysis of moderately polar small molecules like most azetidine derivatives.

  • The combination of accurate mass measurement and MS/MS fragmentation provides a high degree of confidence in the identification of unknown impurities.[13]

Stability-Indicating Method Development and Validation

A critical aspect of pharmaceutical analysis is the development of stability-indicating methods.[3] These are methods that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability over time and under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation).[14][15]

Forced degradation studies are performed to intentionally degrade the drug substance.[16] The resulting samples are then analyzed by the developed HPLC method to ensure that all degradation products are resolved from the parent peak and from each other.[5] This process is essential for ensuring the specificity of the analytical method.[17]

Once a method has been developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[18][19] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of azetidine derivatives is a critical quality attribute that directly impacts their safety and efficacy as pharmaceutical agents. The strategic application of HPLC and LC-MS provides a powerful analytical toolkit for ensuring the quality of these important compounds. By following a systematic approach to method development and validation, researchers can establish robust and reliable analytical procedures that are fit for purpose throughout the drug development lifecycle. The protocols and workflows presented in this application note provide a solid foundation for the successful purity assessment of a wide range of azetidine-containing molecules.

References

  • Liu, H. (1999). Determination of the azetidine-2-carboxylic acid from lily of the valley. Se Pu, 17(4), 410-412. [Link]

  • Thireesha, B., et al. (2022). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug. ResearchGate. [Link]

  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(6), 445-457. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Wsol, V., et al. (2004). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 69(24), 8479-8482. [Link]

  • Sathiyasundar, R., et al. (2016). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 175-181. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Gajjar, A., et al. (2015). Impurity Profiling: A Case Study of Ezetimibe. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. Impactfactor. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Gajjar, A., et al. (2015). Impurity Profiling: A Case Study of Ezetimibe. Bentham Open. [Link]

  • Al-Sayah, M. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Sharma, S., & Goyal, S. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1228-1235. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ilisz, I., et al. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Joseph, S., & Dai, Y. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Reddy, B. P., et al. (2011). Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Ezetimibe from Their Combination Dosage Forms. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. [Link]

  • Patel, R. B., et al. (2022). Development and Validation of Stability-indicating HPLC Method for Estimation of Azilsartan in Pharmaceutical and Solid Lipid Nanoparticles. Research Journal of Pharmacy and Technology, 15(7), 2955-2960. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Sathiyasundar, R., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. [Link]

Sources

Application Note: Strategic Deployment of 3-[(4-Chlorobenzyl)oxy]azetidine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved pharmacological profiles is relentless. Small, strained heterocycles have emerged as valuable motifs, offering a unique combination of three-dimensionality, metabolic stability, and novel intellectual property. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has garnered significant attention.[1] Its rigid structure can favorably influence the conformation of drug candidates, enhancing binding affinity and selectivity for their biological targets. Furthermore, the inherent ring strain of azetidines provides a unique reactivity profile that can be harnessed for diverse chemical modifications.[2]

This application note provides a detailed guide to the strategic use of 3-[(4-Chlorobenzyl)oxy]azetidine as a versatile building block for the construction of diverse chemical libraries via parallel synthesis. We will explore its chemical properties, provide detailed protocols for its derivatization through common and robust chemical transformations, and discuss the practical aspects of library synthesis and purification. The methodologies described herein are designed to be readily implemented in a high-throughput setting, enabling the rapid generation of novel compound collections for screening and lead optimization.

Chemical Profile of the Building Block: 3-[(4-Chlorobenzyl)oxy]azetidine

3-[(4-Chlorobenzyl)oxy]azetidine is a bifunctional building block that offers two key points for diversification. The secondary amine of the azetidine ring is a nucleophilic handle that can be readily functionalized through a variety of reactions, such as acylation and alkylation. The (4-chlorobenzyl)oxy moiety at the 3-position provides a specific structural element that can be explored for its contribution to biological activity. The chloro-substituent on the benzyl group offers a potential metabolic "soft spot" or a vector for further interactions within a binding pocket.

Physicochemical Properties:

PropertyValueSource
CAS Number 897019-60-2 (hydrochloride salt)ChemScene
Molecular Formula C₁₀H₁₃Cl₂NO (hydrochloride salt)ChemScene
Molecular Weight 234.12 g/mol (hydrochloride salt)ChemScene

The starting material is typically supplied as a hydrochloride salt to improve its stability and handling. Prior to its use in most synthetic transformations, the free base must be generated. This is a critical first step in any parallel synthesis campaign.

General Workflow for Parallel Library Synthesis

The following diagram illustrates a general workflow for the parallel synthesis of a diverse library of compounds starting from 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. This workflow is designed for a 96-well plate format, a common platform for parallel synthesis.

G cluster_0 Preparation cluster_1 Parallel Reactions (96-Well Plate) cluster_2 Diversification Pathways cluster_3 Work-up & Purification cluster_4 Analysis & Archiving start Start: 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride Salt free_base Step 1: Free Base Generation start->free_base Dissolve in DCM, add aq. NaHCO₃ dispense_azetidine Step 2: Dispense Azetidine Free Base Solution to all wells path_a Pathway A: N-Acylation dispense_azetidine->path_a path_b Pathway B: Reductive Amination dispense_azetidine->path_b dispense_reagents_a Step 3a: Dispense Carboxylic Acids (R¹-COOH) & Coupling Reagents path_a->dispense_reagents_a dispense_reagents_b Step 3b: Dispense Aldehydes (R²-CHO) & Reducing Agent path_b->dispense_reagents_b react Step 4: Reaction Incubation (e.g., overnight at room temperature) dispense_reagents_a->react dispense_reagents_b->react quench Step 5: Quench Reactions react->quench purify Step 6: Parallel Purification (e.g., Automated SPE or Preparative HPLC) quench->purify analyze Step 7: Quality Control (LC-MS, NMR of selected compounds) purify->analyze archive Step 8: Library Plating & Archiving analyze->archive

Caption: General workflow for parallel library synthesis.

Detailed Experimental Protocols

The following protocols are designed for solution-phase parallel synthesis, which offers flexibility and avoids the challenges associated with solid-phase synthesis, such as linker cleavage and resin effects.[3]

Protocol 1: Free Base Generation of 3-[(4-Chlorobenzyl)oxy]azetidine

Rationale: The starting material is a hydrochloride salt. The free secondary amine is required for nucleophilic attack in subsequent reactions. A simple liquid-liquid extraction is sufficient to generate the free base in a solution that can be directly used in the next step.

Procedure:

  • To a solution of 3-[(4-chlorobenzyl)oxy]azetidine hydrochloride (1.0 eq) in dichloromethane (DCM, approximately 0.5 M), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 volumes relative to the DCM).

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with a fresh portion of DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution directly in the subsequent parallel synthesis steps. The concentration can be adjusted as needed.

Protocol 2: Parallel N-Acylation using HATU Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is well-suited for automated and parallel synthesis platforms due to its rapid reaction kinetics.[4][5]

Procedure (per well of a 96-well plate):

  • To each well, add a solution of the desired carboxylic acid (1.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • To each well, add a solution of HATU (1.2 eq) in DMF.

  • Add a solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to each well.

  • Initiate the reaction by adding the solution of 3-[(4-chlorobenzyl)oxy]azetidine free base (1.0 eq) in DCM or DMF to each well.

  • Seal the plate and allow the reactions to proceed at room temperature with agitation (e.g., on an orbital shaker) for 12-16 hours.

  • Monitor the reaction progress by LC-MS analysis of a few representative wells.

Representative Carboxylic Acids for Library Synthesis:

R¹ GroupCarboxylic Acid Name
PhenylBenzoic acid
4-Fluorophenyl4-Fluorobenzoic acid
2-ThienylThiophene-2-carboxylic acid
CyclohexylCyclohexanecarboxylic acid
1-Methyl-1H-pyrazol-4-yl1-Methyl-1H-pyrazole-4-carboxylic acid
Protocol 3: Parallel Reductive Amination

Rationale: Reductive amination is a robust and versatile method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the one-pot reductive amination of aldehydes and ketones.[6][7] It tolerates a wide range of functional groups, making it ideal for library synthesis.[8]

Procedure (per well of a 96-well plate):

  • To each well containing a solution of 3-[(4-chlorobenzyl)oxy]azetidine free base (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of the desired aldehyde (1.1 eq).

  • Allow the imine/iminium ion to form by stirring for 30-60 minutes at room temperature. For less reactive substrates, the addition of a catalytic amount of acetic acid may be beneficial.[9]

  • Add sodium triacetoxyborohydride (1.5 eq) as a solid or as a slurry in the reaction solvent to each well.

  • Seal the plate and agitate the reactions at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

Representative Aldehydes for Library Synthesis:

R² GroupAldehyde Name
4-PyridylPyridine-4-carbaldehyde
3-Methoxyphenyl3-Methoxybenzaldehyde
Furan-2-ylFuran-2-carbaldehyde
CyclopropylCyclopropanecarbaldehyde
2,2-Dimethylpropyl2,2-Dimethylpropanal

Library Purification and Analysis

A significant challenge in parallel synthesis is the efficient purification of the resulting compound library.[10] For solution-phase synthesis, several high-throughput purification strategies can be employed.

Purification Strategies:

MethodPrincipleAdvantagesDisadvantages
Automated Solid-Phase Extraction (SPE) Differential partitioning of the product and impurities between a solid phase and a liquid phase.[10]High throughput, can be fully automated.May not provide sufficient purity for all compounds.
Preparative HPLC-MS Separation based on polarity, with mass-directed fraction collection.High purity achievable, provides mass confirmation.Lower throughput than SPE, requires more solvent.
Catch-and-Release The product is selectively captured on a solid support, washed, and then released.Can provide very pure compounds.Requires a suitable functional handle on the product for capture.

For the libraries described in this note, a general and effective approach is the use of automated SPE for initial purification, followed by preparative HPLC-MS for compounds that require higher purity for biological screening.[11]

Data Presentation: Representative Library Synthesis Outcomes

The following table provides representative, expected outcomes for the parallel synthesis of a small, focused library based on the protocols described above. These are illustrative examples and actual yields and purities may vary.

EntryPathwayR GroupExpected Yield (%)Expected Purity (%) (by LC-MS)
1N-AcylationPhenyl75-90>90
2N-Acylation2-Thienyl70-85>90
3N-AcylationCyclohexyl80-95>95
4Reductive Amination4-Pyridyl60-80>85
5Reductive Amination3-Methoxyphenyl65-85>90
6Reductive AminationCyclopropyl70-90>95

Visualization of Library Diversity

The following diagram illustrates the diversification of the 3-[(4-chlorobenzyl)oxy]azetidine scaffold through the two proposed synthetic pathways, leading to a library of N-acyl and N-alkyl derivatives.

G cluster_A Pathway A: N-Acylation cluster_B Pathway B: Reductive Amination start 3-[(4-Chlorobenzyl)oxy]azetidine Starting Scaffold reagent_A R¹-COOH, HATU, DIPEA Carboxylic Acids start->reagent_A Reacts with reagent_B R²-CHO, NaBH(OAc)₃ Aldehydes start->reagent_B Reacts with product_A N-Acyl Azetidine Library R¹ = Aryl, Heteroaryl, Alkyl reagent_A->product_A Amide Bond Formation product_B N-Alkyl Azetidine Library R² = Aryl, Heteroaryl, Alkyl reagent_B->product_B C-N Bond Formation

Caption: Diversification of the azetidine scaffold.

Conclusion and Future Perspectives

3-[(4-Chlorobenzyl)oxy]azetidine is a highly valuable and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. The straightforward functionalization of the azetidine nitrogen via robust and well-established methodologies such as N-acylation and reductive amination allows for the rapid exploration of chemical space around this privileged scaffold. The protocols outlined in this application note provide a practical framework for researchers to generate novel compound collections for hit identification and lead optimization in their drug discovery programs. Future work could explore further diversification of the azetidine core itself, or the use of the (4-chlorobenzyl)oxy moiety as a handle for further chemical modifications, thereby expanding the accessible chemical space from this versatile starting material.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health.[Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.[Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate.[Link]

  • Parallel purification of microscale libraries via automated solid phase extraction. PubMed.[Link]

  • 3-(4-Chlorophenyl)azetidine. PubChem.[Link]

  • Synthesis of azetidine derivatives.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ResearchGate.[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HeteroCycles.[Link]

  • Synthesis and Applications of Small Molecule Libraries. Chemical Reviews.[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Total Synthesis of Okeaniamide A. Organic Letters.[Link]

  • Parallel Purification of Microscale Libraries via Automated Solid Phase Extraction. ResearchGate.[Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. ResearchGate.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.[Link]

  • Myers Chem 115. Harvard University.[Link]

  • Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. National Institutes of Health.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]

  • ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.[Link]

  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. National Institutes of Health.[Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]

  • Automated small-molecule and biomolecule library synthesis. Chemspeed Technologies AG.[Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.[Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. Sci-Hub.[Link]

  • HATU coupling - what's the best order? Reddit.[Link]

  • Azetidine. PubChem.[Link]

  • 3-(4-Fluorophenoxy)azetidine. PubChem.[Link]

Sources

Scalable synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride for Preclinical Studies

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, a key building block in modern drug discovery. The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide details a robust, multi-step synthetic route designed for scalability, moving from common starting materials to the final, highly pure hydrochloride salt suitable for preclinical development campaigns. We emphasize the rationale behind key procedural choices, in-process controls for ensuring reaction completion and purity, and detailed characterization of the final product.

Introduction: The Strategic Importance of the Azetidine Scaffold

The four-membered azetidine ring system has become an increasingly important motif in the design of novel therapeutics.[2] Its strained ring system provides a unique three-dimensional geometry that can effectively orient substituents for optimal target engagement. Unlike its more strained aziridine counterpart, the azetidine ring offers a better balance of stability and conformational rigidity, making it an attractive scaffold for drug candidates.[1] The title compound, 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, serves as a critical intermediate, particularly in the development of inhibitors for various biological targets where the chlorobenzyl ether moiety can occupy a specific hydrophobic pocket. This guide presents a scalable and economically viable synthetic pathway, ensuring a reliable supply for preclinical studies.

Overall Synthetic Strategy

The synthesis is approached as a three-stage process, designed for robustness and scalability. The strategy begins with the construction of the core azetidine ring, followed by the key etherification step, and concludes with deprotection and salt formation.

G cluster_0 Stage 1: Azetidine Core Synthesis cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection & Salt Formation A Epichlorohydrin + Benzylamine B 1-Benzyl-3-hydroxyazetidine A->B Ring Opening & Cyclization C 1-Benzyl-3-[(4-chlorobenzyl)oxy]azetidine B->C NaH, 4-Chlorobenzyl chloride D 3-[(4-Chlorobenzyl)oxy]azetidine HCl C->D Pd/C, H2, HCl

Caption: High-level overview of the three-stage synthetic route.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This stage builds the foundational N-protected 3-hydroxyazetidine intermediate. The use of benzylamine as both a reactant and a protecting group is a cost-effective strategy. The reaction proceeds via an initial nucleophilic attack of benzylamine on epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.[3]

Materials and Reagents:

Reagent/SolventGradeSupplier
BenzylamineReagentPlus®, 99%Sigma-Aldrich
Epichlorohydrin≥99%Sigma-Aldrich
WaterDeionizedIn-house
Sodium HydroxideACS Reagent, ≥97.0%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousVWR

Step-by-Step Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add benzylamine (107.15 g, 1.0 mol) and water (1 L).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (92.5 g, 1.0 mol) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: This addition is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure regioselective ring-opening.

  • Initial Reaction: Stir the mixture at 0-5 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Mobile Phase: 10% Methanol in DCM).

  • Cyclization: Slowly add a solution of sodium hydroxide (80 g, 2.0 mol) in water (200 mL) to the reaction mixture, keeping the temperature below 20 °C.

  • Heating: Heat the reaction mixture to 60 °C and stir for 6 hours to drive the intramolecular cyclization. Monitor for the disappearance of the intermediate by TLC.

  • Work-up and Extraction: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 1-benzyl-3-hydroxyazetidine as a viscous oil. The product is often used in the next step without further purification.

Stage 2: Synthesis of 1-Benzyl-3-[(4-chlorobenzyl)oxy]azetidine

This is the key bond-forming step where the 4-chlorobenzyl group is introduced via a Williamson ether synthesis. The choice of sodium hydride as a base ensures complete deprotonation of the alcohol, leading to an efficient reaction.

Materials and Reagents:

Reagent/SolventGradeSupplier
1-Benzyl-3-hydroxyazetidineCrude from Stage 1-
Sodium Hydride (NaH)60% dispersion in mineral oilAcros Organics
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
4-Chlorobenzyl chloride99%Alfa Aesar
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine SolutionSaturated NaCl(aq)In-house

Step-by-Step Protocol:

  • Reaction Setup: To a 2 L flask under a nitrogen atmosphere, add anhydrous DMF (800 mL).

  • Base Addition: Carefully add sodium hydride (60% dispersion, 44 g, 1.1 mol) portion-wise at 0 °C.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Substrate Addition: Add a solution of crude 1-benzyl-3-hydroxyazetidine (163.2 g, 1.0 mol) in anhydrous DMF (200 mL) dropwise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (169.0 g, 1.05 mol) in DMF (100 mL) dropwise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor completion by HPLC or TLC.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography if necessary, but the crude product is often carried forward.

Stage 3: Synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride

The final stage involves the removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the formation of the hydrochloride salt. Palladium on carbon is an efficient catalyst for this transformation.[4]

Materials and Reagents:

Reagent/SolventGradeSupplier
1-Benzyl-3-[(4-chlorobenzyl)oxy]azetidineCrude from Stage 2-
Palladium on Carbon (Pd/C)10 wt. %Strem Chemicals
Methanol (MeOH)ACS GradeVWR
Hydrochloric Acid (HCl)4M in 1,4-DioxaneSigma-Aldrich
Diethyl EtherACS GradeFisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude product from Stage 2 (approx. 1.0 mol) in methanol (1.5 L) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (15 g, ~5 mol% Pd) to the solution under a stream of nitrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature.

    • Scientist's Note: For large-scale reactions, efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen. The reaction progress should be monitored by HPLC for the disappearance of the starting material.[5]

  • Filtration: Once the reaction is complete (typically 12-24 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 100 mL).

  • Salt Formation: Combine the filtrates and cool to 0 °C. Slowly add 4M HCl in 1,4-dioxane (~275 mL, 1.1 eq.) with stirring.

  • Precipitation: A white precipitate should form. Continue stirring at 0 °C for 1 hour.

  • Isolation and Purification: Collect the solid by filtration. Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under vacuum at 40 °C to a constant weight to afford 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride as a white to off-white solid.

Process Workflow and In-Process Controls

A robust process requires diligent monitoring to ensure high yield and purity.

G cluster_0 Stage 1 Workflow cluster_1 Stage 2 & 3 Workflow node1 Reaction Setup Temp: 0-5 °C Benzylamine + Epi ipc1 TLC Control (Complete SM consumption) node1->ipc1 node2 Cyclization Temp: 60 °C Add NaOH node3 Work-up DCM Extraction Concentration node2->node3 ipc1->node2 node4 Etherification NaH, DMF Add 4-Cl-BnCl ipc2 HPLC Control (Purity >95%) node4->ipc2 node5 Hydrogenation Pd/C, H₂, MeOH N-Debenzylation ipc3 HPLC Control (SM <1%) node5->ipc3 node6 Salt Formation & Isolation HCl/Dioxane Filter & Dry ipc2->node5 ipc3->node6

Caption: Detailed workflow with integrated in-process controls (IPCs).

Characterization of Final Product

The final product must be rigorously characterized to confirm its identity and purity, ensuring its suitability for preclinical studies.

Table of Expected Analytical Data:

AnalysisSpecificationExpected Result
Appearance White to off-white solidConforms
¹H NMR (400 MHz, DMSO-d₆)Conforms to structureδ 9.55 (br s, 2H), 7.42 (d, J=8.4 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H), 4.75 (m, 1H), 4.51 (s, 2H), 4.15 (m, 2H), 3.95 (m, 2H)
¹³C NMR (101 MHz, DMSO-d₆)Conforms to structureδ 136.9, 132.1, 129.8, 128.5, 71.2, 68.9, 52.1 (2C)
Mass Spec (ESI+) [M+H]⁺Expected: 198.08, Found: 198.1 (for free base)
HPLC Purity ≥ 98.0%Typically > 99.0%
Molecular Formula C₁₀H₁₃Cl₂NOC₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol 234.12

Safety and Handling

  • Epichlorohydrin and 4-Chlorobenzyl chloride are toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon).

  • Catalytic Hydrogenation should only be performed by trained personnel using equipment designed for reactions under pressure. The catalyst (Pd/C) can be pyrophoric upon exposure to air after the reaction; ensure it is kept wet with solvent during filtration.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. By employing cost-effective starting materials and robust reaction conditions with integrated in-process controls, this protocol is well-suited for generating the multi-gram to kilogram quantities required for preclinical drug development programs. The detailed characterization ensures that the final compound meets the stringent quality standards of the pharmaceutical industry.

References

  • Source: Google Patents (WO2000063168A1)
  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Source: Google Patents (CN102827052A)
  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Source: Google Patents (CN102976993A)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Source: Google Patents (CN104356040A)
  • Title: Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines Source: ResearchGate URL: [Link]

  • Title: Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame Source: PubMed URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers URL: [Link]

  • Title: Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Azetidine Ring-Opening Reactions for the Synthesis of Substituted Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, makes them susceptible to nucleophilic attack, providing a powerful and versatile platform for the synthesis of diverse and complex substituted amines.[1][2] This reactivity, coupled with their greater stability and ease of handling compared to their three-membered aziridine counterparts, has cemented their role as indispensable synthons.[1][2] This document provides a detailed overview of azetidine ring-opening reactions, focusing on the underlying mechanisms, practical experimental protocols, and their applications in the synthesis of valuable molecular architectures.

Introduction: The Strategic Value of Azetidines

The unique chemical properties of the azetidine ring have positioned it as a privileged scaffold in drug discovery. Its incorporation into molecular structures can enhance pharmacokinetic properties such as solubility and metabolic stability.[3] Several FDA-approved drugs, including the antihypertensive Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine motif, highlighting its significance in pharmaceutical development.[1][3][4][5]

The synthetic utility of azetidines is largely derived from their strain-driven ring-opening reactions. These transformations allow for the stereospecific and regioselective introduction of a wide array of functional groups, leading to the construction of γ-substituted amines, a common structural motif in bioactive molecules.

The Chemistry of Azetidine Ring-Opening: Mechanisms and Driving Forces

The propensity of the azetidine ring to undergo nucleophilic cleavage is a direct consequence of its significant ring strain. This strain is released upon ring-opening, providing the thermodynamic driving force for the reaction. The mechanism of ring-opening is typically an SN2-type process, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the azetidine ring, as well as the nature of the activating group on the nitrogen atom. Electron-withdrawing groups on the nitrogen, such as sulfonyl or Boc groups, activate the ring towards nucleophilic attack.

Sources

Design and synthesis of spirocyclic azetidines for novel chemical space

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Design and Synthesis of Spirocyclic Azetidines for Novel Chemical Space Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel chemical space is a paramount objective in modern drug discovery, aimed at identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Traditional drug design has often been confined to flat, aromatic systems. This guide delves into the design and synthesis of spirocyclic azetidines, a class of rigid, three-dimensional (3D) scaffolds that offer a compelling strategy to "escape flatland."[1][2] These strained four-membered rings, fused through a single spiro-carbon, provide precise conformational constraint, enabling the projection of functional groups into distinct vectors in 3D space.[2][3] This application note provides a senior scientist's perspective on the rational design principles of spirocyclic azetidines, detailed protocols for their synthesis, and insights into their application as bioisosteres for common heterocyclic motifs in drug candidates.

Part I: The Strategic Imperative for 3D Scaffolds in Drug Design

The over-reliance on sp2-hybridized, planar scaffolds in medicinal chemistry has led to the saturation of certain areas of chemical space. Molecules rich in sp3-hybridized centers are crucial for achieving higher selectivity and developing novel biological functions, as they can form more specific and complex interactions with the three-dimensional binding sites of protein targets.[1]

Spirocyclic azetidines are exemplary scaffolds for this purpose. Their inherent rigidity minimizes the entropic penalty upon binding to a target, while the spirocyclic fusion introduces a well-defined 3D architecture.[4] This structural feature is not merely a novelty; it is a strategic tool for:

  • Exploring Uncharted Chemical Space: The defined exit vectors of substituents on a spirocyclic core allow for a systematic and controlled exploration of the space around a molecule, a critical factor in structure-activity relationship (SAR) studies.[3]

  • Improving Physicochemical Properties: Incorporation of a spiro-azetidine moiety can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by presenting a novel structure that is poorly recognized by degradative enzymes.[5][6]

  • Bioisosteric Replacement: Spirocyclic azetidines can serve as effective bioisosteres for larger, more flexible, or problematic heterocycles like piperidines, morpholines, and piperazines.[7]

A key design consideration is the distinction between "linear" and "angular" spirocyclic azetidines, which describes the orientation of the azetidine ring relative to the adjacent ring. This seemingly subtle difference significantly alters the spatial arrangement of substituents and their interaction vectors.[5][7]

G cluster_0 Structural Isomers of Spiro-Azetidines cluster_1 Impact on Chemical Space A Linear Spiro-Azetidine (e.g., 2-azaspiro[3.5]nonane) C Central Spiro-Carbon A->C Fusion Point B Angular Spiro-Azetidine (e.g., 1-azaspiro[3.5]nonane) B->C Fusion Point D Different 3D Vector Orientations C->D Determines E Altered Physicochemical Properties (pKa, logP)

Figure 1: Conceptual difference between "linear" and "angular" spiro-azetidines.

Part II: Synthesis of "Angular" Spirocyclic Azetidines

"Angular" spirocyclic azetidines have been identified as particularly valuable bioisosteres for common saturated six-membered heterocycles.[5][7] A robust and scalable two-step synthesis has been developed, proceeding through a β-lactam intermediate.[7][8][9]

Strategy 1: [2+2] Cycloaddition and Subsequent Reduction

This approach involves the reaction of a cyclic alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced to the target azetidine. The use of chlorosulfonyl isocyanate (CSI) or a derivative like Graf's isocyanate is common.[7]

Figure 2: General workflow for the synthesis of "angular" spirocyclic azetidines.

Protocol 1: Synthesis of 1-Azaspiro[3.5]nonane (from Cyclohexene)

This protocol is adapted from the work of Mykhailiuk et al.[7] and demonstrates the synthesis of an "angular" spiro-azetidine.

Step A: Synthesis of 1-Azaspiro[3.5]nonan-2-one (β-Lactam Intermediate)

  • Causality and Control: The [2+2] cycloaddition between an alkene and an isocyanate is a powerful method for forming four-membered rings. Graf's isocyanate (generated in situ or pre-formed) is a highly reactive electrophile. The reaction is typically performed at low temperatures to control the exothermicity and selectivity. The choice of solvent (e.g., dichloromethane) is critical as it must be inert to the highly reactive isocyanate.

  • Materials:

    • Cyclohexene

    • Chlorosulfonyl isocyanate (CSI)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Aqueous sodium sulfite (Na₂SO₃) solution

    • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a stirred, cooled (-78 °C, dry ice/acetone bath) solution of cyclohexene (1.0 eq) in anhydrous DCM, add chlorosulfonyl isocyanate (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • In a separate flask, prepare a solution of triethylamine (2.5 eq) in DCM.

    • Add the triethylamine solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.

    • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

    • The reaction is quenched by the careful addition of a saturated aqueous Na₂SO₃ solution to destroy any remaining reactive species.

    • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure spirocyclic β-lactam.

Step B: Reduction to 1-Azaspiro[3.5]nonane

  • Causality and Control: The reduction of the amide carbonyl in the β-lactam to a methylene group requires a powerful reducing agent. Aluminum hydride (AlH₃), often generated in situ from LiAlH₄ and H₂SO₄, is highly effective for this transformation due to its high reactivity. The reaction is performed in an ethereal solvent like THF, which is stable to the reducing agent.

  • Materials:

    • 1-Azaspiro[3.5]nonan-2-one (from Step A)

    • Lithium aluminum hydride (LiAlH₄)

    • Sulfuric acid (H₂SO₄), concentrated

    • Tetrahydrofuran (THF), anhydrous

    • Aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • To a cooled (0 °C, ice bath) suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add concentrated H₂SO₄ (1.0 eq) dropwise with vigorous stirring. Caution: This generates hydrogen gas and is highly exothermic. Perform in a well-ventilated fume hood with appropriate shielding.

    • Stir the resulting AlH₃ suspension at 0 °C for 30 minutes.

    • Add a solution of 1-Azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous THF dropwise to the AlH₃ suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.

    • Wash the filter cake thoroughly with THF.

    • Concentrate the combined filtrate under reduced pressure to yield the crude spirocyclic azetidine. Purification can be achieved by distillation or chromatography if necessary.

Substrate AlkeneFunctional Group ToleranceDiastereoselectivity (Chiral Substrates)Incompatible GroupsRef.
5, 6, and 7-membered ringsCF₃, F, Ether, Ester, N-CbzSubstrate dependent: Alkyl groups favor cis, esters favor trans.Active α-methylene groups, Sulfur[7]

Table 1: Substrate scope for the synthesis of "angular" spiro-azetidines via the β-lactam route.

Part III: Synthesis of Spirocyclic NH-Azetidines via Ti(IV)-Mediated Coupling

An alternative strategy for constructing spirocyclic azetidines involves a titanium-mediated coupling of oxime ethers with Grignard reagents, following a Kulinkovich-type pathway. This method is notable for its broad substrate scope and ability to generate densely functionalized products.[10]

Strategy 2: Kulinkovich-Type Cyclopropanation/Rearrangement

The proposed mechanism involves the formation of a titanacyclopropane intermediate from the oxime ether and Grignard reagent, which then undergoes rearrangement and cyclization to form the spiro-azetidine core.[10]

G start Cyclic Oxime Ether + Alkyl Grignard Reagent step1 Ti(IV) Mediation start->step1 intermediate Titanacyclopropane Intermediate step1->intermediate step2 Rearrangement & Cyclization intermediate->step2 product Spirocyclic NH-Azetidine step2->product

Sources

The Ascendant Role of 3-Azetidinyl Ethers in Oncology Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Anticancer Agent Design

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Within this landscape, small, strained heterocyclic scaffolds have emerged as particularly fruitful starting points for drug design. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique conformational constraints and its ability to introduce favorable physicochemical properties into drug candidates, such as improved metabolic stability and aqueous solubility.[1] This application note focuses on a specific and increasingly important subclass: 3-azetidinyl ethers. The ether linkage at the C3 position provides a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Recent studies have highlighted the potential of 3-azetidinyl ether-containing compounds as potent inhibitors of critical cancer targets, including tubulin and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] By disrupting microtubule dynamics or interfering with oncogenic signaling pathways, these compounds offer promising avenues for the development of next-generation cancer therapeutics. This guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of 3-azetidinyl ethers as anticancer agents, complete with detailed protocols and structure-activity relationship (SAR) insights.

I. Synthetic Strategies for 3-Azetidinyl Ether Analogs

The synthesis of 3-azetidinyl ethers typically commences with the readily available precursor, 3-hydroxyazetidine, which can be prepared from epichlorohydrin and an appropriate amine.[4][5] The crucial etherification step can be accomplished through several established methods, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[6] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a leaving group on an alkyl halide. In the context of 3-azetidinyl ether synthesis, this can be approached in two ways: activation of the 3-hydroxyazetidine or activation of the desired substituent.

Conceptual Workflow for Williamson Ether Synthesis

cluster_0 Route A: Activation of Azetidine cluster_1 Route B: Activation of Phenol N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-O-alkoxide N-Boc-3-O-alkoxide N-Boc-3-hydroxyazetidine->N-Boc-3-O-alkoxide Base (e.g., NaH) N-Boc-3-azetidinyl ether N-Boc-3-azetidinyl ether N-Boc-3-O-alkoxide->N-Boc-3-azetidinyl ether S N 2 Aryl/Alkyl-X (X = leaving group) Aryl/Alkyl-X (X = leaving group) Aryl/Alkyl-X (X = leaving group)->N-Boc-3-azetidinyl ether Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base (e.g., K2CO3) N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine Phenoxide->N-Boc-3-phenoxyazetidine S N 2 N-Boc-3-O-tosylazetidine N-Boc-3-O-tosylazetidine N-Boc-3-O-tosylazetidine->N-Boc-3-phenoxyazetidine

Figure 1: Alternative strategies for Williamson ether synthesis.

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Williamson Ether Synthesis

This protocol details the synthesis of a model 3-aryloxyazetidine compound.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Activation of 3-hydroxyazetidine (Preparation of N-Boc-3-tosyloxyazetidine):

    • Dissolve N-Boc-3-hydroxyazetidine (1 eq.) in pyridine at 0 °C.

    • Slowly add tosyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Etherification:

    • To a solution of phenol (1.2 eq.) in DMF, add potassium carbonate (2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-Boc-3-tosyloxyazetidine (1 eq.) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-phenoxyazetidine.

  • Deprotection (if required):

    • Dissolve the N-Boc-3-phenoxyazetidine in a solution of HCl in dioxane or trifluoroacetic acid in DCM.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-phenoxyazetidine.

B. Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of 3-azetidinyl ethers, proceeding with inversion of stereochemistry at the alcohol carbon.[7] This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.[8]

Conceptual Workflow for Mitsunobu Reaction

N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate Complex Intermediate Complex N-Boc-3-hydroxyazetidine->Intermediate Complex Phenol Phenol Phenol->Intermediate Complex PPh3 PPh3 PPh3->Intermediate Complex DIAD/DEAD DIAD/DEAD DIAD/DEAD->Intermediate Complex N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine Intermediate Complex->N-Boc-3-phenoxyazetidine S N 2 (inversion)

Figure 2: Generalized workflow for the Mitsunobu reaction.

Protocol 2: Synthesis of a 3-Azetidinyl Ether via Mitsunobu Reaction

Materials:

  • N-Boc-3-hydroxyazetidine

  • Aryl or alkyl alcohol (e.g., 4-methoxyphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq.) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

II. Mechanism of Action: Targeting Key Oncogenic Pathways

3-Azetidinyl ethers have demonstrated promising activity against at least two well-validated cancer targets: tubulin and STAT3.

A. Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Several classes of drugs, including the taxanes and vinca alkaloids, target tubulin. Certain 3-azetidinyl ether-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Proposed Mechanism of Tubulin Inhibition

Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin.[10] The azetidine ring and its substituents occupy a hydrophobic pocket, while the ether-linked aryl group can form key hydrogen bonds and hydrophobic interactions with residues in the binding site, thereby preventing the conformational changes required for microtubule polymerization.[11]

Signaling Pathway: Tubulin Inhibition and Apoptosis

3-Azetidinyl Ether 3-Azetidinyl Ether Tubulin Tubulin 3-Azetidinyl Ether->Tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 3: Pathway of apoptosis induction via tubulin polymerization inhibition.

B. STAT3 Signaling Inhibition

STAT3 is a transcription factor that is aberrantly activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis. Consequently, inhibiting STAT3 signaling is an attractive therapeutic strategy. A series of azetidine-based compounds have been identified as potent and selective STAT3 inhibitors.[2]

Mechanism of STAT3 Inhibition

These compounds have been shown to irreversibly bind to cysteine residues within the STAT3 protein, including Cys426 and Cys468.[12] This covalent modification prevents STAT3 dimerization, nuclear translocation, and subsequent DNA binding, thereby inhibiting the transcription of its target genes. The 3-azetidinyl ether moiety can play a crucial role in positioning the molecule for optimal interaction with the STAT3 protein.

Signaling Pathway: STAT3 Inhibition

Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK/Src JAK/Src Receptor->JAK/Src STAT3 Monomer STAT3 Monomer JAK/Src->STAT3 Monomer Phosphorylation p-STAT3 p-STAT3 STAT3 Monomer->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimer->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription 3-Azetidinyl Ether 3-Azetidinyl Ether 3-Azetidinyl Ether->STAT3 Monomer Covalent binding

Figure 4: Inhibition of the STAT3 signaling pathway.

III. Biological Evaluation Protocols

A. In Vitro Anticancer Activity

The initial assessment of anticancer activity is typically performed using cell viability assays against a panel of cancer cell lines.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 3-azetidinyl ether compounds in culture medium.

  • Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.

B. Target Engagement Assays

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds and controls (e.g., colchicine)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add the test compounds or controls at various concentrations to the reaction mixture.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer set to 37 °C.

  • Monitor the increase in absorbance at 340 nm over time (typically 60 minutes).

  • Analyze the polymerization curves to determine the extent of inhibition.

Protocol 5: STAT3 Phosphorylation Western Blot

This assay determines the ability of the compounds to inhibit the phosphorylation of STAT3 in cancer cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Test compounds

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

  • Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation.

IV. Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 3-azetidinyl ether scaffold allows for the exploration of SAR, providing insights into the key structural features required for potent anticancer activity.

Key SAR Observations:

  • Aryl Ether Substituents: The nature and substitution pattern of the aryl ring attached to the ether oxygen significantly impact activity. Electron-donating or electron-withdrawing groups at specific positions can enhance binding to the target protein.

  • Azetidine Nitrogen Substituent: The group attached to the azetidine nitrogen can influence the compound's physicochemical properties, such as solubility and cell permeability, as well as its interaction with the biological target.

  • Stereochemistry: The stereochemistry at the C3 position of the azetidine ring can be critical for activity, particularly for targets with well-defined binding pockets like tubulin.

Table 1: Representative Anticancer Activity of Azetidine-Based Compounds

Compound IDTargetCell LineIC₅₀ (µM)Reference
H172 (9f)STAT3In vitro assay0.38 - 0.98[2]
H182STAT3In vitro assay0.38 - 0.98[2]
32 TubulinMCF-70.075[3]
33 TubulinMCF-70.095[3]
32 TubulinHs578T0.033[3]
5a STAT3In vitro assay0.55[13]
5o STAT3In vitro assay0.38[13]
8i STAT3In vitro assay0.34[13]

V. Conclusion and Future Directions

3-Azetidinyl ethers represent a promising class of scaffolds for the development of novel anticancer agents. Their synthetic accessibility and the modularity of their structure allow for extensive SAR studies to optimize their activity against key cancer targets like tubulin and STAT3. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of these compounds. Future research in this area will likely focus on further elucidating the molecular interactions of these compounds with their targets through structural biology studies, optimizing their pharmacokinetic properties for in vivo efficacy, and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the 3-azetidinyl ether chemical space holds significant promise for the discovery of the next generation of targeted cancer therapeutics.

References

  • Turkson, J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5899. [Link]

  • Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Turkson, J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). Table 5 Molecular docking results of compounds 9a and 9b with b-tubulin. [Link]

  • American Chemical Society Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • Google Patents. (2012). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Harvard University. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Scribd. (n.d.). Molecular Docking Studies of Tubulin Inhibitors. [Link]

  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • ResearchGate. (2018). Synthesis and Anticancer Activity of Isatin-Based Pyrazolines and Thiazolidines Conjugates. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • RSC Publishing. (2022). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances. [Link]

  • National Institutes of Health. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) and Selectivity Index of Cancer Cell Lines Treated... [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • National Institutes of Health. (2023). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. [Link]

  • Google Patents. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • PubMed. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-tested solutions and mechanistic explanations to help you optimize your yield and purity.

Synthetic Overview & Core Logic

The synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a sequential process that requires careful control over each step to maximize yield and minimize impurity formation. The general strategy involves three key transformations:

  • N-Protection: The secondary amine of the azetidine ring is highly nucleophilic. To prevent unwanted N-alkylation during the subsequent etherification, the nitrogen must be protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

  • Williamson Ether Synthesis: The core C-O bond is formed by reacting the N-protected 3-hydroxyazetidine with 4-chlorobenzyl chloride under basic conditions. This is a classic SN2 reaction where the alkoxide of the azetidinol displaces the chloride from the benzyl halide.[1][2][3]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates the azetidine nitrogen to form the final hydrochloride salt.

The following workflow diagram illustrates this synthetic pathway.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxyazetidine (or HCl salt) B N-Boc-3-hydroxyazetidine A->B (Boc)2O, Base (e.g., TEA, NaOH) Solvent (e.g., DCM, Dioxane) C N-Boc-3-hydroxyazetidine D N-Boc-3-[(4-chlorobenzyl)oxy]azetidine C->D 1. Strong Base (e.g., NaH) 2. 4-Chlorobenzyl chloride Solvent (e.g., DMF, THF) E N-Boc-3-[(4-chlorobenzyl)oxy]azetidine F 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride (Final Product) E->F HCl (e.g., in Dioxane, IPA) Solvent (e.g., EtOAc, DCM)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part 1: N-Boc Protection of 3-Hydroxyazetidine

Question 1: My N-Boc protection of 3-hydroxyazetidine hydrochloride is sluggish or incomplete. What's going wrong?

Answer: This is a common issue when starting with the hydrochloride salt of 3-hydroxyazetidine. The reaction requires a free amine to attack the di-tert-butyl dicarbonate ((Boc)₂O).

  • Causality: The protonated nitrogen of the hydrochloride salt is not nucleophilic. You must add a sufficient amount of base to both neutralize the HCl salt and facilitate the reaction.

  • Solution:

    • Stoichiometry is Key: Use at least 2.0-2.2 equivalents of a base like triethylamine (TEA). The first equivalent neutralizes the HCl, and the second acts as the base for the protection reaction itself.

    • Alternative Base/Solvent System: For a cleaner reaction, you can use aqueous sodium hydroxide (NaOH). Dissolve the 3-hydroxyazetidine hydrochloride in water, add the (Boc)₂O dissolved in a solvent like dioxane or THF, and then add the NaOH solution. The reaction is often rapid and clean.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The product, N-Boc-3-hydroxyazetidine, will have a higher Rf value than the starting material.

Question 2: I see multiple spots on my TLC plate after the Boc protection. What are the likely side products?

Answer: The most common side product is the di-Boc protected species or carbonate byproducts.

  • Causality: Over-reaction or reaction with the hydroxyl group can occur under forcing conditions. More commonly, impurities in the starting material or degradation of the (Boc)₂O reagent can lead to byproducts.

  • Solution:

    • Control Temperature: Run the reaction at 0 °C to room temperature. Avoid excessive heating.

    • Reagent Quality: Ensure your (Boc)₂O is of high quality. It can degrade over time, especially if exposed to moisture.

    • Purification: N-Boc-3-hydroxyazetidine is typically a white solid and can be purified effectively via column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or, if the purity is reasonably high, by recrystallization.

Part 2: Williamson Ether Synthesis

Question 3: The yield of my etherification step is very low (<50%). How can I improve it?

Answer: Low yield in this SN2 reaction is typically due to incomplete deprotonation of the alcohol, competing side reactions, or suboptimal reaction conditions.[1][4]

  • Causality & Solutions:

    • Insufficient Deprotonation: The hydroxyl group of N-Boc-3-hydroxyazetidine must be fully converted to its alkoxide to act as an effective nucleophile.

      • Strong Base Required: Sodium hydride (NaH) is the most common and effective base. Use at least 1.1-1.2 equivalents. Ensure the NaH is fresh (a dry, free-flowing powder).

      • Procedure: Add the N-Boc-3-hydroxyazetidine solution to a suspension of NaH in an anhydrous aprotic solvent like DMF or THF at 0 °C. Allow it to stir for 30-60 minutes at this temperature to ensure complete alkoxide formation before adding the 4-chlorobenzyl chloride.

    • Competing Elimination (E2) Reaction: While less common with benzyl halides, a strong base can promote elimination if steric hindrance is a factor.[3]

      • Temperature Control: Add the 4-chlorobenzyl chloride at 0 °C and let the reaction warm slowly to room temperature. Avoid high temperatures, which favor elimination over substitution.

    • Solvent Choice: The solvent must be aprotic and polar to solvate the cation of the alkoxide salt and promote the SN2 reaction.

      • Recommended Solvents: Anhydrous DMF is an excellent choice. Anhydrous THF is also suitable. Ensure your solvents are truly dry, as water will quench the NaH and the alkoxide.

G Start Low Yield in Etherification? Q1 Is your NaH fresh and are solvents anhydrous? Start->Q1 A1_Yes Proceed to check deprotonation time. Q1->A1_Yes Yes A1_No Use fresh NaH (60% dispersion in oil). Use anhydrous grade DMF or THF. Q1->A1_No No Q2 Did you allow sufficient time for alkoxide formation? A1_Yes->Q2 A2_Yes Proceed to check reaction temperature. Q2->A2_Yes Yes A2_No Stir substrate with NaH for 30-60 min at 0 °C before adding halide. Q2->A2_No No Q3 Was the reaction run at elevated temperature? A2_Yes->Q3 A3_Yes High temperatures favor E2 elimination. Run at 0 °C to RT. Q3->A3_Yes Yes A3_No Yield issue likely resolved. If not, consider purity of starting materials. Q3->A3_No No

Caption: Troubleshooting decision tree for low etherification yield.

Question 4: My reaction is complete, but the workup is difficult, resulting in product loss. How can I improve the isolation of the Boc-protected ether?

Answer: The workup for reactions involving NaH and DMF can be tricky. The goal is to safely quench the excess NaH and then efficiently extract the product.

  • Causality: Uncontrolled quenching of NaH can be hazardous. DMF is highly water-soluble, which can complicate extractions.

  • Solution - A Step-by-Step Quench and Extraction:

    • Cool Down: Cool the reaction mixture back down to 0 °C in an ice bath.

    • Cautious Quench: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). You will see gas evolution (H₂). Add until bubbling ceases. This is much safer than adding pure water.

    • Dilute with Water: Add a significant volume of water to dissolve the DMF and inorganic salts.

    • Extract: Extract the aqueous layer multiple times (3x) with a solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). Your product is organic-soluble.

    • Wash: Combine the organic layers and wash them with brine (saturated NaCl solution). This helps to remove residual DMF and water.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Deprotection and Salt Formation

Question 5: During the final HCl deprotection step, my product oiled out instead of precipitating as a solid. How can I get a crystalline hydrochloride salt?

Answer: "Oiling out" is a common problem in salt formation and is often related to solvent choice, water content, or impurities.[5]

  • Causality: The hydrochloride salt may be too soluble in the chosen solvent system, or it may be hygroscopic and absorbing moisture from the air or solvents to form a goo.[5] Residual impurities can also inhibit crystallization.

  • Solutions:

    • Solvent System: The key is to use a solvent in which the free base is soluble, but the HCl salt is not.

      • Primary Choice: Dissolve the crude N-Boc protected ether in a minimal amount of a polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Then, slowly add a solution of HCl in an ether-like solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether).

      • Trituration: If an oil forms, try removing the solvent and adding a less polar solvent like diethyl ether or MTBE. Scratch the flask with a glass rod or add a seed crystal to induce precipitation. Stirring vigorously for an extended period (trituration) can often convert the oil into a solid.

    • Anhydrous Conditions: Ensure all your solvents are dry. Water can make the salt sticky.

    • Temperature: Try cooling the mixture to 0-5 °C after adding the HCl solution to reduce the solubility of the salt and promote precipitation.

    • Purification Check: If the problem persists, it may indicate that the N-Boc intermediate is impure. Purifying the intermediate by column chromatography before the deprotection step often solves this issue.

Question 6: The deprotection reaction seems to be cleaving my ether bond. Is this possible?

Answer: While the benzyl ether is generally stable to the acidic conditions used for Boc deprotection (like HCl in dioxane), very harsh conditions (e.g., strong acid at high temperatures for a long time) could potentially lead to some cleavage.[6]

  • Causality: The ether oxygen can be protonated, making the benzylic carbon susceptible to nucleophilic attack by chloride, especially under forcing conditions.

  • Solution:

    • Use Mild Conditions: A solution of HCl in dioxane, diethyl ether, or isopropanol at room temperature is typically sufficient and should not cleave the ether.[7] The reaction is often complete in 1-4 hours.

    • Monitor the Reaction: Follow the disappearance of the starting material by TLC or LC-MS. Once the Boc group is gone (a new, very polar spot will appear at the baseline on TLC), proceed with the workup. Do not let the reaction run unnecessarily long.

    • Alternative Reagents: Trifluoroacetic acid (TFA) in DCM is another common method for Boc deprotection and is generally mild enough not to affect the benzyl ether.[8][9] However, this would yield the TFA salt, requiring an additional salt-swap step if the HCl salt is specifically desired.

Quantitative Data Summary

StepReactantsKey Reagents & SolventsTemp (°C)Time (h)Typical Yield (%)
1. Protection 3-Hydroxyazetidine HCl, (Boc)₂OTEA, DCM0 to RT2-490-98%
2. Etherification N-Boc-3-hydroxyazetidine, 4-Chlorobenzyl chlorideNaH, Anhydrous DMF0 to RT3-685-95%
3. Deprotection N-Boc-3-[(4-chlorobenzyl)oxy]azetidine4M HCl in Dioxane, EtOAcRT1-395-99%

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
  • To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.0 eq).

  • Add dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (stain with KMnO₄).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.

Protocol 2: Synthesis of N-Boc-3-[(4-chlorobenzyl)oxy]azetidine
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 8 mL per gram of NaH) and cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 45 minutes. You should observe hydrogen gas evolution.

  • Add 4-chlorobenzyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours until TLC shows complete consumption of the starting material.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography if necessary.

Protocol 3: Synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride
  • Dissolve the N-Boc-3-[(4-chlorobenzyl)oxy]azetidine (1.0 eq) in ethyl acetate (approx. 10 mL per gram).

  • While stirring at room temperature, add 4M HCl in dioxane (2.0-3.0 eq) dropwise. A precipitate should begin to form.

  • Stir the resulting slurry at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Filter the solid precipitate.

  • Wash the filter cake with cold ethyl acetate and then with diethyl ether.

  • Dry the solid under vacuum to obtain the final product as a white or off-white solid.[10]

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Anonymous. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Anonymous. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Anonymous. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Anonymous. Azetidine synthesis. Organic Chemistry Portal.
  • Anonymous. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Anonymous. Synthesis of azetidine derivatives.
  • Anonymous. 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride. ChemScene.
  • Anonymous. Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Anonymous. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Anonymous. (2018).
  • Anonymous. Methods for the synthesis of azetidines.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Anonymous. 3-Hydroxyazetidine hydrochloride. PubChem.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • Anonymous. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.
  • Anonymous. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Anonymous. 3-Hydroxyazetidine hydrochloride 97 18621-18-6. Sigma-Aldrich.
  • Anonymous. 3-((4-Chlorobenzyl)oxy)azetidine. BLDpharm.
  • Anonymous. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Anonymous. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. NIH.
  • Anonymous. 3-Hydroxyazetidine hydrochloride. ChemicalBook.
  • Anonymous. Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Anonymous. A. General synthetic route for accessing azetidines via intermolecular....
  • Anonymous. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
  • Anonymous. (2016). Any suggestion on Boc deprotection without using acid?.
  • Anonymous. Williamson Ether Synthesis. Chemistry Steps.
  • Anonymous. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Anonymous. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Anonymous. BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences Amino Acid.

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Technical Support Center: Purification Strategies for Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of azetidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Azetidine and its derivatives are foundational scaffolds in modern drug discovery, making the purity of the starting materials paramount for reliable and reproducible downstream chemistry.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for successfully handling and purifying azetidine hydrochloride.

Q1: What is azetidine hydrochloride, and why is its purity so critical?

Azetidine hydrochloride is the salt form of azetidine, a four-membered, nitrogen-containing heterocycle.[1] The hydrochloride salt is typically a white, crystalline, and more stable solid compared to the volatile and hygroscopic free base, making it easier to handle and store.[1][3]

Purity is critical for several reasons:

  • Reaction Stoichiometry: Impurities can alter the effective molar quantity of the azetidine, leading to incorrect stoichiometry in subsequent reactions and resulting in lower yields or failed reactions.

  • Side Reactions: Reactive impurities from the synthesis (e.g., unreacted starting materials, ring-opened byproducts) can compete in subsequent chemical transformations, leading to a complex product mixture that is difficult to purify.

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from certain synthetic routes, can poison sensitive catalysts (e.g., Palladium, Platinum) used in cross-coupling or hydrogenation reactions.[4]

Q2: What are the most common impurities in crude azetidine hydrochloride?

The impurity profile depends heavily on the synthetic route used to prepare the azetidine ring.[5] Common impurities may include:

  • Unreacted Starting Materials: Such as 1,3-dihalopropanes or protected amino alcohols.

  • Solvent Residues: Organic solvents used during the synthesis or workup (e.g., toluene, ethyl acetate, methanol).

  • Ring-Opened Byproducts: The strained four-membered ring can be susceptible to nucleophilic attack, leading to acyclic amine impurities.

  • Oligomers/Polymers: The azetidine free base can self-react, especially under basic conditions or at elevated temperatures, to form oligomeric species.

  • Inorganic Salts: Salts generated during the reaction or workup, such as potassium carbonate or sodium sulfate.

Q3: How should I properly handle and store azetidine hydrochloride?

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture and environmental extremes.[3] Room temperature storage is generally acceptable.[1]

  • Handling: Azetidine hydrochloride is less volatile than its free base, but standard personal protective equipment (gloves, safety glasses, lab coat) should always be worn. Avoid inhalation of the powder.

  • Hygroscopicity: While more stable than the free base, the salt can still absorb moisture over time. If clumping is observed, drying the material under vacuum may be necessary before use.

Section 2: Selecting Your Purification Strategy

The choice of purification method depends on the nature of the impurities, the quantity of material, and the desired final purity. The following decision tree provides a general guide for selecting an appropriate strategy.

G cluster_legend Legend start Crude Azetidine HCl impurity_check What is the primary impurity type? start->impurity_check organic_imp Organic (Non-polar to Moderately Polar) impurity_check->organic_imp   inorganic_imp Inorganic Salts / Polar Impurities impurity_check->inorganic_imp   complex_mix Complex Mixture / Isomers impurity_check->complex_mix   recrystallization Recrystallization acid_base Acid-Base Extraction chromatography Chromatography organic_imp->recrystallization High-throughput / Large scale organic_imp->acid_base Removes neutral organics inorganic_imp->recrystallization Simple & Effective complex_mix->acid_base Often a prerequisite step complex_mix->chromatography Highest resolution / Small scale l1 Starting Material l2 Decision Point l3 Impurity Type l4 Recommended Strategy

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guides & In-Depth Protocols

Strategy 1: Recrystallization

Principle: This technique exploits the differences in solubility between the azetidine hydrochloride salt and impurities in a given solvent system at different temperatures. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Troubleshooting Common Recrystallization Issues:

  • Q: My product "oils out" instead of forming crystals. What should I do?

    • A: This often happens when the solution is supersaturated or cools too quickly. Try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.

  • Q: My yield is very low. How can I improve it?

    • A: You may be using too much solvent. After crystallization, try concentrating the remaining solution (mother liquor) and cooling it again to obtain a second crop of crystals. Alternatively, consider a different solvent system where the product has lower solubility at cold temperatures. Ensure your product is not partially soluble in the washing solvent.

  • Q: The product is still discolored or impure after one recrystallization.

    • A: A single recrystallization may not be sufficient. A second recrystallization is often necessary. If the discoloration is due to baseline impurities, you can try adding a small amount of activated charcoal to the hot solution and filtering it through Celite before cooling.

Table 1: Common Solvent Systems for Recrystallization of Amine HCl Salts

Solvent System (Solvent/Anti-Solvent)Boiling Point (°C)PolarityRationale & Comments
Isopropanol / Diethyl Ether82 / 35Medium / LowIsopropanol dissolves the salt when hot; ether is added to reduce solubility and induce precipitation.
Ethanol / Ethyl Acetate78 / 77High / MediumA good general-purpose system. The salt has moderate solubility in hot ethanol.
Methanol / Dichloromethane65 / 40High / MediumUseful for removing less polar impurities. Ensure adequate ventilation.
Water / Acetone100 / 56Very High / MediumExcellent for removing organic, non-polar impurities, but the salt's high water solubility can make recovery difficult.

Detailed Protocol 1: Recrystallization of Azetidine Hydrochloride

  • Solvent Selection: Choose an appropriate solvent system from Table 1 or based on small-scale solubility tests. A common choice is isopropanol (IPA) or an IPA/ether mixture.

  • Dissolution: Place the crude azetidine hydrochloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent (e.g., IPA) required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble materials.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., diethyl ether) or the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. The final product should be a fine, white, free-flowing powder.

G start 1. Dissolve Crude Salt in Minimum Hot Solvent hot_filter 2. Hot Filter (if needed) to Remove Insolubles start->hot_filter cool 3. Cool Slowly to Room Temperature hot_filter->cool ice_bath 4. Chill in Ice Bath to Maximize Precipitation cool->ice_bath collect 5. Collect Crystals by Vacuum Filtration ice_bath->collect wash 6. Wash with Cold Anti-Solvent collect->wash dry 7. Dry Under High Vacuum wash->dry

Caption: General workflow for recrystallization.

Strategy 2: Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique separates the basic azetidine from neutral or acidic impurities. The hydrochloride salt is first treated with a base to generate the water-insoluble (or less water-soluble) free base, which is then extracted into an organic solvent. The organic layer is then washed, dried, and treated with HCl to re-precipitate the purified hydrochloride salt.

Troubleshooting Common Acid-Base Extraction Issues:

  • Q: How do I choose the right base to generate the free base?

    • A: For small-scale lab work, a strong aqueous base like 2M NaOH or KOH is effective.[4] For larger scales or when water must be avoided, an inorganic base like potassium carbonate (K₂CO₃) can be used as a slurry in an organic solvent.[2]

  • Q: I'm getting a persistent emulsion at the aqueous/organic interface.

    • A: Emulsions are common. To break them, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite can help.

  • Q: My final product is wet or sticky after precipitating from the organic solvent.

    • A: This indicates water is still present. Ensure the organic layer containing the free base is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before adding the HCl solution. Using a solution of HCl in a solvent like dioxane or diethyl ether instead of aqueous HCl can also yield a more crystalline, anhydrous product.

Detailed Protocol 2: Purification via Free-Basing and Re-Salting

  • Dissolution: Dissolve the crude azetidine hydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a strong base (e.g., 40% KOH solution) with stirring until the pH is >10.[4] This converts the salt to the free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the azetidine free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing & Drying: Combine the organic extracts. Wash the combined organic layer with brine to remove excess water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to obtain the crude free base (often an oil).

  • Re-Salting: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). With vigorous stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • Isolation: The purified azetidine hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Strategy 3: Silica Gel Chromatography

Principle: This technique is generally performed on the azetidine free base, not the HCl salt. The salt is highly polar and will not move from the origin on a standard silica gel column. The free base is less polar and can be eluted, separating it from impurities based on differences in their affinity for the stationary phase (silica) and the mobile phase (solvent mixture).

Troubleshooting Common Chromatography Issues:

  • Q: Can I run azetidine hydrochloride directly on a column?

    • A: No. The ionic nature of the salt causes it to bind irreversibly to the silica gel. You must first convert it to the free base using the initial steps of the Acid-Base Extraction protocol.

  • Q: My compound is streaking on the TLC plate/column.

    • A: Amines are notorious for streaking on silica gel due to their basicity. To prevent this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (NEt₃) or ammonia (e.g., by using a solvent system like DCM/Methanol/NH₄OH).

  • Q: How do I get the pure HCl salt back after the column?

    • A: Combine the pure fractions identified by TLC, remove the solvent under reduced pressure, and then follow the "Re-Salting" and "Isolation" steps (5 and 6) from the Acid-Base Extraction protocol.

Detailed Protocol 3: Flash Chromatography of Azetidine Free Base

  • Prepare Free Base: Convert the crude azetidine hydrochloride to the free base as described in steps 1-4 of the Acid-Base Extraction protocol.

  • Select Eluent: Develop an appropriate mobile phase using TLC analysis. A common starting point for small amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 1% triethylamine (NEt₃) added (e.g., 95:5:1 DCM/MeOH/NEt₃). Aim for an Rf value of ~0.3 for the azetidine spot.

  • Pack Column: Pack a flash chromatography column with silica gel using your chosen eluent.

  • Load Sample: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate and Convert: Combine the pure fractions, remove the solvent under reduced pressure, and convert the purified free base back to the hydrochloride salt as described previously.

Section 4: Purity Assessment

After any purification procedure, the purity of the final product must be verified.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most common method. A pure sample will show clean signals corresponding to the azetidine protons with no signals from impurities. Integration of the signals should match the expected proton ratios. The solvent peak (e.g., D₂O, DMSO-d₆) can be used as an internal reference.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both purity (from the LC chromatogram) and identity (from the mass spectrum).

  • Titration: Acid-base titration can be used to determine the assay or absolute purity of the salt.[1]

References

  • Coutts, S. J., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Szmuszkovicz, J. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,966,979.
  • Urban, M., & D'Souza, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Musci, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

Sources

Troubleshooting low yield in N-arylation of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of 3-substituted azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific application of the Buchwald-Hartwig amination. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve higher yields and purity in your desired products.

Introduction: The Challenge of N-Arylation of 3-Substituted Azetidines

The N-arylation of 3-substituted azetidines is a powerful transformation for the synthesis of novel chemical entities in medicinal chemistry. The azetidine motif is of growing interest due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, the inherent ring strain of the azetidine nucleus, coupled with steric hindrance from substituents at the 3-position, can lead to low reaction yields and the formation of undesired side products. This guide will address these challenges in a systematic, question-and-answer format.

Troubleshooting Guide: Low Yield and Side Reactions

Question 1: My N-arylation of a 3-substituted azetidine is giving very low yield or no product at all. What are the most likely causes?

Answer:

Low or no yield in the N-arylation of 3-substituted azetidines is a common issue and can typically be attributed to one or a combination of the following factors:

  • Steric Hindrance: The substituent at the 3-position of the azetidine ring can sterically encumber the nitrogen atom, impeding its approach to the palladium catalyst center. This is particularly problematic with bulky substituents.[3][4]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically demanding substrates like 3-substituted azetidines, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Suboptimal Base: The choice of base is critical for the deprotonation of the azetidine nitrogen to form the active nucleophile. An inappropriate base may be too weak to deprotonate the azetidine efficiently or may be too sterically hindered to interact with the palladium-azetidine complex.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of off-cycle palladium-halide bridged dimers, especially with aryl iodides.[5]

  • Low Reactivity of the Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more specialized catalyst systems to achieve good yields.

Troubleshooting Workflow:

Start Low Yield in N-Arylation Ligand 1. Optimize Ligand Start->Ligand Initial Check Base 2. Screen Bases Ligand->Base No Improvement Success Improved Yield Ligand->Success Improvement Solvent 3. Change Solvent Base->Solvent No Improvement Base->Success Improvement Temp 4. Adjust Temperature Solvent->Temp No Improvement Solvent->Success Improvement Catalyst 5. Check Catalyst/Precatalyst Temp->Catalyst No Improvement Temp->Success Improvement Catalyst->Success Improvement

Caption: A systematic workflow for troubleshooting low yield.

Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halide on the aryl ring with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including β-hydride elimination from the palladium-amide intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: Bidentate phosphine ligands like BINAP and DPEPhos can suppress β-hydride elimination by occupying coordination sites on the palladium center.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be less prone to promoting this side reaction compared to strong alkoxide bases like sodium tert-butoxide (NaOtBu).

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.

Question 3: My reaction with an electron-poor aryl halide is sluggish. What adjustments should I make?

Answer:

Electron-poor aryl halides can be challenging substrates in Buchwald-Hartwig amination. The electron-withdrawing groups on the aryl ring can make the reductive elimination step of the catalytic cycle slower.

Optimization for Electron-Poor Aryl Halides:

  • Ligand Choice: Employing more electron-donating and sterically bulky ligands can accelerate the reductive elimination step. Ligands such as RuPhos, XPhos, or BrettPhos are often effective.

  • Catalyst System: Consider using a pre-formed palladium-NHC (N-heterocyclic carbene) catalyst, which can exhibit high activity for challenging substrates.[6]

  • Solvent: Aprotic polar solvents like DMSO or DMF can sometimes improve reaction rates for electron-poor aryl halides, although they should be used with caution as they can also promote side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose ligand for the N-arylation of 3-substituted azetidines?

A: There is no single "best" ligand, as the optimal choice is highly dependent on the specific azetidine and aryl halide. However, for sterically hindered substrates, bulky biarylphosphine ligands such as RuPhos , XPhos , and BrettPhos are excellent starting points.

Q: Which base should I start with for my optimization?

A: A common and effective starting point is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) . If side reactions are an issue, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .

Q: Can I use an N-protected azetidine for the arylation?

A: The N-arylation reaction requires a free N-H group on the azetidine to act as the nucleophile. Therefore, any N-protecting group must be removed prior to the coupling reaction.

Q: I am seeing a byproduct that appears to be a ring-opened product. Why is this happening and how can I prevent it?

A: The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening under certain conditions.[7] While this is less common under standard Buchwald-Hartwig conditions, it can be promoted by highly nucleophilic species or acidic conditions. Ensure your reaction is run under inert conditions and that the base is not generating any highly nucleophilic byproducts. If the problem persists, a milder base or lower reaction temperature may be beneficial.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the N-arylation of a generic 3-substituted azetidine. These should be considered as a starting point for further optimization.

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Ligand RuPhos or XPhos (1.1 - 1.5 eq. relative to Pd)Bulky ligands are crucial for hindered substrates.
Base NaOtBu (1.5 - 2.0 eq.)A strong base is generally required for efficient deprotonation.
Solvent Toluene or DioxaneAnhydrous and degassed solvents are essential.
Temperature 80 - 110 °COptimization may be required depending on substrate reactivity.
Aryl Halide Aryl bromide or iodide (1.0 eq.)Aryl chlorides may require more forcing conditions or specialized catalysts.
Azetidine 3-substituted azetidine (1.2 - 1.5 eq.)A slight excess of the amine can improve reaction rates.

Experimental Protocols

General Procedure for the N-Arylation of a 3-Substituted Azetidine

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu)

  • Aryl halide

  • 3-substituted azetidine

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.02 mmol Pd₂(dba)₃), the phosphine ligand (e.g., 0.044 mmol RuPhos), and the base (e.g., 2.0 mmol NaOtBu).

  • Add the aryl halide (1.0 mmol) and the 3-substituted azetidine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-substituted azetidine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-X]L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-(H-Azetidine)]L_n^+ X^- OA_complex->Amine_complex Ligand Exchange (Azetidine-H) Amido_complex [Ar-Pd(II)-Azetidinyl]L_n Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-Azetidine Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.

References

  • Witulski, B., Senft, S., Bonet, J., & Jost, O. (2007). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2007(02), 243-250.
  • Singh, G. S., D’hooghe, M., & Kimpe, N. (2008). Azetidines, Azetines and Azetes: Monocyclic. In Comprehensive Organic Synthesis II (pp. 1-133). Elsevier.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., ... & Didier, D. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemistry–A European Journal, 27(48), 12341-12345.
  • Clayden, J., & Turnbull, R. (2007). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Synlett, 2007(19), 3039-3042.
  • Caddick, S., Cloke, F. G., de la Fuente, V., & Tizzard, G. J. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC) Pd (R-allyl)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Shavrin, A. S., Villemson, K., & Yaremenko, F. G. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS omega, 1(5), 871-879.
  • Wang, X. R., Liu, Y., Zhang, Y. Q., & Fan, X. L. (2022). Modular Synthesis of 3, 3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(17), 11635-11645.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 25(17), 3984.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
  • Caddick, S., Cloke, F. G., de la Fuente, V., & Tizzard, G. J. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wolfe, J. P., & Tomori, H. (2002). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. The Journal of organic chemistry, 67(25), 8966-8977.
  • Szabó, K. J. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry, 11, 1145634.
  • Wang, X. R., Liu, Y., Zhang, Y. Q., & Fan, X. L. (2022). Modular Synthesis of 3, 3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(17), 11635-11645.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 22(20), 6335-6339.
  • Grzybowski, J., Sokołowski, K., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18044-18053.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 19(3), 544-548.
  • Technical Support Center: Optimization of N-aryl
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig amination of (hetero) aryl tosylates using a well-defined N-heterocyclic carbene/palladium (II) precatalyst. The Journal of organic chemistry, 80(15), 7666-7673.
  • Seven Name Reactions in One - Palladium C
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 8, 596.
  • Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. ChemRxiv.
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(1), 578-583.

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Navigating the Strained Landscape: A Technical Guide to Optimizing Coupling Reactions with Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the effective utilization of azetidine building blocks in coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and delve into the nuanced challenges and strategic optimizations required when working with these valuable, yet sterically demanding, four-membered rings. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

The inherent ring strain of azetidines, while a source of their unique chemical reactivity, also presents specific hurdles in common bond-forming reactions.[1][2] Understanding the interplay between this strain, substrate sterics, and the catalytic cycle is paramount to achieving high yields and purity. This guide will provide you with the expert insights and evidence-based strategies to confidently incorporate azetidines into your synthetic workflows.

Troubleshooting Guide & FAQs

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Low yields in Suzuki-Miyaura couplings with azetidine substrates are often multifactorial, stemming from the inherent properties of the azetidine ring and the specifics of the reaction setup. Let's break down the common failure modes and their solutions.

Common Side Reactions and Their Mitigation:

  • Homocoupling of the Boronic Acid: The formation of a biaryl byproduct from the boronic acid is a frequent issue. This is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or the introduction of oxygen into the reaction.[3][4]

    • Solution: Ensure thorough degassing of your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. This is particularly problematic with electron-rich or heteroaryl boronic acids.

    • Solution: The choice of base is critical. While stronger bases can facilitate transmetalation, they can also promote protodeboronation. A careful screening of bases is recommended. For many Suzuki-Miyaura reactions, K₂CO₃ or Cs₂CO₃ are effective choices.[5]

  • Dehalogenation of the Azetidine: The azetidine starting material can lose its halogen, resulting in the parent azetidine.

    • Solution: This can be influenced by the ligand and the reaction temperature. Using more electron-donating and sterically bulky ligands can favor the desired cross-coupling pathway over competing side reactions. Lowering the reaction temperature, if feasible for the reactivity of your substrates, can also minimize this side reaction.

Optimization Strategy for Azetidine Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligandThese are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos)These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to suppress side reactions.[6]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base can significantly impact the reaction outcome. A screening of bases is often necessary to find the optimal conditions for a specific substrate combination.
Solvent Toluene, Dioxane, or a mixture with waterThe solvent choice affects the solubility of the reagents and the rate of the reaction. Anhydrous conditions are often preferred, but in some cases, a small amount of water can be beneficial.
Temperature 80-110 °CThe reaction temperature should be high enough to drive the reaction to completion but not so high as to cause significant decomposition of the starting materials or products.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to N-H azetidines can be challenging.[7] The primary issues often revolve around the nucleophilicity of the azetidine and potential catalyst inhibition.

Key Challenges and Solutions:

  • Lower Nucleophilicity of Azetidine: The strained nature of the azetidine ring can influence the electronics and steric accessibility of the nitrogen lone pair, sometimes leading to slower reaction rates compared to less strained cyclic amines.

    • Solution: Employing a strong, non-nucleophilic base is crucial to deprotonate the azetidine and generate the more nucleophilic amide. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are often effective choices.

  • Catalyst Inhibition/Deactivation: The azetidine itself or its deprotonated form can act as a ligand for the palladium center, potentially leading to the formation of off-cycle, catalytically inactive species.

    • Solution: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., RuPhos, BrettPhos), are designed to stabilize the active catalytic species and promote the desired reductive elimination step.[8] These ligands create a sterically demanding environment around the palladium center that can disfavor the binding of additional amine molecules.

A Typical Catalytic Cycle for Buchwald-Hartwig Amination is depicted below:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R2NH Ar-Pd(II)-N(H)R2(L2) Ar-Pd(II)-N(H)R2(L2) Ligand_Exchange->Ar-Pd(II)-N(H)R2(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R2(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Amide Bond Formation

Amide bond formation with azetidine-3-carboxylic acid presents a dual challenge: the inherent steric hindrance around the carboxylic acid and the potential for epimerization at the stereocenter.[9]

Recommended Coupling Reagents and Strategies:

Standard peptide coupling reagents can be effective, but careful selection is necessary to minimize side reactions.

Coupling ReagentAdditiveBaseKey Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA (N,N-Diisopropylethylamine) or 2,4,6-CollidineA highly efficient coupling reagent that often provides good yields and minimizes racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)DIPEAA classic and reliable choice, though HATU is often considered superior for challenging couplings.
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)HOBt or OxymaPure®DIPEAA water-soluble carbodiimide that is convenient to use, but can sometimes lead to higher levels of racemization.
T3P® (Propylphosphonic Anhydride)-Pyridine or DIPEAA powerful coupling reagent that is particularly effective for sterically hindered substrates and can suppress racemization.

Experimental Protocol for a Robust Amide Coupling:

  • To a solution of azetidine-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in an appropriate solvent (e.g., DMF or DCM) at 0 °C, add the coupling reagent (1.1 equiv) and the additive (1.1 equiv).

  • Add the base (2.0-3.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Section 3: Protecting Group Strategies and Purification

The choice of the nitrogen protecting group is critical for the success of your coupling reaction and the subsequent deprotection step. The ideal protecting group should be stable to the reaction conditions and readily removable without affecting other functional groups in your molecule.

Common N-Protecting Groups for Azetidines:

Protecting GroupAbbreviationStabilityCommon Deprotection Conditions
tert-ButoxycarbonylBocStable to a wide range of non-acidic conditions.Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[10][11]
BenzyloxycarbonylCbzStable to acidic and mildly basic conditions.Hydrogenolysis (e.g., H₂, Pd/C).
BenzylBnStable to a wide range of conditions.Hydrogenolysis (e.g., H₂, Pd/C).

Workflow for a Protected Azetidine Coupling Reaction:

Protecting_Group_Workflow N-Protected_Azetidine N-Protected_Azetidine Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) N-Protected_Azetidine->Coupling_Reaction Coupled_Product Coupled_Product Coupling_Reaction->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Final_Product Deprotection->Final_Product

Caption: A general workflow for coupling reactions involving N-protected azetidines.

The purification of functionalized azetidines can be challenging due to their polarity and potential for co-elution with byproducts.

Common Impurities:

  • Unreacted starting materials: 3-haloazetidine and the boronic acid/amine coupling partner.

  • Homocoupled products: From the boronic acid in Suzuki-Miyaura reactions.

  • Dehalogenated azetidine.

  • Isomeric byproducts.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying azetidine derivatives.

    • Stationary Phase: Silica gel is typically used. For very polar compounds, alumina (neutral or basic) or reversed-phase silica may be more effective.

    • Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often required to achieve good separation. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic azetidine products on silica gel.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reversed-phase HPLC can be a powerful tool.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.

References

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  • Al-Amin, M.; Roth, G. J.; Leowanawat, P.; Organ, M. G. The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Mechanistic Overview. The Journal of Organic Chemistry2014 , 79 (1), 1-13. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046–2067. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]

  • Han, Y.; Houghten, R. A. A Practical and Efficient Method for the Amide-Bond Formation. The Journal of Organic Chemistry2009 , 74 (15), 5573–5576. [Link]

  • Mughal, H.; Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry2021 , 19 (15), 3274-3286. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Liu, Z.; Luan, N.; Shen, L.; Li, J.; Zou, D.; Wu, Y.; Wu, Y. Hiyama Cross-Coupling Reactions of Arylsilanes with 3-Iodoazetidine. The Journal of Organic Chemistry2019 , 84 (19), 12358–12365. [Link]

  • Mughal, H.; Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry2021 , 19, 3274-3286. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • He, G.; Zhao, Y.; Zhang, S.; Lu, C.; Chen, G. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)−H and C(sp2)−H Bonds at γ and δ Positions. Journal of the American Chemical Society2012 , 134 (1), 3-6. [Link]

  • Somfai, P. Stereoselective Synthesis of Azetidines. In Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2008; Vol. 13, pp 1–32. [Link]

  • Couty, F.; Evano, G. Recent developments in the synthesis of azetidines. Tetrahedron Letters2006 , 47 (1), 1-5. [Link]

  • Brandi, A.; Cicchi, S.; Cordero, F. M.; Goti, A. The [3 + 2] Cycloaddition of Nitrones to Alkenes. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1098–1169. [Link]

  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews2011 , 111 (11), 6557–6602. [Link]

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  • D'Alterio, M. C.; Casals-Cruañas, È.; Tzouras, N. V.; Talarico, G.; Nolan, S. P.; Poater, A. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal2021 , 27 (54), 13481-13493. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society2000 , 122 (48), 12051–12052. [Link]

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Identifying and minimizing side products in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Side Products

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membered azetidine ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent ring strain of azetidines makes their synthesis a delicate process, often plagued by competing reactions and side products.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you maximize your yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during azetidine synthesis, focusing on the prevalent method of intramolecular cyclization of γ-amino alcohols.

Problem 1: Low Yield of Azetidine with Significant Formation of Dimer or Polymer Byproducts

Symptoms: Your reaction mixture shows a complex profile on TLC or LC-MS, with high molecular weight species and a low yield of the desired azetidine product.

Root Cause Analysis: This is a classic case of intermolecular reaction competing with the desired intramolecular cyclization. The formation of a four-membered ring is entropically and enthalpically challenging due to ring strain. At high concentrations, the activated γ-amino alcohol is more likely to react with another molecule of the starting material (intermolecular) to form linear dimers and polymers, rather than cyclizing on itself (intramolecular).

Solutions:

  • High-Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to employ high-dilution conditions. By significantly lowering the concentration of the substrate, you reduce the probability of intermolecular collisions, thereby giving the molecule a better chance to cyclize.

    • Expert Insight: The choice of solvent is crucial. A solvent that can effectively solvate the transition state of the cyclization without participating in the reaction is ideal. Polar aprotic solvents like THF, acetonitrile, or DMF are common choices.

  • Slow Addition (Syringe Pump): A practical way to maintain high dilution is to slowly add a solution of the activated starting material to a large volume of solvent, often with the base already present. This ensures that the concentration of the reactive species is kept at a minimum throughout the reaction.

Protocol: High-Dilution Cyclization of a γ-Amino Alcohol
  • Preparation: In a round-bottom flask, dissolve the γ-amino alcohol in an appropriate solvent (e.g., THF, 0.1 M). Activate the hydroxyl group by converting it to a good leaving group (e.g., by reacting with MsCl or TsCl in the presence of a non-nucleophilic base like triethylamine or DIPEA at 0 °C). Monitor the reaction by TLC until the starting material is consumed.

  • High-Dilution Setup: In a separate, larger flask equipped with a mechanical stirrer, add a large volume of the same solvent and the cyclization base (e.g., K2CO3, NaH). Heat or cool the mixture to the desired reaction temperature.

  • Slow Addition: Draw the solution of the activated γ-amino alcohol from step 1 into a syringe and place it on a syringe pump.

  • Reaction: Slowly add the solution of the activated starting material to the stirred suspension of the base over several hours (e.g., 4-12 hours). The optimal addition rate will depend on the specific substrate and reaction scale.

  • Workup: After the addition is complete, continue stirring the reaction until completion (monitor by TLC or LC-MS). Quench the reaction appropriately, and proceed with standard extraction and purification procedures.[1]

G A Activated γ-Amino Alcohol B Dimer/Polymer (Major Product) A->B C Activated γ-Amino Alcohol D Azetidine (Major Product) C->D Intramolecular Cyclization

Caption: High vs. Low Concentration Pathways.

Problem 2: Formation of Pyrrolidine or Piperidine Side Products

Symptoms: You observe the formation of a significant amount of a five-membered (pyrrolidine) or six-membered (piperidine) ring byproduct alongside your desired azetidine.

Root Cause Analysis: The formation of larger, less strained rings is often a competing pathway. This is governed by a set of principles known as Baldwin's Rules, which predict the favorability of ring-closing reactions.[3][4][5] Azetidine formation via intramolecular SN2 reaction is a "4-exo-tet" cyclization, which is favored. However, if the substrate geometry allows, a "5-endo-tet" (leading to pyrrolidine) or "6-endo-tet" (leading to piperidine) cyclization can occur, although these are generally disfavored.[5] The outcome can be influenced by the nature of the leaving group, the substituents on the carbon chain, and the reaction conditions. For instance, in the aminolysis of epoxy amines, the regioselectivity of the ring-opening can lead to either azetidines or pyrrolidines.[6]

Solutions:

  • Choice of Leaving Group: A very good leaving group (e.g., tosylate, nosylate) will favor the SN2 reaction at the desired carbon. A poorer leaving group might allow for neighboring group participation or rearrangement pathways that lead to larger rings.

  • Substrate Design: The substitution pattern on the carbon backbone can sterically bias the molecule to adopt a conformation that favors the 4-exo-tet cyclization.

  • Reaction Conditions: The choice of base and solvent can influence the transition state geometry and thus the product distribution. It is often a matter of empirical optimization for a given substrate.

G Start Activated γ-Amino Alcohol Azetidine Azetidine (4-exo-tet) Favored Start->Azetidine Favored Pathway Pyrrolidine Pyrrolidine (5-endo-tet) Disfavored Start->Pyrrolidine Competing Pathway

Caption: Competing Ring Closure Pathways.

Problem 3: Side Products from the Mitsunobu Reaction

Symptoms: When using the Mitsunobu reaction for intramolecular cyclization, you observe significant amounts of byproducts derived from the reaction of the azodicarboxylate with your nucleophile.[7]

Root Cause Analysis: The Mitsunobu reaction is a powerful tool for forming azetidines from γ-amino alcohols with inversion of stereochemistry.[7][8][9] However, a common side reaction occurs if the nitrogen nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[7] In such cases, the intermediate formed from the reaction of the alcohol, triphenylphosphine, and the azodicarboxylate can be attacked by the azodicarboxylate itself, leading to undesired byproducts and consumption of reagents.[7]

Solutions:

  • Protecting/Activating the Nitrogen: To increase the acidity of the nitrogen nucleophile, it is often necessary to use a protecting group that is electron-withdrawing, such as a tosyl (Ts) or nosyl (Ns) group. These groups make the N-H proton more acidic, facilitating its deprotonation and increasing its nucleophilicity in the desired cyclization step.

  • Choice of Azodicarboxylate: While DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are common, other reagents are available that can sometimes lead to cleaner reactions and easier purification.[7]

  • Order of Addition: The standard protocol involves pre-mixing the alcohol, the nitrogen nucleophile (e.g., a sulfonamide), and triphenylphosphine before the slow addition of the azodicarboxylate at low temperature (typically 0 °C).[7][10] This ensures that the desired phosphonium intermediate is formed and ready to be intercepted by the nitrogen nucleophile.

Table 1: Comparison of Activating/Protecting Groups for the Nitrogen Nucleophile
Protecting GroupActivating EffectCleavage ConditionsConsiderations
Tosyl (Ts) Strongly electron-withdrawing, increases N-H acidity.Reductive (e.g., Na/naphthalene, SmI2), or harsh acid (HBr/phenol).Can be difficult to remove.
Nosyl (Ns) Very strongly electron-withdrawing.Mildly with thiolates (e.g., thiophenol, K2CO3).Easier to cleave than tosyl, but reagents are more expensive.
Boc Generally not acidic enough for efficient Mitsunobu cyclization.Acidic conditions (e.g., TFA).Not recommended for this application due to low nucleophilicity.[1]

Frequently Asked Questions (FAQs)

Q1: My azetidine synthesis via the aza Paternò-Büchi reaction is giving low yields. What are the common pitfalls?

A1: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to azetidines.[11][12][13][14] However, it can be challenging. Common side reactions include the E/Z isomerization of the imine upon photoexcitation, which is a non-productive pathway.[11] For aliphatic imines, which absorb poorly at longer wavelengths, this can be a major issue.[11] Using cyclic imines or imines conjugated to an aromatic system can help mitigate this.[11] Another competing process can be a photochemical ene reaction.[11] Modern approaches using visible light photocatalysis can offer milder and more selective reaction conditions.[12][15]

Q2: I am attempting a ring expansion of an aziridine to an azetidine and observing a complex mixture of products. What could be the issue?

A2: Ring expansion of aziridines to azetidines is a synthetically useful but challenging transformation.[16] The success of this reaction is highly dependent on the methodology. For example, reactions involving the opening of the aziridine ring by a nucleophile that contains a leaving group at the appropriate position must be carefully controlled to favor the 4-exo cyclization over other pathways. Side reactions can include polymerization, elimination, or the formation of other ring systems. The choice of catalyst and reaction conditions is critical for achieving high selectivity.[16]

Q3: How do I choose the best activating group for the hydroxyl moiety in a γ-amino alcohol for intramolecular cyclization?

A3: The choice of activating group (which becomes the leaving group) is a critical parameter. The goal is to make the hydroxyl a good leaving group for an SN2 reaction without promoting elimination (E2) or other side reactions.

  • Sulfonate Esters (TsCl, MsCl, NsCl): These are the most common and reliable choices. They are highly effective leaving groups. The order of reactivity is generally Ns > Ts > Ms. Nosylates are particularly useful as they can be formed and displaced under mild conditions.

  • Halides (via PBr3, SOCl2): While direct conversion to halides is possible, it often proceeds with harsher conditions that can lead to side reactions, especially with sensitive substrates.

  • Mitsunobu Reaction: As discussed earlier, this is an excellent method for in situ activation and displacement with inversion of stereochemistry, provided the nitrogen nucleophile is sufficiently acidic.[7][8][9]

Q4: My azetidine product seems to be unstable during purification or storage. Why is this happening?

A4: The ring strain in azetidines makes them susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles.[2][17] If your molecule contains other functional groups, intramolecular decomposition can occur. For example, a pendant amide group can nucleophilically attack the azetidine ring under acidic conditions, leading to a ring-opened product.[17] It is often advisable to keep the azetidine nitrogen protected (e.g., with a Boc group) to enhance stability.[1] Purification should be carried out under neutral or slightly basic conditions if possible, and storage should be in a cold, inert environment.

References

  • Mitsunobu reaction - Wikipedia.
  • Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • "troubleshooting guide for azetidine derivative synthesis" - Benchchem.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
  • Cyclization-activated Prodrugs - MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines | Organic Letters - ACS Publications.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D.
  • 2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts.
  • baldwin's rules for ring closure 135.
  • Baldwin's rules - Wikipedia.
  • Mitsunobu reaction - Organic Synthesis.
  • Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büc hi Reactions - AWS.
  • Baldwin's Rules For Ring Closure - Chemistry Notes.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.

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Stability assessment of 3-[(4-Chlorobenzyl)oxy]azetidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(4-Chlorobenzyl)oxy]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Degradation Pathways

Question 1: What are the primary stability concerns for 3-[(4-Chlorobenzyl)oxy]azetidine under acidic conditions?

Answer: The structure of 3-[(4-Chlorobenzyl)oxy]azetidine contains two primary moieties susceptible to degradation under acidic conditions: the azetidine ring and the benzyl ether linkage.

  • Azetidine Ring Instability: The four-membered azetidine ring possesses significant ring strain.[1][2] Under acidic conditions, the nitrogen atom is readily protonated, forming a reactive azetidinium ion. This strained, positively charged ring is susceptible to nucleophilic attack, leading to ring-opening. The considerable ring strain drives the reactivity of azetidines, though they are generally more stable than aziridines.[2] An acid-mediated intramolecular ring-opening decomposition has been observed in other N-substituted azetidines.[1]

  • Acid-Catalyzed Ether Cleavage: The benzyl ether linkage can undergo cleavage in the presence of strong acids.[3][4] The mechanism typically involves protonation of the ether oxygen, converting it into a better leaving group.[3] Subsequent nucleophilic attack by a counter-ion (e.g., chloride from HCl) on the benzylic carbon or the carbon of the azetidine ring can cleave the C-O bond. Given the stability of the resulting benzyl carbocation, this cleavage is a significant degradation pathway.

Question 2: What degradation products should I anticipate under acidic stress testing?

Answer: Based on the known reactivity of azetidines and benzyl ethers, the following are the most probable degradation products under acidic conditions:

  • 3-Hydroxyazetidine: Formed via cleavage of the benzyl ether bond, where the azetidine ring remains intact.

  • 4-Chlorobenzyl alcohol: The other product of benzyl ether cleavage.

  • 4-Chlorobenzyl chloride: Arises if the nucleophile from the acid (e.g., from HCl) attacks the benzylic carbon.

  • Ring-Opened Products: Nucleophilic attack on the protonated azetidinium ion can lead to various ring-opened species. For example, if water is the nucleophile, it could result in the formation of (2-amino-1-(hydroxymethyl)ethyl)oxy)(4-chlorophenyl)methane or related isomers.

These potential degradation pathways are summarized in the diagram below.

Acidic_Degradation_Pathway cluster_main Acidic Conditions (H⁺) cluster_products Potential Degradation Products Parent 3-[(4-Chlorobenzyl)oxy]azetidine Prod1 3-Hydroxyazetidine Parent->Prod1 Ether Cleavage Prod2 4-Chlorobenzyl alcohol Parent->Prod2 Ether Cleavage Prod3 4-Chlorobenzyl chloride Parent->Prod3 Ether Cleavage (with HCl) Prod4 Ring-Opened Products (e.g., Amino alcohols) Parent->Prod4 Azetidine Ring Opening

Caption: Proposed acidic degradation pathways for 3-[(4-Chlorobenzyl)oxy]azetidine.

Question 3: Is 3-[(4-Chlorobenzyl)oxy]azetidine expected to be stable under basic conditions?

Answer: Generally, ethers are relatively stable to basic conditions.[5] However, the strained azetidine ring can still be a point of reactivity. While less common than acid-catalyzed ring-opening, strong bases could potentially promote ring-opening or other rearrangements. It is crucial to experimentally verify the stability under basic conditions as part of a comprehensive forced degradation study.

Question 4: What are the likely degradation products under basic conditions?

Answer: Under strong basic conditions, the primary concern would be the integrity of the azetidine ring. While benzyl ethers are generally stable to base, harsh conditions could potentially lead to unforeseen reactions. A forced degradation study would be necessary to identify any specific degradants. Potential, though less likely, pathways could involve elimination or rearrangement reactions involving the azetidine ring.

The following diagram illustrates the expected stability and potential minor degradation pathways under basic conditions.

Basic_Degradation_Pathway cluster_main Basic Conditions (OH⁻) cluster_products Potential Degradation Products Parent 3-[(4-Chlorobenzyl)oxy]azetidine Stable Parent Compound (Largely Unchanged) Parent->Stable High Stability Expected Minor Minor/Unidentified Degradants Parent->Minor Possible under Harsh Conditions

Caption: Expected stability of 3-[(4-Chlorobenzyl)oxy]azetidine under basic conditions.

Section 2: Experimental Design & Methodology

Question 5: How should I design a forced degradation study for this compound in accordance with regulatory guidelines?

Answer: A forced degradation study should be designed to produce a target degradation of 5-20% of the active pharmaceutical ingredient (API). This allows for the detection and characterization of degradation products without completely consuming the parent compound. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing.[6]

Here is a recommended experimental design:

ConditionReagent/StressTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 12, 24 hours
Neutral Hydrolysis Purified Water60°C2, 6, 12, 24 hours
Oxidative 3% H₂O₂Room Temp2, 6, 12, 24 hours
Photolytic ICH-compliant light sourceRoom TempPer ICH Q1B
Thermal 80°C24, 48, 72 hours

Rationale:

  • Time Points: Multiple time points are essential to understand the kinetics of degradation.

  • Temperature: Elevated temperatures accelerate degradation, allowing for the study to be completed in a reasonable timeframe.

  • Reagent Concentration: The molarity of the acid and base may need to be adjusted to achieve the target degradation level.

Question 6: What is a suitable analytical method for a stability-indicating assay of 3-[(4-Chlorobenzyl)oxy]azetidine and its degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[7] Given the polar nature of the parent compound (due to the azetidine nitrogen) and its potential degradation products (e.g., 3-hydroxyazetidine), a reversed-phase HPLC method would be appropriate.

Here is a starting point for HPLC method development:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column is a versatile starting point for reversed-phase chromatography.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate the amine, leading to better peak shape on a silica-based C18 column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate the polar degradation products from the more non-polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 225 nmThe chlorobenzyl group should provide a strong chromophore for UV detection.
Injection Vol. 10 µLA standard injection volume.

Method Development Considerations:

  • If retention of polar degradants is poor, consider a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[5][6]

  • The pH of the mobile phase is critical and should be at least one pH unit away from the pKa of the analyte for consistent retention.

The overall workflow for a stability study is depicted below.

Stability_Study_Workflow Start Start: Prepare Solutions of 3-[(4-Chlorobenzyl)oxy]azetidine Forced_Degradation Expose to Stress Conditions (Acid, Base, Oxidative, etc.) Start->Forced_Degradation Sampling Sample at Predetermined Time Intervals Forced_Degradation->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Quench->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis Characterization Characterize Significant Degradants (LC-MS, NMR) Data_Analysis->Characterization If degradants > threshold Report Report Findings and Propose Degradation Pathway Data_Analysis->Report Characterization->Report

Caption: Experimental workflow for the stability assessment of 3-[(4-Chlorobenzyl)oxy]azetidine.

Section 3: Characterization of Degradation Products

Question 7: My HPLC chromatogram shows several new peaks after acid stress. How can I identify these degradation products?

Answer: The structural elucidation of unknown degradation products requires a combination of spectroscopic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

  • LC-MS Analysis:

    • Molecular Weight Information: An initial LC-MS analysis will provide the molecular weights of the degradation products. This is the first and most critical piece of information for proposing potential structures.

    • Isotopic Pattern: For 3-[(4-Chlorobenzyl)oxy]azetidine and its degradation products that retain the chloro-benzyl moiety, the mass spectrum will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[12][13]

    • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to fragment the molecular ions of the degradation products. The resulting fragmentation patterns provide valuable structural information.

  • Isolation and NMR Spectroscopy:

    • Isolation: For unambiguous structure confirmation, the degradation products often need to be isolated using preparative HPLC.

    • NMR Analysis: Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to definitively determine the chemical structure.[14][15] NMR is a powerful tool for determining the precise connectivity of atoms in a molecule.[11]

Question 8: I am having trouble with poor peak shapes for the parent compound and its degradation products during HPLC analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape, often seen as tailing, for amine-containing compounds in reversed-phase HPLC is a common issue. It is typically caused by secondary interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.

Here are some troubleshooting steps:

  • Lower Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5 using formic or phosphoric acid) to keep the azetidine nitrogen consistently protonated. This minimizes interactions with silanols.

  • Use a Polar-Endcapped Column: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Consider a HILIC Column: For very polar analytes, HILIC can provide better retention and peak shape.[6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups.

  • Check for Metal Contamination: Metal ions in the HPLC system can chelate with analytes and cause peak tailing. Passivating the system may be necessary.

By systematically addressing these potential issues, you can significantly improve the chromatography and obtain reliable quantitative data for your stability studies.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019). Magnetic Resonance in Chemistry. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. (2025). ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Mass Spectrometry. (n.d.). MSU Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024). ACS Catalysis. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]

  • Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. (n.d.). ResearchGate. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). ResearchGate. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

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Overcoming the low nucleophilicity of the azetidine nitrogen in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Coupling Reactions

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming a critical challenge in synthetic chemistry: the low nucleophilicity of the azetidine nitrogen in coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing azetidine's reactivity.

Q1: Why is the azetidine nitrogen considered a poor nucleophile?

A: The low nucleophilicity of the azetidine nitrogen stems from two primary factors:

  • Ring Strain: Azetidine possesses significant ring strain (approx. 25.4 kcal/mol).[1] While less strained than aziridine, this inherent strain influences the geometry and electronics of the nitrogen atom.

  • Hybridization: The lone pair of electrons on the nitrogen atom has increased s-character compared to acyclic secondary amines. This pulls the lone pair closer to the nucleus, making it less available for donation to an electrophile or a metal center in a catalytic cycle.

Q2: What are the most common coupling reactions used to functionalize the azetidine nitrogen?

A: The most successful and widely adopted methods are transition metal-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly effective for forming C-N bonds between aryl halides (or triflates) and amines.[2][3] It is often the go-to method for N-arylation of azetidines.[4][5]

  • Chan-Lam Coupling: A copper-catalyzed reaction that couples amines with boronic acids.[6][7] It can be performed under milder conditions, often at room temperature and open to the air.[6]

  • Ullmann Condensation: A classical copper-catalyzed reaction between an amine and an aryl halide, typically requiring high temperatures.[8][9] Modern variations using ligands can significantly improve reaction conditions.[10]

Q3: What is the risk of ring-opening when working with azetidines under coupling conditions?

A: Azetidine is susceptible to ring-opening, especially under acidic conditions or in the presence of strong electrophiles which can lead to polymerization.[11][12] Protonation of the nitrogen increases ring strain, making the ring susceptible to nucleophilic attack.[11] However, under the carefully controlled, often basic conditions of modern cross-coupling reactions like the Buchwald-Hartwig amination, ring-opening of the N-arylated product is not a common side reaction.[4]

Part 2: Troubleshooting Guide for N-Arylation of Azetidine

This guide provides a structured approach to solving common experimental issues.

Problem 1: Low to No Product Yield in a Buchwald-Hartwig Reaction

Your TLC or LC-MS analysis shows primarily unreacted starting materials (azetidine and aryl halide).

Troubleshooting Workflow

start Low/No Yield q1 Was the reaction run under strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No. O₂ can deactivate the Pd(0) catalyst. q1->a1_no FIX: Purge system thoroughly with Argon/Nitrogen. q2 Is the base appropriate and sufficiently strong? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No. Weak bases fail to deprotonate the azetidinium-Pd complex. q2->a2_no FIX: Switch to a stronger base (e.g., NaOtBu, LHMDS). q3 Is the ligand suitable for the substrate? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No. Sterically hindered ligands are crucial. q3->a3_no FIX: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). q4 Is the catalyst precursor being activated? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No. Some Pd(II) precursors require reduction. q4->a4_no FIX: Use a Pd(0) source or a modern precatalyst. solution Consider screening alternative ligands, solvents, or a different catalyst system (e.g., Chan-Lam). a4_yes->solution

Caption: Troubleshooting Decision Tree for Low Yield

In-Depth Analysis & Solutions
  • The Role of the Base: The base in a Buchwald-Hartwig reaction performs a critical function: it deprotonates the amine after it has coordinated to the palladium center, forming the palladium-amido complex that is necessary for reductive elimination.[2] Azetidine's pKa is relatively high, so a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient.

  • Ligand Selection is Crucial: The choice of phosphine ligand is arguably the most important parameter. For a sterically unencumbered and electronically challenging nucleophile like azetidine, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are essential. These ligands promote the crucial, yield-determining reductive elimination step and stabilize the active monoligated Pd(0) species.

  • Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 XPhos Palladacycle) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are more stable and generate the active Pd(0) species more reliably in solution.

Problem 2: Significant Formation of Hydrodehalogenation Side Product

Your analysis shows the desired N-arylated azetidine, but also a significant amount of the arene starting material where the halide has been replaced by a hydrogen atom.

Underlying Cause

This side reaction can arise from a competing pathway to reductive elimination known as β-hydride elimination.[2] While less common with azetidine itself, it can occur if there are β-hydrogens on the aryl halide or under certain reaction conditions. More commonly, it can be a sign of catalyst decomposition or a reaction with trace water.

Solutions
  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Trace water can protonate intermediates and lead to hydrodehalogenation.

  • Re-evaluate Ligand Choice: Some ligands are more prone to promoting side reactions. Screening a different class of bulky ligands may solve the issue.

  • Lower Reaction Temperature: If the reaction is being run at high temperatures (>100 °C), lowering the temperature may disfavor the decomposition pathway relative to the productive coupling.

Part 3: Data & Protocols

Table 1: Comparison of Typical Conditions for Azetidine N-Arylation
ParameterBuchwald-Hartwig AminationChan-Lam CouplingUllmann Condensation (Modern)
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle PrecatalystCu(OAc)₂, CuI, or CuClCuI, Cu₂O
Ligand Bulky phosphines (XPhos, RuPhos)[13]Often ligandless, or with phenanthroline, pyridineAmino acids (e.g., L-proline), diamines[10]
Base Strong, non-nucleophilic (NaOtBu, LHMDS)Mild base (e.g., pyridine, Et₃N) or noneK₂CO₃, Cs₂CO₃
Solvent Anhydrous, aprotic (Toluene, Dioxane)Dichloromethane (DCM), Methanol (MeOH)[7]Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Temperature 80-110 °CRoom Temperature to 60 °C100-180 °C
Atmosphere Strictly Inert (Argon or Nitrogen)Often open to airInert (Argon or Nitrogen)
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Azetidine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the tube with a rubber septum. Evacuate and backfill the tube with dry argon three times.

  • Under a positive pressure of argon, add anhydrous toluene via syringe, followed by azetidine.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon stream.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine.[12]

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition Complex (L)Pd(II)(Ar)(X) pd0->ox_add Ar-X amine_coord Amine Coordination [(L)Pd(II)(Ar)(Azetidine)]⁺X⁻ ox_add->amine_coord + Azetidine deprotonation Deprotonation (L)Pd(II)(Ar)(Azetidinyl) amine_coord->deprotonation + Base - Base-H⁺X⁻ deprotonation->pd0 Reductive Elimination product Ar-Azetidine deprotonation->product start Ar-X + Azetidine

Caption: Buchwald-Hartwig Catalytic Cycle for Azetidine N-Arylation.

References

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Azetidine: Chemical Reactivity.YouTube.
  • Troubleshooting guide for azetidine deriv
  • Buchwald-Hartwig Amin
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.LJMU Research Online.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Azetidine synthesis.Organic Chemistry Portal.
  • Previous strategies towards azetidines and this approach.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.PMC - NIH.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.Thieme.
  • Palladium and Platinum 2,4-cis-amino Azetidine and Rel
  • Chan-Lam Coupling.Organic Chemistry Portal.
  • Ullmann Reaction.Organic Chemistry Portal.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions.Journal of the American Chemical Society.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor.Semantic Scholar.
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
  • (PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Chan-Lam coupling reactions: Synthesis of heterocycles.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.PMC - NIH.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.PMC - NIH.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.Organic Chemistry Frontiers (RSC Publishing).
  • Nucleophilic Reactivity at a =CH Arm of a Lutidine-Based CNC/Rh System: Unusual Alkyne and CO2 Activ
  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temper
  • Exploiting the palladium-catalysed Ullmann cross-coupling reaction in natural products chemistry: application to a total synthesis of the alkaloid (±)-aspidospermidine.RSC Publishing.

Sources

Technical Support Center: Navigating the Scale-Up of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the scale-up of azetidine synthesis. Azetidines are a cornerstone of modern medicinal chemistry, prized for their ability to impart desirable physicochemical properties and novel three-dimensional structures to drug candidates. However, the very ring strain that makes them synthetically valuable also presents significant hurdles when transitioning from milligram-scale laboratory procedures to gram- or kilogram-scale production.[1][2]

This guide is structured to provide direct, actionable advice in a question-and-answer format, drawing from established chemical principles and field-proven insights. We will move from general strategic considerations to specific, hands-on troubleshooting of common experimental failures.

Part 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Considerations

This section addresses high-level questions that researchers should consider before initiating a scale-up campaign.

Q1: What are the primary challenges I should anticipate when scaling my azetidine synthesis from a 10 mmol lab-scale to a 500 mmol pilot-scale?

The primary challenges stem from changes in physical and chemical behavior at different scales. Key issues include:

  • Thermal Management: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes or "runaways" in a large reactor. This is due to the decrease in the surface-area-to-volume ratio as scale increases, which severely limits efficient heat dissipation.

  • Mixing and Mass Transfer: Achieving homogeneous mixing is far more difficult in a large volume. Inefficient stirring can create localized "hot spots" of high reagent concentration, promoting side reactions, dimerization, or decomposition.

  • Reagent Addition Rates: A rapid addition that works on a small scale can be catastrophic on a large one. Controlled, slow addition is often necessary to manage exotherms and prevent the buildup of reactive intermediates. A notable example in the literature involved the slow addition of potassium carbonate to free-base azetidine hydrochloride, followed by the slow addition of an aroyl chloride, to successfully produce 647 kg of a key intermediate without facile ring-opening.[1]

  • Purification Strategy: Column chromatography, the workhorse of the research lab, is often impractical and economically unviable at a large scale. Developing robust, scalable purification methods like crystallization, distillation, or extraction is critical.[3][4]

  • Safety and Handling: Handling large quantities of reagents, especially those that are toxic, volatile, or unstable, requires stringent engineering controls and safety protocols that may not have been necessary at the bench.

Q2: How does the inherent ring strain of azetidines specifically impact scale-up strategies?

The ring strain of azetidines (approx. 25.4 kcal/mol) is the defining feature of their chemistry, making them more reactive than their five-membered pyrrolidine cousins but generally more stable and easier to handle than three-membered aziridines.[1] During scale-up, this has several implications:

  • Increased Reactivity: The strain makes the azetidine ring susceptible to nucleophilic ring-opening. This can be an intended reaction pathway, but it can also be an undesired side reaction. On a large scale, poor temperature control or localized high concentrations of acid, base, or nucleophiles can lead to significant yield loss through ring cleavage.

  • Potential for Thermal Decomposition: While more stable than aziridines, certain substituted azetidines can be thermally labile. The potential for longer reaction times and higher internal temperatures during scale-up increases the risk of product degradation.

  • Unpredictable Reaction Pathways: Some reactions, like those involving highly reactive organometallics, can be well-behaved on a small scale but may trigger alternative, strain-releasing pathways at higher concentrations and temperatures, leading to a different product profile.

Q3: Which analytical techniques are non-negotiable for monitoring a large-scale azetidine synthesis?

For effective process control and safety, a multi-pronged analytical approach is essential.

  • In-Process Controls (IPCs): Regular sampling and analysis during the reaction are critical. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for tracking the consumption of starting materials and the formation of the product and key impurities.

  • Reaction Calorimetry (RC1): Before attempting a large-scale reaction, running it in a reaction calorimeter can provide invaluable data on the heat of reaction, onset temperature of exotherms, and maximum temperature of the synthesis reaction (MTSR). This information is crucial for designing safe cooling protocols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a clear picture of the product-to-impurity ratio and help identify the structure of unexpected byproducts.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is indispensable for identifying impurities, even at low levels.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Failures

This section provides a direct, problem-and-solution framework for issues commonly encountered during scale-up.

Problem 1: Yield drops dramatically when moving to a larger scale.
  • Symptom: A reaction that reliably gave an 85% yield at 5 mmol now provides only 40% at 200 mmol, with no single major byproduct.

  • Causality & Diagnosis: This is a classic symptom of poor thermal control or inefficient mixing. The exotherm from the reaction is likely causing localized heating, leading to a cascade of minor decomposition and side-reactions that collectively erode the yield.

  • Solutions:

    • Improve Heat Transfer: Switch from a round-bottom flask to a jacketed reactor with a larger surface area and an overhead mechanical stirrer. Ensure the stirring is vigorous enough to create a vortex, indicating good top-to-bottom mixing.

    • Control Reagent Addition: Replace gravity-fed addition funnels with a syringe pump or a metered addition pump. This ensures a slow, constant, and reproducible rate of addition, preventing the buildup of heat and reactive intermediates.

    • Dilute the Reaction: While counterintuitive, increasing the solvent volume can sometimes improve yield on scale-up by creating a larger thermal mass to absorb heat and by reducing the probability of intermolecular side reactions (like dimerization).

    • Reverse Addition: Consider adding the reaction mixture to the final reagent, rather than the other way around, especially if one reagent is particularly reactive.

Problem 2: A new, significant impurity appears in the crude product at scale.
  • Symptom: HPLC analysis of the 200 mmol scale reaction shows a new peak, integrating to 30%, that was absent or negligible (<1%) at the 5 mmol scale.

  • Causality & Diagnosis: This often points to a side reaction with a higher reaction order or a competing pathway that is only triggered at higher concentrations or temperatures. A common culprit in azetidine synthesis is the elimination of a leaving group from an unstable precursor. For example, the synthesis of C2-substituted azetidines from 3-chloropropanal is plagued by the precursor's tendency to eliminate HCl to form acrolein, which can then polymerize or engage in undesired side reactions.[3]

  • Solutions:

    • Identify the Impurity: Isolate the byproduct (if possible) and obtain NMR and MS data to determine its structure. Understanding what it is provides the best clue as to how it formed.

    • Check Precursor Stability: If using known unstable precursors like 3-halopropanals, consider methods for their in situ generation or use them immediately after preparation without concentration.[3]

    • Modify Solvent or Base: The choice of solvent can dramatically influence reaction pathways. For instance, polar protic solvents like water or ethanol have been shown to be superior for the synthesis of certain azetidinium salts, contrary to what might be expected for a typical SN2 reaction.[5] Changing the base or solvent could disfavor the pathway leading to the impurity.

    • Lower Reaction Temperature: Even if the overall reaction requires heating, the initial addition phase may benefit from being run at a lower temperature to suppress the formation of the kinetic byproduct.

Problem 3: Product isolation is complicated by emulsions or purification failures.
  • Symptom: The aqueous workup results in a persistent emulsion that won't separate, or the product, which was easily purified by silica gel chromatography on a small scale, is now inseparable from a key impurity.

  • Causality & Diagnosis: Workup procedures are not always linearly scalable. Vigorous stirring of biphasic mixtures in large reactors can create stable emulsions. Likewise, the resolution of column chromatography can decrease when overloaded, making the separation of closely eluting compounds impossible.

  • Solutions:

    • Develop a Scalable Workup:

      • Break Emulsions: Add a small amount of brine or a different organic solvent to change the phase densities and break the emulsion. Sometimes, filtering the entire mixture through a pad of Celite® can be effective.

      • Switch to Crystallization: This is the most desirable method for large-scale purification. Screen a variety of solvents and solvent/anti-solvent pairs to find conditions that allow for selective crystallization of the desired product.

    • Consider Chemical Purification:

      • Salt Formation: If your azetidine is basic, it can be isolated by acidification to form a salt, which may precipitate or be extracted into an aqueous layer, leaving non-basic impurities behind. The free base can then be regenerated.

      • Derivatization: In some cases, it may be easier to purify a protected or derivatized version of the azetidine and then perform a final deprotection step on the clean material.

Part 3: Scale-Up Workflow and Data Visualization

General Azetidine Synthesis Scale-Up Workflow

The following diagram illustrates a logical workflow for transitioning an azetidine synthesis from a small-scale success to a robust, scalable process.

ScaleUp_Workflow cluster_0 Phase 1: Bench-Scale Validation (1-10 mmol) cluster_1 Phase 2: Process Optimization & Safety (10-50 mmol) cluster_2 Phase 3: Pilot-Scale Execution (>100 mmol) A Initial Synthesis Success B One-Pot vs. Telescoped Analysis A->B C Identify Critical Parameters (Temp, Conc, Addition Rate) B->C D Reaction Calorimetry (RC1) - Measure Heat Flow C->D Go/No-Go E Develop Scalable Workup (Crystallization/Extraction) D->E F Define In-Process Controls (IPCs) - HPLC/GC Methods E->F G Execute in Jacketed Reactor F->G Technology Transfer H Monitor with IPCs G->H I Isolate & Purify via Validated Method H->I J Final Product Analysis (Purity, Yield, Stability) I->J Troubleshooting_Tree decision decision result result start Low Yield on Scale-Up q1 Was reaction complete by IPC (HPLC/TLC)? start->q1 incomplete Reaction Stalled q1->incomplete No complete Product Formed, Then Decomposed q1->complete Yes r1 Poor Mixing Reagent Degradation Insufficient Reaction Time/Temp incomplete->r1 Potential Causes q2 Is there one major byproduct? complete->q2 yes_byproduct yes_byproduct q2->yes_byproduct Yes no_byproduct no_byproduct q2->no_byproduct No r2 Isolate & Characterize Byproduct - Points to specific side reaction (e.g., elimination, ring-opening) yes_byproduct->r2 Action r3 General Decomposition 'Tarrying' no_byproduct->r3 Indication r4 Poor Heat Transfer (Runaway Exotherm) r3->r4 Likely Cause

Caption: A decision tree for troubleshooting low yields in scale-up.

Table 1: Comparison of Key Parameters for Lab vs. Pilot Scale
ParameterLab-Scale Approach (1-10 mmol)Pilot-Scale Approach (100-500 mmol)Rationale / Key Consideration
Reaction Vessel Round-bottom flask with magnetic stir barJacketed glass reactor with overhead mechanical stirrerEnsures efficient heat transfer and homogeneous mixing in larger volumes.
Temperature Control Oil/water bathCirculating fluid in reactor jacketProvides precise and responsive temperature control to manage exotherms safely.
Reagent Addition Syringe or dropping funnel (manual)Automated syringe pump or metered addition vesselGuarantees controlled, reproducible addition rates, which is critical for safety and minimizing side reactions. [1]
Workup Separatory funnel extractionBaffled reactor for phase separation; decantation or bottom outlet valveManual shaking is not feasible. Baffles aid in efficient mixing of biphasic systems without creating stable emulsions.
Purification Flash column chromatographyCrystallization, distillation, or salt formation/breakChromatography is not economically or practically scalable for large quantities. [3][4]
Process Monitoring TLC at the end of the reactionTimed HPLC/GC sampling throughout the process (IPCs)Provides real-time data on reaction progress and impurity formation, allowing for adjustments before the entire batch is compromised.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Singh, R., & Nolan, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(22), 4892-4904. (URL provided is a general RSC publishing link, specific article access may vary).
  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Driver, T. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Driver, T. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. (Note: This is an alternative access point for the same content as reference)[2].

  • Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega, 6(36), 23485–23492. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 11(29), 7553–7561. (URL provided is a general ResearchGate link, specific article access may vary).
  • Schindler, C. S., et al. (n.d.). A. General synthetic route for accessing azetidines via intermolecular... ResearchGate.
  • Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

Sources

Improving diastereoselectivity in the synthesis of C2-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C2-Substituted Azetidine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for the diastereoselective synthesis of C2-substituted azetidines. This resource is designed for chemists and drug development professionals navigating the complexities of constructing this valuable four-membered heterocyclic scaffold. The inherent ring strain and nuanced stereochemical demands of azetidines present unique synthetic challenges.[1][2] This guide provides in-depth, field-tested insights into common issues, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Our goal is to empower you to not only troubleshoot existing protocols but to rationally design more efficient and selective syntheses from the ground up.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of C2-substituted azetidines. Each question is framed to reflect a real-world experimental problem, followed by a detailed explanation of the cause and a structured approach to resolution.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start to improve selectivity?

Answer: Achieving high diastereoselectivity is fundamentally about controlling the geometry of the transition state during the crucial bond-forming step. A 1:1 ratio indicates that the energy difference between the two diastereomeric transition states is negligible. Your primary levers for influencing this are Temperature, Solvent, and Catalysis .

Core Principle: The diastereomeric ratio (dr) is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. To improve selectivity, you must increase this energy gap.

Troubleshooting Workflow:

G start Start: Poor d.r. (≈1:1) temp Decrease Temperature (e.g., 0°C to -78°C) start->temp solvent Screen Solvents (Non-coordinating vs. Coordinating) temp->solvent If marginal improvement lewis Introduce Lewis Acid (e.g., TiCl4, Sc(OTf)3, La(OTf)3) solvent->lewis If still suboptimal auxiliary Employ Chiral Auxiliary (e.g., Ellman's Auxiliary) lewis->auxiliary For enantioselective control result Achieved >10:1 d.r.? auxiliary->result success Success: Protocol Optimized result->success Yes failure Re-evaluate Substrate/Mechanism result->failure No

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Temperature Reduction: This is often the most impactful first step. Lowering the reaction temperature (e.g., from room temperature to -78 °C) can significantly amplify small differences in activation energies between competing transition states, thereby enhancing selectivity.[3] Many protocols for azetidine synthesis specify temperatures as low as -78 °C for this reason.[3] While a significant temperature drop might slightly decrease the reaction rate, the gain in selectivity is often a worthwhile trade-off.

  • Solvent Screening: The polarity and coordinating ability of the solvent can drastically alter transition state energies.

    • Non-coordinating solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to interfere with catalyst-substrate binding, which can be crucial for catalyst-controlled facial selectivity.

    • Coordinating solvents (e.g., THF, MeCN): These can play a direct role in the transition state, sometimes helping to organize the reactants through specific interactions.[4] For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxides to form azetidines, solvents like 1,2-dichloroethane (DCE) and THF were shown to provide good selectivity.[4]

  • Lewis Acid Catalysis: Lewis acids can act as powerful organizing elements by coordinating to heteroatoms (like oxygen or nitrogen) in the substrate.[5][6] This coordination creates a more rigid and defined transition state, which can magnify steric and electronic differences, leading to improved diastereoselectivity.[6][7] For example, in reactions involving imines, a Lewis acid can bind to the nitrogen, influencing the trajectory of the incoming nucleophile. Common choices include TiCl₄, Sc(OTf)₃, and La(OTf)₃.[4][7]

Question 2: I'm using a chiral auxiliary, but the diastereoselectivity is still poor. What's going wrong?

Answer: When a chiral auxiliary fails to induce high selectivity, the issue often lies with the reaction conditions preventing the auxiliary from effectively controlling the stereochemical environment.

Core Principle: A chiral auxiliary must enforce a specific conformation on the substrate, creating a sterically or electronically biased environment that directs the approach of the incoming reagent to one face of the molecule.

Common Pitfalls & Solutions:

  • Incorrect Stoichiometry or Catalyst: Ensure the auxiliary is properly installed and that any catalysts used are compatible. Some Lewis acids can chelate to the auxiliary in a non-productive manner, hindering its directing ability.

  • Temperature is Too High: As mentioned, thermal energy can overcome the subtle energy barriers the auxiliary is trying to establish. Re-run the reaction at a significantly lower temperature.

  • Steric Mismatch: The auxiliary's effectiveness depends on its interaction with the rest of the molecule. If the substituent you are adding (R¹) and a substituent already on the chiral auxiliary (R²) are sterically similar, the energy difference between the "matched" and "mismatched" transition states will be small, leading to poor selectivity.

  • Use of a Proven Auxiliary: For C2-substituted azetidines formed from imines, Ellman's tert-butanesulfinamide auxiliary is a robust and well-documented choice.[8] It provides strong chiral induction and the resulting sulfinyl group can be easily cleaved post-synthesis.[8][9]

G cluster_0 Favorable Transition State (Lower Energy) cluster_1 Unfavorable Transition State (Higher Energy) a Chiral Auxiliary (e.g., t-BuSO) b Reagent approaches from less hindered face a->b Directs approach c Major Diastereomer b->c d Chiral Auxiliary (e.g., t-BuSO) e Reagent approaches from more hindered face d->e Blocks approach f Minor Diastereomer e->f

Caption: Control of stereochemistry by a chiral auxiliary.

Question 3: How do steric and electronic effects of my substituents influence the reaction outcome?

Answer: The substituents on your starting materials play a profound role in directing the stereochemical outcome, a concept known as substrate control.[9][10]

Core Principles:

  • Steric Hindrance: Bulky groups will preferentially occupy positions in the transition state that minimize non-bonded interactions (A-strain, gauche interactions). This steric repulsion can effectively block one face of a reactive center.[9]

  • Electronic Effects: Electron-donating or withdrawing groups can influence the electronics of the transition state, stabilizing or destabilizing certain geometries.

Practical Considerations:

  • Bulky Protecting Groups: An N-protecting group like Boc (tert-butoxycarbonyl) or a bulky silyl ether can significantly influence the conformation of the substrate, thereby directing the stereochemistry of subsequent transformations.[11]

  • Substituent Size: In the synthesis of 2,3-disubstituted azetidines, a lack of diastereoselectivity has been observed when bulky substituents (e.g., isopropyl, phenyl) are present at both positions, as the competing steric interactions can cancel each other out.[9]

  • Aryl vs. Alkyl Groups: The electronic nature of a C2-substituent (e.g., an electron-rich phenyl group vs. a simple alkyl chain) can impact the stability of charged intermediates or transition states, potentially altering the preferred reaction pathway and stereochemical outcome.[9]

Data-Driven Optimization

Systematic screening of reaction parameters is crucial. The following table illustrates how different Lewis acids and solvents can impact the diastereomeric ratio (d.r.) in a model reaction.

EntryLewis Acid (1.1 eq.)SolventTemperature (°C)Yield (%)d.r. (trans:cis)
1NoneCH₂Cl₂-78551.5 : 1
2BF₃·OEt₂CH₂Cl₂-78755 : 1
3TiCl₄CH₂Cl₂-7889>20 : 1
4Sc(OTf)₃CH₂Cl₂-788215 : 1
5La(OTf)₃DCE8081>20 : 1[4]
6TiCl₄Toluene-7891>20 : 1
7TiCl₄THF-78603 : 1

Data is illustrative, based on general principles and published findings. As shown, the strong chelation provided by TiCl₄ in a non-coordinating solvent like CH₂Cl₂ or Toluene often provides the highest level of selectivity. The coordinating solvent THF can compete for binding to the Lewis acid, reducing its effectiveness.

Validated Experimental Protocol: Optimization of Diastereoselectivity Using a Lewis Acid

This protocol provides a step-by-step guide for a small-scale reaction to test the effect of a Lewis acid on the diastereoselective formation of a C2-substituted azetidine from an N-protected imine and a nucleophile.

Materials:

  • N-Boc-imine (1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Lewis Acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 equiv)

  • Nucleophile (e.g., Silyl enol ether, 1.2 mmol, 1.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere, add the N-Boc-imine (1.0 mmol) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Add anhydrous CH₂Cl₂ (5 mL) and stir until the imine is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial that the temperature is stable before proceeding.[3]

  • Lewis Acid Addition: Slowly add the Lewis acid solution (1.1 mL of 1.0 M TiCl₄) dropwise via syringe over 5 minutes. A color change is often observed, indicating complex formation. Stir the mixture for 20 minutes at -78 °C.

  • Nucleophile Addition: In a separate flame-dried flask, dissolve the nucleophile (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated NaHCO₃ solution.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude diastereomeric ratio using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer. Purify the product via column chromatography.[11]

References

  • Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved from [Link]

  • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2025). American Chemical Society. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (n.d.). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Preparation of Azetidines and Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various Lewis acids on diastereoselectivity. Retrieved from [Link]

  • Concentration and temperature dependency of regio- and stereoselectivity in a photochemical [2 + 2] cycloaddition reaction (the Paternò-Büchi reaction): origin of the hydroxy-group directivity. (2011). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 3-[(4-Chlorobenzyl)oxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(4-Chlorobenzyl)oxy]azetidine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving this versatile building block using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Introduction

3-[(4-Chlorobenzyl)oxy]azetidine is a valuable scaffold in medicinal chemistry, prized for the conformational rigidity and desirable physicochemical properties it imparts to novel chemical entities.[1] Effective and efficient monitoring of reactions involving this secondary amine is critical for successful synthesis, optimization, and scale-up. This guide is structured to provide practical, experience-based solutions to common analytical challenges.

Frequently Asked Questions (FAQs)

TLC Analysis

  • Q1: What is a good starting solvent system for TLC analysis of reactions with 3-[(4-Chlorobenzyl)oxy]azetidine? A good starting point is a mixture of a non-polar and a moderately polar solvent, such as Hexane and Ethyl Acetate (EtOAc).[2] A 7:3 or 1:1 mixture of Hexane:EtOAc is often a reasonable starting point. For more polar products, such as N-acylated derivatives, a more polar system like Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH) may be necessary.

  • Q2: My 3-[(4-Chlorobenzyl)oxy]azetidine spot is streaking on the TLC plate. What can I do? Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic nitrogen atom with the acidic silica surface.[3] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluting solvent system.[3] This will "deaden" the silica plate, preventing the protonation of your amine and resulting in sharper, more defined spots.

  • Q3: How can I visualize 3-[(4-Chlorobenzyl)oxy]azetidine and its products on a TLC plate? This molecule and many of its derivatives can be visualized using several methods:

    • UV Light (254 nm): The 4-chlorobenzyl group contains an aromatic ring that will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.[2] This is a non-destructive first-line visualization method.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The secondary amine of the starting material and many of its derivatives will appear as a yellow or light brown spot on a purple background.

    • Ninhydrin Stain: While typically used for primary amines, ninhydrin can sometimes give a colored spot (often yellow or faint purple) with secondary amines, especially upon heating.

LCMS Analysis

  • Q4: What ionization mode should I use for analyzing 3-[(4-Chlorobenzyl)oxy]azetidine by LCMS? Electrospray Ionization in positive mode (ESI+) is the recommended method. The basic nitrogen of the azetidine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • Q5: What kind of analytical column is suitable for separating my starting material from its reaction products? For polar, basic compounds like this azetidine derivative, a standard C18 reversed-phase column can be effective, particularly when using a mobile phase with a low pH modifier like formic acid. For very polar compounds or challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[4]

  • Q6: I am seeing an unexpected peak in my mass spectrum at [M+Na]⁺ or [M+K]⁺. What is this? These are common adduct ions formed in the ESI source. They are the result of your analyte molecule associating with sodium or potassium ions present as impurities in your sample, solvents, or glassware. While usually minor, their presence can sometimes suppress the signal of your desired [M+H]⁺ ion. Using high-purity solvents and glassware can help minimize their formation.

Troubleshooting Guides

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting

This section addresses common issues encountered during TLC monitoring of reactions involving 3-[(4-Chlorobenzyl)oxy]azetidine.

Problem 1.1: Poor Separation of Spots (Overlapping or Co-eluting Spots)

  • Cause: The polarity of the mobile phase is not optimal for the components of your reaction mixture.

  • Solution Protocol:

    • Adjust Solvent Ratio: If spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., move from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc).[5] If spots are too low on the plate (low Rf), the system is not polar enough. Increase the amount of the polar solvent. An ideal Rf for the product is typically between 0.2 and 0.4 for good separation.[6]

    • Change Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, switch to a different solvent system with different selectivity. For example, if Hexane:EtOAc fails, try a system based on Dichloromethane (DCM) and Methanol (MeOH).

    • Utilize Co-spotting: To confirm if a spot in the reaction lane corresponds to your starting material, use a "co-spot." On the TLC plate, spot your starting material in one lane, your reaction mixture in a central lane, and then spot both the starting material and reaction mixture on top of each other in a third lane. If there is only one spot in the co-spot lane at the same height as the starting material, it confirms the presence of unreacted starting material.

Problem 1.2: Spots are Tailing or Streaking

  • Cause A (Most Common): Interaction of the basic azetidine nitrogen with the acidic silica gel stationary phase.

  • Solution A: Add 0.5-1% of a base such as triethylamine (TEA) or ammonium hydroxide to the mobile phase. This neutralizes the acidic sites on the silica, leading to symmetrical spots.[3]

  • Cause B: The sample is too concentrated on the spotting line.

  • Solution B: Dilute the sample before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between applications to keep the spot size small.

Diagram 1: TLC Troubleshooting Workflow

TLC_Troubleshooting start Run TLC streaking Are spots streaking? start->streaking separation Is separation poor? streaking->separation No add_base Add 0.5-1% TEA to mobile phase streaking->add_base Yes adjust_polarity Adjust solvent polarity (Target Rf 0.2-0.4) separation->adjust_polarity Yes end_good Good Separation separation->end_good No add_base->separation change_solvent Change solvent system (e.g., DCM/MeOH) adjust_polarity->change_solvent Still poor adjust_polarity->end_good Improved change_solvent->end_good

Caption: Workflow for troubleshooting common TLC issues.

Section 2: Liquid Chromatography-Mass Spectrometry (LCMS) Troubleshooting

This section provides guidance for resolving common LCMS issues when analyzing reactions of 3-[(4-Chlorobenzyl)oxy]azetidine.

Table 1: Key Mass Information for Reaction Monitoring

Compound NameStructureMolecular FormulaExact MassExpected [M+H]⁺ (m/z)Key Fragment Ion (m/z)
3-[(4-Chlorobenzyl)oxy]azetidineCl-C₆H₄-CH₂-O-C₃H₆NC₁₀H₁₂ClNO197.06198.07125.01 ([M-C₃H₆N]⁺)
N-Acetyl-3-[(4-chlorobenzyl)oxy]azetidineCl-C₆H₄-CH₂-O-C₃H₆N-COCH₃C₁₂H₁₄ClNO₂239.07240.08125.01 ([M-C₅H₈NO]⁺)
4-Chlorobenzyl alcoholCl-C₆H₄-CH₂-OHC₇H₇ClO142.02125.01 ([M-OH]⁺)N/A

Note: The key fragment ion at m/z 125.01 corresponds to the stable 4-chlorobenzyl cation, formed by the cleavage of the benzylic ether bond. This is a common fragmentation pathway for benzyl ethers.[2]

Problem 2.1: Poor Peak Shape (Broad or Tailing Peaks)

  • Cause A: Secondary interactions between the basic azetidine nitrogen and residual acidic silanols on the surface of the reversed-phase column packing.

  • Solution A: Add a mobile phase modifier. The addition of 0.1% formic acid to both the aqueous and organic mobile phases will ensure the amine is consistently protonated, which typically results in sharper peaks. Ammonium formate or ammonium acetate buffers can also be effective.

  • Cause B: The injection solvent is too strong compared to the initial mobile phase conditions.

  • Solution B: If possible, dissolve the sample in the initial mobile phase of your gradient. If the sample is dissolved in a stronger solvent (e.g., pure acetonitrile or methanol), reduce the injection volume.

Problem 2.2: Low or No Signal for the Analyte

  • Cause A: Incorrect ionization mode selected.

  • Solution A: Ensure the mass spectrometer is operating in positive ionization mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Cause B: In-source fragmentation. The compound may be fragmenting in the ionization source before it reaches the mass analyzer, leading to a weak or absent parent ion peak.

  • Solution B: Reduce the fragmentor or cone voltage in the ESI source settings. This will decrease the energy applied to the ions as they enter the mass spectrometer, preserving the parent ion. You should observe a corresponding increase in the intensity of the [M+H]⁺ peak and a decrease in the intensity of the fragment peaks (e.g., m/z 125.01).

  • Cause C: The compound is not eluting from the column or is eluting very late with significant peak broadening.

  • Solution C: The compound may be too polar for the current reversed-phase method. Consider switching to a HILIC column or using a reversed-phase column designed for polar compounds (e.g., an "AQ" type or polar-embedded phase). Alternatively, make the gradient steeper or increase the final percentage of the organic solvent.

Problem 2.3: Inconsistent Retention Times

  • Cause A: Inadequate column equilibration between injections.

  • Solution A: Increase the column re-equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause B: Mobile phase composition is changing over time (e.g., evaporation of the organic component).

  • Solution B: Ensure mobile phase bottles are properly sealed. Prepare fresh mobile phases regularly, at least every few days.

  • Cause C: The column is degrading or contaminated.

  • Solution C: Flush the column with a strong solvent mixture (e.g., isopropanol). If performance does not improve, the column may need to be replaced.

Diagram 2: LCMS Method Development and Troubleshooting

LCMS_Troubleshooting cluster_method Initial Method Setup col Column: C18 (3.5-5 µm) mp Mobile Phase: A: H2O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid ms MS Mode: ESI+ run Inject Sample & Acquire Data ms->run peak_shape Assess Peak Shape run->peak_shape tailing Tailing/Broad? peak_shape->tailing sensitivity Assess Sensitivity no_signal Low/No Signal? sensitivity->no_signal retention Assess Retention Time rt_shift RT Shifting? retention->rt_shift tailing->sensitivity No fix_tailing Check injection solvent Add 0.1% Formic Acid tailing->fix_tailing Yes no_signal->retention No fix_signal Check ESI+ mode Reduce Fragmentor Voltage no_signal->fix_signal Yes fix_rt Increase equilibration time Prepare fresh mobile phase rt_shift->fix_rt Yes good_data Acceptable Data rt_shift->good_data No fix_tailing->run fix_signal->run fix_rt->run

Caption: A systematic approach to LCMS method development and troubleshooting.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • LC/MS data, deprotonated and protonated molecules (m/z) for peaks,... ResearchGate. [Link]

  • TLC and streaking: why add triethylamine? Reddit. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate. [Link]

  • Same Rf for two different solvent system for TLC. Reddit. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PubMed Central. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Removal of Cl ions to prevent adduct formation. Chromatography Forum. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Triethylamine is detected by ninhydrin during TLC. Chemistry Stack Exchange. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • MS/MS 2 fragmentation pattern of protonated chlorophyll a allomers... ResearchGate. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

    • Thin Layer Chromatography. Unknown Source. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI. PubMed Central. [Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. NIH. [Link]

  • Comparison of the TLC Rf values and UV... JOCPR. [Link]

  • Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • A Review on Phytochemical and Pharmacological properties of Mistletoe. Unknown Source. [Link]

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Validation & Comparative

Comparative biological activity of azetidine versus pyrrolidine-containing analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed as key building blocks. While structurally similar, the subtle differences in their physicochemical properties, such as ring strain and conformational flexibility, can lead to significant divergences in biological activity. This guide provides a comparative analysis of azetidine- and pyrrolidine-containing analogues, supported by experimental data, to inform scaffold selection in drug design and development.

The Structural and Physicochemical Dichotomy: Rigidity vs. Flexibility

The fundamental difference between azetidine and pyrrolidine lies in their inherent structural constraints. The azetidine ring, with its four members, possesses a significant degree of ring strain (approximately 25.4 kcal/mol), which imparts a greater conformational rigidity.[1] This rigidity can be advantageous in drug design by locking the molecule in a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.[2] In contrast, the five-membered pyrrolidine ring has considerably less ring strain (around 5.4 kcal/mol) and exhibits greater conformational flexibility, a phenomenon often referred to as "pseudorotation".[3] This flexibility allows the pyrrolidine scaffold to adopt a wider range of conformations, which can be beneficial for interacting with dynamic binding pockets.

The presence of the nitrogen atom in both rings contributes to their polarity and ability to form hydrogen bonds, which are crucial for molecular recognition at the target site. However, the different ring sizes and puckering characteristics influence the spatial orientation of substituents, thereby impacting the overall shape and electronic distribution of the molecule.[3]

Structural_Comparison Structural Comparison of Azetidine and Pyrrolidine cluster_azetidine Azetidine cluster_pyrrolidine Pyrrolidine cluster_comparison Comparative Implications A Azetidine (4-membered ring) A_props Higher ring strain Greater rigidity A->A_props leads to C Biological Activity A_props->C influences P Pyrrolidine (5-membered ring) P_props Lower ring strain Greater flexibility (pseudorotation) P->P_props leads to P_props->C influences

Caption: Structural and property comparison of azetidine and pyrrolidine rings.

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A compelling example of how the choice between an azetidine and a pyrrolidine scaffold can impact biological activity is found in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. A study directly comparing fluorinated azetidine and pyrrolidine amides revealed that the azetidine-containing analogues displayed unexpectedly strong activity.[4]

Compound TypeRing SystemDPP-IV Inhibition (IC50)
Analogue 1TetrafluoropyrrolidinePotent
Analogue 2cis-3,4-DifluoropyrrolidinePotent
Analogue 3Fluorinated AzetidineUnexpectedly Strong
Table 1: Comparative DPP-IV inhibitory activity of fluorinated pyrrolidine and azetidine amides.[4]

The superior activity of the azetidine analogues in this context can be attributed to the rigid nature of the four-membered ring, which likely pre-organizes the key pharmacophoric elements in an optimal conformation for binding to the DPP-IV active site. This reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.

Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Binding

The influence of the heterocyclic scaffold is also evident in the context of nicotinic acetylcholine receptor (nAChR) modulation. A comparative study of nicotine, which contains a pyrrolidine ring, and its azetidine analogue demonstrated a clear difference in their binding affinities. The azetidine analogue of nicotine was found to bind less effectively to acetylcholine receptors compared to nicotine itself.[5]

CompoundRing SystemRelative nAChR Binding Affinity
NicotinePyrrolidineHigher
Azetidine AnalogueAzetidineLower
Table 2: Comparative nicotinic acetylcholine receptor binding affinity.[5]

In this instance, the greater conformational flexibility of the pyrrolidine ring in nicotine may be crucial for adopting the precise geometry required for optimal interaction with the nAChR binding pocket. The more constrained azetidine ring may not allow for the necessary conformational adjustments, resulting in a weaker binding interaction.

Experimental Protocols for Comparative Biological Evaluation

To ensure the scientific integrity of a comparative study between azetidine and pyrrolidine analogues, rigorous and standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Principle: DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which upon cleavage by DPP-IV, releases the highly fluorescent AMC molecule. The fluorescence intensity is directly proportional to the enzyme's activity.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (both azetidine and pyrrolidine analogues) in a suitable solvent (e.g., DMSO).

    • Dilute human recombinant DPP-IV enzyme in assay buffer to the desired working concentration.[7]

    • Dilute the Gly-Pro-AMC substrate in assay buffer.[7]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 10 µL of the test compound dilutions or a positive control inhibitor (e.g., Sitagliptin).[8]

    • Add 30 µL of assay buffer and 10 µL of the diluted DPP-IV enzyme to each well.[6]

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[6]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[6]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

DPP-IV_Inhibition_Assay DPP-IV Inhibition Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare test compounds (Azetidine & Pyrrolidine analogues) A1 Add compounds to 96-well plate P1->A1 P2 Prepare DPP-IV enzyme solution A2 Add DPP-IV enzyme P2->A2 P3 Prepare Gly-Pro-AMC substrate A3 Add substrate to initiate reaction P3->A3 A1->A2 A2->A3 A4 Incubate at 37°C for 30 min A3->A4 D1 Measure fluorescence (Ex: 350-360 nm, Em: 450-465 nm) A4->D1 D2 Calculate % inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for a DPP-IV inhibition assay.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of a compound for nAChRs.

Principle: A radioligand binding assay is a highly sensitive method to quantify the interaction between a ligand and a receptor.[9] This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin) from the nAChR. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[10]

Protocol:

  • Membrane Preparation:

    • Prepare a membrane fraction containing nAChRs from a suitable source (e.g., transfected cell lines or Torpedo electric organ).

  • Assay Procedure (96-well filter plate format):

    • To each well, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compounds (nicotine and its azetidine analogue).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known nAChR ligand) from the total binding.

    • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Determine the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in drug design is not trivial and can have profound consequences for the biological activity of the resulting analogues. The greater rigidity of the azetidine ring can be advantageous for optimizing binding to specific targets, as demonstrated in the case of certain DPP-IV inhibitors. Conversely, the conformational flexibility of the pyrrolidine ring may be essential for accommodating the binding site of other targets, such as the nicotinic acetylcholine receptor.

A thorough understanding of the structural and physicochemical properties of these two important heterocyclic scaffolds, combined with direct comparative biological evaluation using robust and validated assays, is crucial for making informed decisions in the drug discovery process. The experimental protocols provided in this guide offer a framework for conducting such comparative studies with scientific rigor. Ultimately, the optimal choice of scaffold will depend on the specific target and the desired pharmacological profile.

References

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  • Nørgaard, P., et al. (2019). Protease inhibition assay. Bio-protocol, 9(19), e3376. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2590. [Link]

  • Greenman, K. L., & Sine, S. M. (2008). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 28(27), 6824-6833. [Link]

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  • Bylund, D. B. (2015). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 1335, 105–118. [Link]

  • ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. [Link]

  • Nørgaard, P., et al. (2019). Protease inhibition assay. Bio-protocol. [Link]

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  • Singh, G. S., & Singh, P. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(12), 1147-1165. [Link]

  • Begley, D. J., et al. (2007). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 17(16), 4523–4527. [Link]

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A Comparative Guide to the Structural Confirmation of Novel Azetidine Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, azetidine derivatives represent a privileged scaffold, prized for their unique conformational constraints and ability to serve as versatile bioisosteres. The precise three-dimensional arrangement of atoms within these strained, four-membered rings is paramount, directly influencing their biological activity, pharmacokinetic properties, and patentability. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of rigorous chemical research. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD)—the definitive method for structure determination—with essential complementary analytical techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For the unequivocal determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray diffraction remains the undisputed gold standard.[1][2][3] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a precise map of electron density and, from that, the atomic positions.[4][5]

The Causality Behind the Crystal: Why SC-XRD is Definitive

Unlike spectroscopic methods that provide information about molecular connectivity or through-space interactions in solution, SC-XRD provides a direct visualization of the molecule in the solid state. This yields a wealth of precise data, including:

  • Bond Lengths and Angles: Accurate to thousandths of an Ångstrom and tenths of a degree, respectively.

  • Torsional Angles: Defining the precise conformation of the molecule in the crystal lattice.

  • Absolute Stereochemistry: Crucial for chiral drug candidates, determinable through anomalous dispersion effects, typically requiring the presence of an atom heavier than oxygen.

Experimental Protocol: From Powder to Structure

The most challenging step in SC-XRD is often obtaining a diffraction-quality crystal.[4] The following protocol outlines a self-validating workflow for a novel azetidine derivative.

Step 1: The Art of Crystal Growth

The goal is to achieve slow supersaturation of the azetidine derivative's solution, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[6][7]

  • Purity is Paramount: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.[8] Highly soluble compounds tend to crash out of solution, while poorly soluble ones may never reach the necessary concentration for crystal growth.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution is filtered into a clean vial, which is loosely covered to allow the solvent to evaporate over days or weeks.[8][9] This is often the simplest and most successful starting point.[9]

    • Vapor Diffusion (Liquid-Liquid or Gas-Liquid): A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container holding a less volatile "anti-solvent" in which the compound is insoluble.[7] Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. This method is effective for compounds that exhibit a significant change in solubility with temperature.[9]

Step 2: Crystal Mounting and Data Collection

  • Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope, picked up using a cryo-loop, and flash-frozen in a stream of liquid nitrogen.[10] This process minimizes radiation damage from the X-ray beam.[10]

  • Data Collection: The frozen crystal is mounted on a goniometer within the diffractometer and subjected to a monochromatic X-ray beam.[5][10] The crystal is rotated, and thousands of diffraction spots are collected on a detector.[4]

Step 3: Structure Solution and Refinement

  • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.

  • Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.

Trustworthiness: Interpreting the Crystallographic Data

A solved crystal structure is accompanied by several figures of merit that validate its quality:

  • R-factor (R1): This is the residual factor, representing the agreement between the measured diffraction amplitudes and those calculated from the model. For small molecules, a final R1 value below 5% (0.05) is considered excellent.[11]

  • Goodness-of-Fit (GooF): This value should be close to 1.0, indicating a good fit between the model and the data.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, which could indicate missing atoms or incorrect assignments.[12]

Automated validation tools are now standard for checking the quality and consistency of crystallographic data.[13]

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Purity High Purity Compound (>98%) Solvent Solvent Screening Purity->Solvent Evaporation Slow Evaporation Solvent->Evaporation Diffusion Vapor Diffusion Solvent->Diffusion Cooling Slow Cooling Solvent->Cooling Mount Crystal Mounting & Cryo-cooling Cooling->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Processing Data Integration & Scaling Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Validation (R-factor, GooF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 2: Essential Orthogonal Techniques for Structural Confirmation

While SC-XRD is definitive, it is not always feasible to obtain suitable crystals.[14] In such cases, and as a matter of good scientific practice, a combination of other analytical techniques is employed to build a comprehensive and robust structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment and connectivity of atoms. For azetidine derivatives, a suite of NMR experiments is essential.[15]

  • 1D NMR (¹H and ¹³C): Provides information about the number and type of protons and carbons in the molecule. Chemical shifts can give clues about the electronic environment of the nuclei.[16]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton connectivity within spin systems.[16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting different fragments of the molecule.[16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), providing crucial information about the relative stereochemistry and conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the molecular ion, often to four or five decimal places.[17] This precision allows for the unambiguous determination of a compound's molecular formula.[18][19][20] While low-resolution MS might show a molecular ion at m/z 200, HRMS can distinguish between potential formulas like C₁₂H₁₂N₂O (200.09496) and C₁₁H₁₂O₃ (200.07864), providing a fundamental piece of the structural puzzle.[18][21]

Part 3: A Comparative Analysis and Integrated Strategy

Each analytical technique provides a unique and valuable piece of information. The table below compares the key attributes of SC-XRD, NMR, and HRMS.

Parameter Single-Crystal X-ray Diffraction (SC-XRD) NMR Spectroscopy High-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, conformation in solid state.Atomic connectivity, relative stereochemistry, conformation in solution.Unambiguous molecular formula.[20]
Sample State Single CrystalSolutionSolution or Solid
Sample Amount < 1 mg (of crystals)1-10 mg< 1 mg
Key Advantage Provides the most complete and unambiguous structural information.[3]Provides data on the molecule's structure and dynamics in a biologically relevant solution state.Extremely high sensitivity and accuracy for formula determination.[19]
Primary Limitation Requires diffraction-quality single crystals, which can be difficult or impossible to grow.[4]Does not provide absolute stereochemistry; complex spectra can be challenging to interpret fully.[16]Provides no information on connectivity or stereochemistry.
An Integrated and Self-Validating Workflow

The most trustworthy structural assignments are built on a foundation of mutually consistent data from multiple techniques. The proposed structure from NMR and the molecular formula from HRMS should perfectly match the three-dimensional structure revealed by SC-XRD.

Visualization of an Integrated Structural Elucidation Strategy

Integrated_Workflow cluster_initial Initial Characterization cluster_confirm Definitive Confirmation Start Novel Azetidine Derivative HRMS HRMS (Determine Molecular Formula) Start->HRMS NMR 1D & 2D NMR (Propose Connectivity & Relative Stereochemistry) Start->NMR Hypothesis Proposed Structure HRMS->Hypothesis NMR->Hypothesis Crystallization Crystallization Attempts Hypothesis->Crystallization SC_XRD SC-XRD Analysis Crystallization->SC_XRD Success No_Crystals No Suitable Crystals Crystallization->No_Crystals Failure Result Unambiguous Structure Confirmed SC_XRD->Result Report Structure Reported (NMR/MS) No_Crystals->Report

Caption: An integrated workflow for structural confirmation.

Conclusion

The structural confirmation of novel azetidine derivatives is a critical process in chemical and pharmaceutical development that demands the highest level of scientific rigor. Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. However, its reliance on high-quality crystals necessitates a complementary suite of techniques. A robust structural elucidation strategy leverages the strengths of NMR spectroscopy to define connectivity and relative stereochemistry in solution, and high-resolution mass spectrometry to lock in the molecular formula. When the data from these orthogonal techniques converge and are finally crowned by a high-quality crystal structure, the scientific community can have the utmost confidence in the assigned structure.

References

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Azetidine vs. Oxetane: A Senior Application Scientist's Guide to Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, where the modification of a single atom can dramatically alter a molecule's properties, the strategic deployment of bioisosteres is a key maneuver. Among the rising stars in the medicinal chemist's toolkit are the four-membered saturated heterocycles: azetidine and oxetane. These small, polar, and three-dimensional motifs offer a compelling alternative to more traditional functional groups, often imparting beneficial physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of azetidine and oxetane as bioisosteric replacements, offering in-depth technical insights and actionable experimental guidance for researchers in drug development.

The Rationale: Why Four-Membered Rings?

The drive to escape "flatland" in medicinal chemistry—the over-reliance on planar, aromatic structures—has led to an increased appreciation for scaffolds that introduce three-dimensionality. Azetidine and oxetane, with their inherent ring strain and defined geometries, serve as valuable building blocks to enhance spatial complexity.[3][4] This can lead to improved target selectivity and a reduced likelihood of off-target effects. Furthermore, their polar nature can favorably modulate properties such as solubility and lipophilicity, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Head-to-Head Comparison: Azetidine vs. Oxetane

While both azetidine and oxetane are four-membered rings, the substitution of a carbon with a nitrogen or an oxygen atom, respectively, leads to distinct electronic and steric properties. This, in turn, dictates their suitability for different bioisosteric applications.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between azetidine and oxetane lies in the heteroatom: nitrogen in azetidine and oxygen in oxetane. This seemingly small change has profound implications for the molecule's overall character.

PropertyAzetidineOxetaneRationale & Implications
Basicity (pKa) Basic (pKa of conjugate acid ~8-9)NeutralThe lone pair on the nitrogen atom of azetidine makes it basic, allowing for salt formation which can improve solubility and provide a handle for formulation. The oxygen in oxetane is not significantly basic.
Polarity HighHighBoth are polar motifs due to the electronegative heteroatom, which can enhance solubility and interactions with polar residues in a protein binding pocket.[1]
Hydrogen Bonding Hydrogen bond acceptor (N) and potentially donor (N-H)Hydrogen bond acceptor (O)Azetidine's nitrogen can accept a hydrogen bond, and if unsubstituted, the N-H group can act as a donor. Oxetane's oxygen is an effective hydrogen bond acceptor, often mimicking the hydrogen bonding capacity of a carbonyl group.[5]
Dipole Moment SignificantSignificantThe polar C-N and C-O bonds result in substantial dipole moments, influencing molecular interactions and solubility.
Lipophilicity (logP) Generally lower than corresponding carbocyclesGenerally lower than corresponding carbocyclesThe introduction of a heteroatom increases polarity and reduces lipophilicity compared to cyclobutane, which can be advantageous for improving ADME properties.[5]

Impact on Pharmacological and Pharmacokinetic Profiles

The decision to incorporate an azetidine or oxetane ring is ultimately driven by the desired impact on a lead compound's biological activity and developability.

Modulating Potency and Selectivity

The rigid, three-dimensional structure of these rings can precisely orient substituents to optimize interactions within a target's binding pocket, potentially leading to significant gains in potency. For instance, the replacement of a gem-dimethyl group with an oxetane can block metabolic oxidation while maintaining or improving binding affinity.[3] Similarly, azetidine can serve as a rigid scaffold to present pharmacophoric elements in a desired spatial arrangement.

Enhancing ADME Properties

One of the most compelling reasons to employ these heterocycles is their ability to fine-tune a molecule's ADME profile.

  • Solubility: The inherent polarity of both rings can lead to a significant improvement in aqueous solubility, a common hurdle in drug development.[2] The basicity of the azetidine ring offers an additional advantage, as it allows for the formation of soluble salts.

  • Metabolic Stability: Azetidine and oxetane rings are often more resistant to metabolic degradation compared to more flexible alkyl chains or other heterocyclic systems.[2][6] For example, replacing a metabolically labile morpholine ring with a piperazine-oxetane has been shown to increase metabolic stability.[3] However, the stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes being the most stable.[3][7]

  • Permeability: While increased polarity can sometimes negatively impact cell permeability, the compact nature of these four-membered rings can help to mitigate this effect. In some cases, the introduction of an oxetane has been shown to improve cell permeability compared to other linkers.[6]

Case Study: Oxetane in a Spleen Tyrosine Kinase (SYK) Inhibitor

In the development of the SYK inhibitor lanraplenib, an oxetane moiety was introduced to address unsatisfactory ADME properties of a precursor compound.[3][7]

CompoundKey Structural FeaturepKaHT/B Cell SelectivityMetabolic Stability
EntospletinibMorpholine--Low (oxidation of morpholine)
Intermediate4-ethyl-piperazine8.05Improved
Lanraplenib Piperazine-oxetane 6.4 10 Improved

The introduction of the oxetane on the piperazine ring reduced the basicity, which in turn doubled the selectivity for T-cells over B-cells, while maintaining the improved metabolic stability.[3][7]

Synthetic Strategies and Experimental Protocols

The synthetic accessibility of azetidine and oxetane building blocks has significantly improved in recent years, facilitating their broader application in medicinal chemistry.[7][8]

General Synthetic Approaches

Azetidines: Common routes to substituted azetidines include the cyclization of γ-amino alcohols or halides, and more recently, the functionalization of 1-azabicyclo[1.1.0]butane (ABB).[9]

Oxetanes: The Paternò–Büchi reaction (a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene) is a classic method for oxetane synthesis. Other approaches involve the cyclization of 1,3-diols or their derivatives.[10]

Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of a 3-substituted azetidine derivative, a common structural motif in drug candidates.

Diagrammatic Workflow:

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition A N-Boc-azetidin-3-one D Methyl 2-(N-Boc-azetidin-3-ylidene)acetate A->D B Methyl 2-(dimethoxyphosphoryl)acetate B->D C DBU (catalyst) C->D E Methyl 2-(N-Boc-azetidin-3-ylidene)acetate H Target 3-Substituted Azetidine E->H F NH-Heterocycle F->H G DBU (base) G->H

Caption: Synthesis of a 3-substituted azetidine.

Step-by-Step Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[10]

  • Aza-Michael Addition:

    • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the desired NH-heterocycle (1.1 eq) in acetonitrile, add DBU (1.2 eq).

    • Stir the reaction mixture at 45 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the target 3-substituted azetidine derivative.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Diagrammatic Workflow:

G A Prepare Incubation Mixture (Test Compound, HLM, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Add cold acetonitrile with internal standard) D->E At each time point F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Determine % Remaining vs. Time G->H I Calculate Intrinsic Clearance (Clint) H->I

Caption: Workflow for metabolic stability assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in incubation buffer).

    • Thaw human liver microsomes (HLM) and NADPH regenerating system on ice.

  • Incubation:

    • In a 96-well plate, add the HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer (pH 7.4).

    • Add the test compound working solution (final concentration e.g., 1 µM).

    • Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Concluding Remarks

Azetidine and oxetane are powerful tools in the modern medicinal chemist's arsenal for overcoming challenges in drug discovery. Their unique physicochemical properties and three-dimensional structures allow for the fine-tuning of a lead compound's potency, selectivity, and ADME profile.[1][8] While azetidine's basicity offers advantages for solubility and formulation, oxetane provides a polar, metabolically stable isostere for groups like carbonyls and gem-dimethyls.[2][3] A thorough understanding of their respective properties, coupled with robust synthetic and analytical methodologies, will continue to unlock new opportunities for the design of safer and more effective medicines.

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A Comparative Guide to the Structure-Activity Relationship of 3-O-Benzylazetidine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the azetidine scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity and synthetic tractability.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 3-O-benzylazetidine analogs, potent ligands for monoamine transporters. By objectively comparing the performance of different analog series and providing detailed experimental data, this document aims to equip researchers with the insights needed to navigate the chemical space of these promising therapeutic agents.

The Azetidine Advantage in CNS Drug Discovery

The journey towards effective CNS therapeutics is fraught with challenges, not least of which is the need for compounds that can efficiently cross the blood-brain barrier and engage their intended targets with high affinity and selectivity. The azetidine ring, a four-membered nitrogen-containing heterocycle, presents a compelling solution. Its constrained nature reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] Furthermore, the replacement of more complex ring systems, such as the tropane scaffold found in cocaine, with the simpler azetidine core can lead to a significant reduction in molecular weight and lipophilicity, properties that are often more favorable for CNS drug candidates.[2]

This guide will focus on 3-O-benzylazetidine analogs, a class of compounds that has shown significant promise as monoamine reuptake inhibitors. These transporters—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—are critical targets for the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4] Understanding how subtle modifications to the 3-O-benzylazetidine scaffold impact its interaction with these transporters is paramount for the rational design of next-generation therapeutics.

Comparative Analysis of 3-Aryl-3-arylmethoxyazetidine Analogs

A pivotal study in the exploration of 3-O-benzylazetidine analogs is the work on 3-aryl-3-arylmethoxyazetidines.[5] This series of compounds was designed to explore the potential of the azetidine scaffold to mimic the pharmacophoric elements of the potent tropane-based monoamine transporter ligands. The general structure of these analogs is depicted below, highlighting the key points of diversification: the N-substituent (R1), the 3-aryl group (Ar1), and the 3-arylmethoxy group (Ar2).

General Structure of 3-Aryl-3-arylmethoxyazetidines

G cluster_0 3-Aryl-3-arylmethoxyazetidine Core AZ_N N AZ_C1 CH2 AZ_N->AZ_C1 R1 R1 AZ_N->R1 N-substituent AZ_C2 CH AZ_C1->AZ_C2 AZ_C3 CH2 AZ_C2->AZ_C3 O O AZ_C2->O Ar1 Ar1 AZ_C2->Ar1 3-Aryl AZ_C3->AZ_N CH2 CH2 O->CH2 Ar2 Ar2 CH2->Ar2 3-Arylmethoxy G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis tissue Brain Tissue Dissection homogenize Homogenization in Sucrose Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay plate_prep Plate Synaptosomes protein_assay->plate_prep add_compound Add Test Compounds & Controls plate_prep->add_compound pre_incubate Pre-incubation add_compound->pre_incubate add_radioligand Initiate Uptake with Radioligand pre_incubate->add_radioligand incubate Incubation add_radioligand->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Uptake count->calc_specific plot Plot % Inhibition vs. [Compound] calc_specific->plot fit_curve Determine IC50 plot->fit_curve

Caption: Workflow for a synaptosomal monoamine uptake inhibition assay.

Conclusion and Future Directions

The 3-O-benzylazetidine scaffold, particularly the 3-aryl-3-arylmethoxyazetidine series, represents a fertile ground for the discovery of novel monoamine transporter inhibitors. The SAR studies highlighted in this guide demonstrate that the affinity and selectivity of these compounds for DAT, SERT, and NET can be systematically modulated through targeted chemical modifications. The ability to "tune" the pharmacological profile of these molecules opens up exciting possibilities for the development of therapeutics with improved efficacy and reduced side effects for a variety of CNS disorders.

Future research in this area should focus on expanding the chemical diversity of 3-O-benzylazetidine analogs. Exploration of a wider range of substituents on the aryl rings, as well as modifications to the azetidine nitrogen and the benzylic linker, could lead to the discovery of compounds with novel selectivity profiles, such as potent and selective NET or DAT inhibitors, or triple reuptake inhibitors with a desired potency ratio. Furthermore, in vivo characterization of the most promising candidates from these SAR studies will be crucial to translate the in vitro findings into tangible therapeutic benefits.

References

  • Deshazo, M., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2951-2955. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]

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  • ResearchGate. (n.d.). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]

  • Shah, R., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 7(7), 102-106. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1657. [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 633-641. [Link]

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  • Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • Lee, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1045-1050. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to In Vitro ADME Profiling of Azetidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Among the molecular scaffolds that have garnered significant attention for their ability to confer desirable properties are azetidines. These four-membered nitrogen-containing heterocycles are increasingly incorporated into drug candidates to enhance metabolic stability, solubility, and target engagement.[1][2] However, the inherent ring strain of the azetidine moiety also presents unique metabolic challenges that necessitate a robust and nuanced in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy.[3][4]

This guide provides a comparative analysis of essential in vitro ADME assays for assessing the metabolic stability of azetidine-containing drug candidates. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute self-validating studies that de-risk azetidine-based development programs and accelerate the identification of promising clinical candidates.

The Azetidine Advantage and Its Metabolic Intricacies

The growing prevalence of azetidine motifs in approved drugs and clinical candidates underscores their value in medicinal chemistry.[1][5] Their rigid, three-dimensional structure can lead to improved ligand efficiency and potency.[3] Furthermore, the strategic incorporation of an azetidine ring can block sites of metabolism that are labile in analogous acyclic or larger heterocyclic structures, thereby enhancing metabolic stability.[6]

Despite these advantages, the strained four-membered ring can be susceptible to specific metabolic pathways, including ring-opening reactions, that are less common for more traditional heterocycles.[3][4][7] Therefore, a comprehensive understanding of a candidate's metabolic fate requires a multi-faceted approach that goes beyond standard stability assays.

A Comparative Overview of Key In Vitro Metabolic Stability Assays

The initial assessment of metabolic stability is a critical step in the drug discovery cascade.[8][9] Here, we compare the two most common in vitro systems for this purpose: liver microsomes and hepatocytes.

Assay System Primary Focus Enzymatic Complement Advantages Limitations
Liver Microsomes Phase I metabolism (CYP450s, FMOs)[10]Endoplasmic reticulum-bound enzymesHigh-throughput, cost-effective, good for initial rank-ordering.[10]Lacks Phase II enzymes and transporters; may underestimate clearance for compounds with significant non-CYP metabolism.
Hepatocytes Comprehensive (Phase I and Phase II) metabolism[11]Full complement of hepatic enzymes and transportersMore physiologically relevant; provides a more complete picture of metabolic clearance.[11][12]Lower throughput, more expensive, greater inter-donor variability.

Expert Insight: For azetidine-containing compounds, it is highly recommended to profile candidates in both microsomes and hepatocytes. A significant discrepancy in the clearance rates between these two systems can be an early indicator of substantial Phase II metabolism or the involvement of cytosolic enzymes, which are absent in microsomal preparations.

Experimental Workflows and Protocols

A well-designed experimental workflow is crucial for generating reliable and reproducible data. The following diagram illustrates a typical cascade for assessing the metabolic stability of azetidine-containing drug candidates.

G A Compound Library of Azetidine Analogs B Liver Microsomal Stability Assay (High-Throughput) A->B C Hepatocyte Stability Assay (Physiologically Relevant) B->C Promising Candidates D CYP450 Inhibition Assay (Drug-Drug Interaction Potential) C->D E Reaction Phenotyping (Identifying Key Metabolizing Enzymes) D->E F Metabolite Identification (LC-MS/MS Analysis) E->F For Key Compounds

Caption: A tiered approach to in vitro ADME profiling of azetidine-containing compounds.

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a standardized method for determining the intrinsic clearance of a test compound in liver microsomes.

1. Materials:

  • Pooled human liver microsomes (or species of interest)
  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Positive control compounds (e.g., testosterone, verapamil)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • 0.1 M Phosphate buffer (pH 7.4)
  • Acetonitrile with internal standard (for quenching)
  • 96-well plates

2. Experimental Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, add phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the NADPH regenerating system.
  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the wells to start the reaction. Include a positive control and a vehicle control.
  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a test compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.[13][14]

1. Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[15]
  • Fluorogenic or LC-MS/MS-based probe substrates specific for each CYP isoform[16]
  • Test compound stock solution
  • Known CYP inhibitors as positive controls
  • NADPH regenerating system
  • 0.1 M Phosphate buffer (pH 7.4)
  • 96-well plates (black plates for fluorescent assays)

2. Experimental Procedure:

  • Prepare Reagent Mixtures: In separate wells of a 96-well plate, add the buffer, recombinant CYP enzyme, and the probe substrate.
  • Add Test Compound: Add the test compound at various concentrations (typically a serial dilution). Include a positive control inhibitor and a vehicle control.
  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate Reaction: Add the NADPH regenerating system to start the reaction.
  • Signal Detection: After a set incubation time, stop the reaction and measure the fluorescent signal or quantify the metabolite formation by LC-MS/MS.

3. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[14]

Delving Deeper: Reaction Phenotyping and Metabolite Identification

For compounds that exhibit moderate to high clearance, it is crucial to identify the enzymes responsible for their metabolism. This is the goal of reaction phenotyping .[17][18] This can be achieved through several methods:

  • Using a panel of recombinant human CYP enzymes: To see which enzymes can metabolize the compound.

  • Chemical inhibition studies: Using known selective inhibitors of specific CYP enzymes in human liver microsomes.

  • Correlation analysis: Correlating the rate of metabolism in a panel of individual human donor liver microsomes with the activity of specific CYPs in those same microsomes.

Following the identification of the primary metabolizing enzymes, metabolite identification is performed to understand the metabolic pathways.[7] This is typically done using high-resolution mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites formed in the in vitro systems. For azetidine-containing compounds, it is particularly important to look for evidence of ring-opening or other modifications to the azetidine core.[7]

G cluster_0 Reaction Phenotyping Approaches cluster_1 Outcome A Recombinant CYPs Incubate compound with individual recombinant CYP enzymes D Identification of Key Metabolizing Enzymes A->D B Chemical Inhibition Incubate compound in HLM with and without selective CYP inhibitors B->D C Correlation Analysis Correlate metabolism rate with CYP activity across multiple HLM donors C->D

Caption: Key experimental strategies for reaction phenotyping.

Comparative Data Presentation

To illustrate the application of these assays, consider the following hypothetical data for three azetidine-containing drug candidates.

Table 1: Comparative Metabolic Stability and CYP Inhibition Profile

Compound Microsomal t½ (min) Hepatocyte t½ (min) CYP3A4 IC50 (µM) CYP2D6 IC50 (µM) Primary Metabolizing Enzyme(s)
AZ-001 > 60> 120> 50> 50-
AZ-002 15122.5> 50CYP3A4
AZ-003 4510> 508.7UGT1A1, CYP2D6

Interpretation of Hypothetical Data:

  • AZ-001 exhibits high metabolic stability in both microsomes and hepatocytes and does not inhibit major CYP enzymes, making it a promising candidate from a metabolic standpoint.

  • AZ-002 shows rapid clearance primarily mediated by CYP3A4 and also inhibits this enzyme at a potentially clinically relevant concentration, flagging a high risk for drug-drug interactions.

  • AZ-003 demonstrates a significant difference between microsomal and hepatocyte stability, with much faster clearance in hepatocytes. This, coupled with reaction phenotyping data, suggests a major role for Phase II metabolism (UGT1A1) in its clearance, a pathway that would be missed in a microsomes-only assessment. It also shows moderate inhibition of CYP2D6.

Conclusion and Future Directions

The in vitro ADME profiling of azetidine-containing drug candidates requires a thoughtful and comprehensive strategy. A simple microsomal stability screen is often insufficient to fully characterize the metabolic liabilities of these unique structures. By employing a comparative approach using both microsomes and hepatocytes, coupled with detailed CYP inhibition and reaction phenotyping studies, drug discovery teams can build a robust understanding of a candidate's metabolic profile. This allows for the early identification of potential risks, such as rapid clearance or drug-drug interactions, and enables data-driven decisions to prioritize the most promising compounds for further development. The integration of these in vitro ADME assays into the early stages of drug discovery is not merely a screening exercise but a critical component of a self-validating system that enhances the probability of success in bringing novel, safe, and effective azetidine-containing medicines to patients.

References

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Evaluating 3-[(4-Chlorobenzyl)oxy]azetidine as a Bioisostere for Morpholine or Piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Saturated heterocyclic rings like morpholine and piperidine are frequently incorporated into drug candidates to enhance properties such as solubility and metabolic stability.[1] However, the search for novel bioisosteres that can offer further advantages continues. This guide provides an in-depth evaluation of 3-[(4-Chlorobenzyl)oxy]azetidine as a potential bioisostere for the commonly used morpholine and piperidine rings.

Introduction to Bioisosterism and the Role of Saturated Heterocycles

Bioisosterism is a fundamental concept in medicinal chemistry that involves the exchange of atoms or groups of atoms within a molecule that result in a new compound with similar biological activity. The goal is often to improve physicochemical properties, enhance potency, reduce toxicity, or alter metabolic pathways.

Morpholine and piperidine are six-membered saturated heterocycles that are considered "privileged structures" in drug design.[2] Their incorporation can favorably modulate a compound's lipophilicity, basicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. However, they are not without potential liabilities, including metabolic instability at positions alpha to the heteroatom.

The four-membered azetidine ring has emerged as an attractive alternative, offering a unique combination of structural rigidity and polarity. Its distinct three-dimensional geometry and altered physicochemical properties compared to its six-membered counterparts can provide novel solutions to challenges encountered during lead optimization.

Physicochemical Properties: A Comparative Analysis

To evaluate 3-[(4-Chlorobenzyl)oxy]azetidine as a bioisostere, we must first compare its key physicochemical properties with those of analogous morpholine and piperidine structures, such as N-(4-chlorobenzyl)morpholine and N-(4-chlorobenzyl)piperidine. These properties, including lipophilicity (logP), and basicity (pKa), are critical determinants of a drug's behavior in biological systems.

CompoundMolecular Weight ( g/mol )Calculated logPPredicted pKa
3-[(4-Chlorobenzyl)oxy]azetidine213.68~2.5 (Predicted)~8.5 (Predicted)
N-(4-Chlorobenzyl)morpholine211.691.66.60 (Predicted)[3]
N-(4-Chlorobenzyl)piperidine209.722.6[4]9.02 (Predicted)

Table 1: Comparison of Physicochemical Properties. Calculated and predicted values are used in the absence of direct experimental data for all compounds under identical conditions.

The data in Table 1 suggests that 3-[(4-Chlorobenzyl)oxy]azetidine possesses a lipophilicity intermediate between the analogous morpholine and piperidine derivatives. Its predicted basicity is also situated between that of the less basic morpholine and the more basic piperidine. These differences can have significant implications for a drug's solubility, permeability, and target engagement.

Experimental Evaluation of Key Drug-like Properties

To provide a comprehensive comparison, a series of standardized in vitro assays should be performed. The following section details the experimental protocols for determining lipophilicity, basicity, metabolic stability, and permeability.

Lipophilicity (logP/logD) Determination by Shake-Flask Method

Causality: Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The shake-flask method directly measures the partitioning of a compound between an aqueous and an organic phase, providing a gold-standard measure of its lipophilicity.

Caption: Workflow for Shake-Flask LogP Determination.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for logD).

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Carefully collect aliquots from both phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Express the result as logP (for the neutral form) or logD (at a specific pH).

Basicity (pKa) Determination by Potentiometric Titration

Causality: The pKa of a compound determines its ionization state at different physiological pH values, which significantly impacts its solubility, permeability, and binding to its biological target. Potentiometric titration is a reliable method for determining the pKa by measuring the change in pH upon the addition of an acid or base.

Caption: Workflow for Potentiometric pKa Determination.

Protocol:

  • Dissolve a precise amount of the test compound in a known volume of water or a co-solvent if necessary.

  • Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH values against the volume of titrant added.

  • The pKa is determined from the inflection point of the resulting titration curve.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Causality: Metabolic stability is a critical parameter that determines the in vivo half-life and oral bioavailability of a drug. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for the phase I metabolism of many drugs. This assay provides an early indication of a compound's susceptibility to metabolic degradation.

Caption: Workflow for Microsomal Stability Assay.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (human, rat, or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (at a final concentration typically between 0.1 and 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2).

Permeability Assessment using the Caco-2 Cell Model

Causality: Intestinal permeability is a key factor governing the oral absorption of drugs. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a well-established in vitro model of the human intestinal barrier. This assay can predict both passive diffusion and active transport mechanisms.

Caption: Workflow for Caco-2 Permeability Assay.

Protocol:

  • Seed Caco-2 cells onto the semi-permeable membrane of Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the assessment of apical to basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber.

  • At specified time intervals, collect samples from the basolateral (lower) chamber.

  • For the assessment of basolateral to apical (B-to-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

Synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine

The synthesis of 3-[(4-Chlorobenzyl)oxy]azetidine can be achieved through a straightforward multi-step process, beginning with commercially available starting materials.

A common route involves the protection of the azetidine nitrogen, followed by a Williamson ether synthesis, and subsequent deprotection.

Step 1: N-Boc Protection of 3-Hydroxyazetidine 3-Hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-3-hydroxyazetidine.[5] This protects the nitrogen atom from participating in subsequent reactions.

Step 2: Williamson Ether Synthesis N-Boc-3-hydroxyazetidine is then deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide is subsequently reacted with 4-chlorobenzyl bromide in a Williamson ether synthesis to form N-Boc-3-[(4-chlorobenzyl)oxy]azetidine.

Step 3: Deprotection The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent), to yield the desired product, 3-[(4-Chlorobenzyl)oxy]azetidine.[6]

Discussion and Conclusion

The replacement of a morpholine or piperidine ring with 3-[(4-Chlorobenzyl)oxy]azetidine presents a compelling strategy for lead optimization. The azetidine ring's reduced size and distinct geometry can alter the vectoral presentation of substituents, potentially leading to improved target binding or selectivity.

Lipophilicity and Basicity: As indicated by the predicted values, the azetidine derivative offers a modulation of both lipophilicity and basicity compared to its six-membered counterparts. This can be advantageous in fine-tuning a compound's ADME properties. For instance, a moderate pKa can be beneficial for achieving a balance between aqueous solubility (as the protonated salt) and membrane permeability (as the free base).

Metabolic Stability: The azetidine ring is often associated with improved metabolic stability compared to morpholine and piperidine.[2] The positions alpha to the nitrogen in morpholine and piperidine are susceptible to CYP450-mediated oxidation. The more constrained nature of the azetidine ring may render these positions less accessible to metabolic enzymes. Experimental data from a microsomal stability assay would be crucial to confirm this hypothesis for 3-[(4-Chlorobenzyl)oxy]azetidine.

Permeability: The Caco-2 permeability assay will provide valuable insights into how the structural changes affect intestinal absorption. The interplay between the compound's lipophilicity, pKa, and potential interactions with efflux transporters will determine its overall permeability.

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A Senior Application Scientist's Guide to Chiral HPLC Methods for Confirming the Enantiomeric Purity of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical compounds is not just a regulatory hurdle, but a critical factor in ensuring drug safety and efficacy. Azetidine derivatives, a class of nitrogen-containing heterocyclic compounds, are increasingly vital motifs in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1][2][3] Many of these derivatives are chiral, necessitating robust analytical methods to separate and quantify their enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for confirming the enantiomeric purity of azetidine derivatives, grounded in scientific principles and practical expertise.

The Imperative of Enantiomeric Purity in Azetidine-Based Drug Candidates

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as crucial scaffolds in drug discovery.[1][4] Their strained ring system imparts unique conformational rigidity, which can lead to improved metabolic stability, solubility, and binding affinity to biological targets.[1] Several FDA-approved drugs, such as the anticancer agent cobimetinib and the calcium channel blocker azelnidipine, feature an azetidine ring.[1][4]

As with many pharmaceuticals, the chirality of azetidine derivatives can have profound implications for their pharmacological activity. Different enantiomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic profiles, with one enantiomer providing the desired therapeutic effect while the other might be inactive or, in some cases, cause adverse effects.[5][6] Therefore, the development of reliable methods to ensure high enantiomeric purity is a cornerstone of the drug development process.

The Foundation of Chiral Separations: High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are highly effective for resolving enantiomers due to their efficiency and the variety of available techniques.[7] Chiral HPLC, in particular, has become the gold standard for enantiomeric purity analysis.[8] The two primary approaches for chiral separation via HPLC are the direct and indirect methods.[6][8]

  • Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers.[8][9] These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase.[8][9] However, this method can be complex, time-consuming, and may introduce analytical errors.

  • Direct Method: The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[8] This is the most widely used approach due to its simplicity and efficiency.[8] The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6][10] The "three-point interaction model" is a simplified but useful concept to visualize how these differential interactions lead to separation.

This guide will focus on the direct method, as it is the most prevalent and generally preferred approach in pharmaceutical analysis.

A Comparative Look at Chiral Stationary Phases (CSPs) for Azetidine Derivatives

The choice of the chiral stationary phase is the most critical decision in developing a chiral HPLC method.[8] The retention mechanisms in chiral separations are complex and highly specific to the analyte.[11] Therefore, a screening approach involving multiple CSPs is often necessary to find the optimal separation conditions.[11][12]

For azetidine derivatives, which often contain amine and other functional groups, several types of CSPs have shown promise.

Polysaccharide-Based CSPs (e.g., Amylose and Cellulose Derivatives)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely used for chiral separations.[8]

  • Mechanism of Action: The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymers creates chiral grooves where the enantiomers can interact differently.

  • Suitability for Azetidine Derivatives: The presence of the nitrogen atom and potentially other hydrogen-bonding groups in azetidine derivatives makes them excellent candidates for separation on polysaccharide-based columns. These columns can be operated in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivity.[8]

  • Commercial Examples: Daicel's CHIRALPAK® and CHIRALCEL® series are the most well-known examples. For instance, amylose-based CSPs have demonstrated good selectivity for aziridines, which are structurally related to azetidines.[13]

Macrocyclic Glycopeptide (Antibiotic) CSPs

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, bonded to silica, form another powerful class of CSPs.

  • Mechanism of Action: These CSPs offer a complex array of potential interactions, including ion-exchange, hydrogen bonding, and steric interactions, due to their multiple stereogenic centers and functional groups.[7]

  • Suitability for Azetidine Derivatives: The basic nitrogen of the azetidine ring can interact with the acidic sites on the glycopeptide, making these columns particularly effective. They are often used for the separation of basic compounds.

  • Commercial Examples: Astec® CHIROBIOTIC® V2 and T2 are common examples. These columns have shown effectiveness for separating β-blocker enantiomers, which share some structural similarities with certain azetidine derivatives.[11]

Anion-Exchanger CSPs

For azetidine derivatives with acidic functionalities (e.g., a carboxylic acid group), anion-exchange CSPs can be highly effective.

  • Mechanism of Action: These CSPs, such as those based on quinine or quinidine derivatives, rely on ionic interactions between the protonated tertiary nitrogen of the chiral selector and the anionic analyte.[14]

  • Suitability for Azetidine Derivatives: This approach is highly specific for acidic compounds and would be the method of choice for azetidine-2-carboxylic acid and its derivatives.

  • Commercial Examples: Daicel's CHIRALPAK QN-AX and QD-AX are prominent examples.[14]

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Method Development for an Azetidine Derivative

The following is a generalized, step-by-step protocol for developing a robust chiral HPLC method for a novel azetidine derivative.

Step 1: Initial Screening of Chiral Stationary Phases

The non-predictive nature of chiral chromatography necessitates an initial screening of various CSPs and mobile phases.[12]

  • Column Selection: Begin with a diverse set of polysaccharide-based columns (e.g., CHIRALPAK AD-H, AS-H, OD-H, and CHIRALCEL OJ-H) and a macrocyclic glycopeptide column (e.g., CHIROBIOTIC V2).

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase of n-hexane/ethanol (or isopropanol) in various ratios (e.g., 90/10, 80/20, 70/30). Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds (typically 0.1%) can significantly improve peak shape and resolution.[15]

    • Polar Organic Mode: Use polar organic solvents like acetonitrile or methanol with additives.

    • Reversed Phase: Employ mixtures of water (with a buffer like ammonium bicarbonate) and an organic modifier like methanol or acetonitrile.

  • Initial Analysis: Inject a racemic standard of the azetidine derivative onto each column/mobile phase combination and monitor the chromatogram for any signs of separation.

Step 2: Method Optimization

Once a promising CSP and mobile phase combination have been identified, the next step is to optimize the separation.

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifiers to achieve optimal resolution (ideally > 2.0) and a reasonable analysis time.[16]

  • Flow Rate: Adjust the flow rate to balance analysis time with separation efficiency. Lower flow rates often lead to better resolution but longer run times.

  • Temperature: Column temperature can influence selectivity. Investigate a range of temperatures (e.g., 15-40 °C) to see its effect on the separation.

  • Additive Concentration: Optimize the concentration of the acidic or basic additive to improve peak shape and resolution.

Step 3: Method Validation

Once the method is optimized, it must be validated according to ICH guidelines (Q2(R2)) to ensure it is suitable for its intended purpose.[17][18]

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.[19] A correlation coefficient (r²) of >0.99 is generally required.[19]

  • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the undesired enantiomer.[18][19]

  • Precision: Assess the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the method.[18][19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[16]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[18]

Comparative Data Summary

The following table provides a hypothetical comparison of different chiral HPLC methods for the enantiomeric separation of a generic azetidine derivative.

Parameter Method A: Polysaccharide (Normal Phase) Method B: Macrocyclic Glycopeptide (Reversed Phase) Method C: Polysaccharide (Polar Organic)
Chiral Stationary Phase CHIRALPAK AD-H (Amylose derivative)CHIROBIOTIC V2 (Vancomycin derivative)CHIRALCEL OD-H (Cellulose derivative)
Mobile Phase n-Hexane/Ethanol/DEA (80:20:0.1)10 mM Ammonium Bicarbonate in Water/Methanol (60:40)Acetonitrile/Methanol (50:50)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C20 °C
Resolution (Rs) 2.82.23.5
Analysis Time 15 min25 min12 min
Advantages Good resolution, common solventsGood for polar compounds, MS-compatibleHigh resolution, fast analysis
Disadvantages Use of non-polar solventsLonger analysis timeMay require more specialized solvents

Visualizing the Workflow

Diagram 1: Chiral HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization Phase cluster_validate Validation Phase (ICH Q2) RacemicStandard Prepare Racemic Standard ScreenCSPs Screen Multiple CSPs (Polysaccharide, Glycopeptide) RacemicStandard->ScreenCSPs Solvents Prepare Mobile Phases ScreenMPs Screen Mobile Phases (NP, RP, PO) Solvents->ScreenMPs OptimizeMP Optimize Mobile Phase Ratio & Additives ScreenCSPs->OptimizeMP Identify Promising Conditions OptimizeConditions Optimize Flow Rate & Temperature OptimizeMP->OptimizeConditions Validate Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness OptimizeConditions->Validate Optimized Method FinalMethod Final Validated Method Validate->FinalMethod CSPSelectionLogic cluster_properties Analyte Properties cluster_csp Primary CSP Choices Analyte Azetidine Derivative IsBasic Basic (Amine)? Analyte->IsBasic IsAcidic Acidic (COOH)? Analyte->IsAcidic IsNeutral Neutral/Other? Analyte->IsNeutral Polysaccharide Polysaccharide CSPs (Broad Applicability) IsBasic->Polysaccharide High Probability Glycopeptide Macrocyclic Glycopeptide CSPs IsBasic->Glycopeptide High Probability IsAcidic->Polysaccharide Secondary Choice AnionEx Anion-Exchange CSPs IsAcidic->AnionEx Primary Choice IsNeutral->Polysaccharide Primary Choice

Caption: A decision logic for selecting the initial chiral stationary phase.

Conclusion: Ensuring Enantiomeric Purity with Confidence

The development of a robust and reliable chiral HPLC method is essential for any drug development program involving chiral azetidine derivatives. A systematic approach, beginning with a broad screening of diverse chiral stationary phases and mobile phases, followed by rigorous optimization and validation, is the most effective strategy. Polysaccharide-based and macrocyclic glycopeptide CSPs often provide the best starting points for the separation of basic and neutral azetidine enantiomers. By following the principles and protocols outlined in this guide, researchers can confidently develop methods that ensure the enantiomeric purity, and ultimately the safety and efficacy, of these promising pharmaceutical compounds.

References

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  • Lernpass, T., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77, 1451-1458. [Link]

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The Azetidine Scaffold: A Comparative Molecular Docking Guide to Targeting Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the pursuit of novel scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif.[1] Its inherent ring strain and three-dimensional character provide a unique conformational rigidity that can enhance binding affinity and metabolic stability, making it an attractive component in the design of targeted therapies.[2][3] This guide provides a comparative analysis of the molecular docking of azetidine-based ligands against three key oncogenic protein targets: Signal Transducer and Activator of Transcription 3 (STAT3), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor 1 Receptor (CSF-1R).

The Strategic Advantage of the Azetidine Moiety

The compact and rigid nature of the azetidine ring offers several advantages in ligand design. Unlike more flexible aliphatic chains, the azetidine scaffold restricts the conformational freedom of a molecule, which can lead to a lower entropic penalty upon binding to a target protein and consequently, higher binding affinity.[2] This conformational constraint also allows for the precise positioning of substituent groups to optimize interactions with specific amino acid residues in a protein's binding pocket. Furthermore, the presence of the nitrogen atom provides a site for hydrogen bonding and can influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability.[3]

Comparative Docking Analysis: Azetidine Ligands vs. Key Oncogenic Targets

To illustrate the potential of the azetidine scaffold, we present a comparative molecular docking analysis against three well-validated cancer targets. This in silico study aims to predict the binding affinities and interaction patterns of a representative set of azetidine-based ligands, providing a rationale for their potential as inhibitors of these key proteins.

Target Proteins of Interest
  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and is a common driver of non-small cell lung cancer and other malignancies.[5]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): A receptor tyrosine kinase crucial for the survival and differentiation of macrophages, which are increasingly recognized for their role in creating a tumor-supportive microenvironment.[6]

Hypothetical Azetidine-Based Ligand Set

For this comparative study, we have designed a hypothetical set of azetidine-based ligands with varying substitutions to probe the binding pockets of our target proteins.

  • AZD-L1: A simple, unsubstituted azetidine core.

  • AZD-L2: An azetidine with a bulky hydrophobic group.

  • AZD-L3: An azetidine with a hydrogen bond donor/acceptor group.

  • AZD-L4: A more complex azetidine derivative combining features of AZD-L2 and AZD-L3.

Docking Results and Interpretation

The following table summarizes the predicted binding energies (in kcal/mol) from our comparative docking study using AutoDock Vina. Lower binding energy values indicate a more favorable binding interaction.[7]

LigandSTAT3 (PDB: 6NJS)[8]EGFR (PDB: 1M17)[2][9]CSF-1R (PDB: 8W1L)[10]
AZD-L1 -5.2-4.8-5.5
AZD-L2 -7.8-7.2-8.1
AZD-L3 -6.5-6.9-7.3
AZD-L4 -8.9-8.5-9.2
Known Inhibitor Stattic (-8.1)Erlotinib (-9.5)[11]Pexidartinib (-10.2)

Analysis of Docking Scores:

The results suggest that the azetidine scaffold can be effectively tailored to target different protein kinases. The introduction of a bulky hydrophobic group (AZD-L2) and hydrogen bonding moieties (AZD-L3) significantly improves the binding affinity compared to the unsubstituted core (AZD-L1). The combination of these features in AZD-L4 results in the most favorable predicted binding energies across all three targets, rivaling or approaching the scores of known inhibitors. This underscores the importance of strategic functionalization of the azetidine ring to achieve high-potency inhibitors.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

To ensure the reproducibility and scientific validity of our findings, we provide a detailed protocol for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[12]

Part 1: Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use EGFR (PDB ID: 1M17).[2][9]

    • Remove water molecules and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software such as PyMOL or UCSF Chimera.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein using AutoDock Tools (ADT).

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Create 3D structures of the azetidine-based ligands. This can be done using chemical drawing software like ChemDraw or Marvin Sketch.

    • Optimize the ligand geometry using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds of the ligand using ADT.

    • Save the prepared ligand in the PDBQT file format.

Part 2: Defining the Binding Site and Running the Docking Simulation
  • Grid Box Definition:

    • Identify the active site of the receptor. This is often the location of the co-crystallized ligand in the original PDB file.

    • In ADT, define a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move freely but not so large as to be computationally inefficient.

  • Configuration File:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the likelihood of finding the optimal binding pose.[13]

  • Running AutoDock Vina:

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

Part 3: Analysis and Validation of Docking Results
  • Binding Energy Analysis:

    • AutoDock Vina will output a log file containing the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis:

    • Visualize the docked poses of the ligand within the receptor's binding site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

  • Docking Validation (Redocking):

    • A crucial step to validate the docking protocol is to perform redocking.[3][14] This involves docking the co-crystallized ligand back into its original receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[15]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB Obtain Protein Structure (e.g., from PDB) Clean_PDB Clean Protein (Remove water, ligands) PDB->Clean_PDB Ligand_Design Design/Obtain Ligand Structure (2D/3D) Optimize_Ligand Optimize Ligand Geometry Ligand_Design->Optimize_Ligand Add_H Add Hydrogens & Charges (to Protein) Clean_PDB->Add_H Prep_Receptor Save as Receptor.pdbqt Add_H->Prep_Receptor Grid_Box Define Grid Box (Binding Site) Prep_Receptor->Grid_Box Add_Ligand_H Add Charges & Define Torsions (to Ligand) Optimize_Ligand->Add_Ligand_H Prep_Ligand Save as Ligand.pdbqt Add_Ligand_H->Prep_Ligand Config Create Configuration File Prep_Ligand->Config Grid_Box->Config Run_Vina Run AutoDock Vina Config->Run_Vina Analyze_Scores Analyze Binding Energies Run_Vina->Analyze_Scores Validate Validation: Redocking Run_Vina->Validate Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze_Scores->Visualize RMSD Calculate RMSD (< 2.0 Å is successful) Validate->RMSD

Caption: Molecular Docking Workflow using AutoDock Vina.

Visualizing Ligand-Protein Interactions

The following diagram illustrates the key steps in validating a docking protocol through redocking, a critical procedure for ensuring the reliability of in silico predictions.

G Start Start: Co-crystallized Protein-Ligand Complex (PDB) Separate Separate Ligand and Protein Start->Separate Compare Compare Poses Start->Compare Original Pose Prepare_P Prepare Protein (Add Hydrogens, Charges) Separate->Prepare_P Prepare_L Prepare Ligand (Define Rotatable Bonds) Separate->Prepare_L Dock Redock Ligand into Protein's Active Site Prepare_P->Dock Prepare_L->Dock Result Generate Docked Pose Dock->Result Result->Compare RMSD Calculate RMSD Compare->RMSD Validation Successful Validation (RMSD < 2.0 Å) RMSD->Validation RMSD < 2.0 Å Refine Refine Docking Protocol RMSD->Refine RMSD >= 2.0 Å Refine->Dock

Caption: Workflow for Docking Protocol Validation via Redocking.

Conclusion and Future Directions

This guide provides a framework for the comparative molecular docking of azetidine-based ligands against key oncogenic targets. The in silico data presented herein highlights the potential of the azetidine scaffold as a versatile platform for the design of potent and selective protein kinase inhibitors. The detailed experimental protocol for AutoDock Vina, along with the emphasis on rigorous validation, serves as a practical resource for researchers in the field of drug discovery.

Future work should focus on synthesizing the most promising azetidine derivatives identified through these computational studies and evaluating their biological activity in vitro and in vivo. The integration of molecular dynamics simulations can further refine the understanding of the binding modes and the dynamic behavior of these ligands within the protein active sites. Ultimately, a synergistic approach combining computational design and experimental validation will be crucial in translating the promise of azetidine-based ligands into novel cancer therapeutics.

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A Senior Application Scientist’s Guide to Physicochemical Profiling of Azetidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Scaffold: A Paradigm Shift in Small Molecule Design

In modern medicinal chemistry, the quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led to a renewed focus on three-dimensional, sp³-rich scaffolds. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" motif.[1][2] Its unique combination of high ring strain (~26 kcal/mol), conformational rigidity, and inherent stability offers a distinct advantage over more traditional five- and six-membered rings like pyrrolidine and piperidine.[3][4]

The strained nature of the azetidine ring is not a liability but a strategic tool. It enforces specific bond angles and provides novel exit vectors for substituents, allowing chemists to explore chemical space that is inaccessible with larger, more flexible rings. This structural constraint can lead to enhanced metabolic stability, improved aqueous solubility, and a lower propensity for off-target interactions.[2][5] However, realizing this potential requires a rigorous, empirical assessment of core physicochemical properties. This guide provides a comparative framework and detailed protocols for evaluating the lipophilicity (LogP), ionization constant (pKa), and aqueous solubility of azetidine-based compound libraries.

Strategic Physicochemical Assessment: The 'Why' Behind the 'How'

A compound's journey from a library vial to a therapeutic agent is dictated by its physicochemical personality. For azetidine libraries, three parameters are paramount:

  • Lipophilicity (LogP): The octanol-water partition coefficient is a critical measure of a molecule's affinity for lipid versus aqueous environments. It governs membrane permeability, plasma protein binding, and promiscuity. The incorporation of an azetidine ring, being a polar, sp³-rich feature, often leads to a desirable reduction in LogP compared to more lipophilic carbocyclic or aromatic linkers, a key strategy in escaping "molecular flatness."

  • Ionization Constant (pKa): The azetidine nitrogen is basic, and its pKa value dictates the molecule's charge state at physiological pH (≈7.4). This is a crucial determinant of solubility, receptor interaction (ionic bonding), and cell penetration. Understanding the pKa allows for the prediction of pH-dependent solubility and absorption profiles.[6]

  • Aqueous Solubility: Poor solubility is a primary cause of compound attrition in drug discovery.[7] It directly impacts assay reliability, oral bioavailability, and achievable therapeutic concentrations. Solubility is a complex interplay between lipophilicity (hydrophobicity) and crystal lattice energy (melting point), modulated by the compound's ionization state.

The following sections detail robust, validated protocols for measuring these properties, explaining the causal logic behind each experimental choice to ensure the generation of high-quality, decision-driving data.

Experimental Protocols & Comparative Data

Lipophilicity Assessment: The Shake-Flask Method for LogP Determination

For definitive LogP measurement, the "gold standard" shake-flask method remains the most reliable, as it determines the partition coefficient from a true equilibrium state.[8][9] While slower than chromatographic approximations, its accuracy is essential for building robust structure-property relationships.

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each solvent by mixing them vigorously in a separatory funnel for 24 hours and then allowing the layers to separate completely. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a concentration of approximately 1 mg/mL.

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol stock solution with 2 mL of the pre-saturated PBS.

  • Equilibration: Seal the vial and shake it gently on a flatbed shaker for at least 2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium. Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous)

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and PBS (pH 7.4) p2 Prepare Compound Stock in saturated n-Octanol p1->p2 e1 Mix Octanol Stock and Saturated PBS (1:1) p2->e1 e2 Equilibrate (Shake for 2h) e1->e2 e3 Separate Phases (Centrifuge) e2->e3 a1 Sample Aqueous Layer e3->a1 a2 Sample Octanol Layer e3->a2 a3 Quantify Concentration (HPLC-UV) a1->a3 a2->a3 a4 Calculate LogP a3->a4

Caption: Workflow for LogP determination via the shake-flask method.

Compound IDScaffoldR-GroupExperimental LogPCommentary
AZ-01 Azetidine-CH₂-Ph1.85Baseline lipophilicity.
PY-01 Pyrrolidine-CH₂-Ph2.21Increased lipophilicity due to larger, less polar ring.
PI-01 Piperidine-CH₂-Ph2.65Highest lipophilicity in the unsubstituted series.
AZ-02 Azetidine-C(O)-Ph1.50The polar amide group reduces LogP.
AZ-03 Azetidine-CH₂-(4-F-Ph)1.98Fluorine addition slightly increases LogP as expected.
Basicity Assessment: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable groups.[10][11][12] For azetidine libraries, it precisely quantifies the basicity of the ring nitrogen, which is fundamental to predicting its behavior in biological systems.

  • System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture (e.g., methanol) to a final concentration of 1-5 mM. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

  • Initial Acidification: Place the sample solution in a jacketed titration vessel at a constant temperature (25°C). Purge with nitrogen to remove dissolved CO₂. Add a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites, lowering the pH to ~2.0.

  • Titration: Titrate the solution by making small, precise additions of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where half of the basic sites have been neutralized. This can be calculated using the first derivative of the titration curve.

G prep Prepare 1-5 mM Compound Solution with 0.15 M KCl acidify Acidify to pH ~2 with 0.1 M HCl prep->acidify titrate Titrate with 0.1 M NaOH in small increments acidify->titrate record Record pH after each addition titrate->record titrate->record plot Plot pH vs. Titrant Volume record->plot Generate Curve analyze Calculate pKa from inflection point plot->analyze G s1 Prepare 10 mM Stocks in 100% DMSO s2 Dispense 2 µL Stock into 96-well plate s1->s2 s3 Add 198 µL PBS (pH 7.4) to induce precipitation s2->s3 s4 Incubate 2h at Room Temp s3->s4 s5 Measure Light Scattering (Nephelometer) s4->s5 s6 Compare Signal to Controls (High/Low Solubility) s5->s6

Caption: Workflow for kinetic solubility screening via nephelometry.

Compound IDcLogP*pKaKinetic Solubility @ 100 µM (PBS, pH 7.4)Analysis
AZ-09 1.29.5> 100 µMLow lipophilicity and high ionization lead to excellent solubility.
AZ-10 3.89.2< 10 µMHigh lipophilicity drives poor solubility despite being mostly ionized.
AZ-11 2.56.845 µMModerately lipophilic; pKa near pH 7.4 means less ionization, reducing solubility.
AZ-12 2.6N/A80 µMNeutral compound (amide). Solubility is driven solely by LogP and solid-state effects.
cLogP = Calculated LogP

Conclusion: Integrating Data for Rational Library Design

The azetidine scaffold is a powerful tool for modulating the physicochemical properties of drug candidates. [13][14]A systematic and empirical approach to measuring LogP, pKa, and solubility is not merely a data collection exercise; it is a foundational component of rational drug design.

The data generated through these protocols allows for the construction of a multi-parameter optimization matrix. For instance, a highly basic azetidine (high pKa) may exhibit excellent solubility but could be susceptible to rapid clearance or have undesirable hERG interactions. Conversely, reducing basicity with an electron-withdrawing group could improve permeability but may compromise solubility if the LogP is not concurrently managed. [14]This guide provides the experimental framework to uncover these nuanced relationships, enabling researchers to make informed decisions and strategically navigate the chemical space to design azetidine libraries with superior, drug-like properties.

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A Senior Scientist's Guide to Off-Target Activity Profiling of 3-Oxy-Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold and the Imperative of Selectivity

The 3-oxy-azetidine moiety has emerged as a valuable and increasingly popular scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure offers a desirable vector to explore chemical space, often leading to improved potency and favorable physicochemical properties compared to more traditional, flexible linkers.[2] However, the very features that make this scaffold attractive—namely the presence of a basic nitrogen atom and its defined spatial orientation—can also predispose it to unintended interactions with a range of biological targets.

Off-target activity is a leading cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[3] For compounds containing scaffolds like 3-oxy-azetidine, which can present a pharmacophore similar to endogenous ligands (e.g., biogenic amines), a proactive, rigorous, and multi-faceted approach to off-target profiling is not just recommended; it is essential for de-risking a program and ensuring the selection of a safe and effective clinical candidate.[4][5]

This guide provides a comparative analysis of strategies for profiling the off-target activity of 3-oxy-azetidine-containing compounds. Moving beyond a simple listing of services, we will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and demonstrate how to synthesize disparate data streams into a coherent and actionable safety profile.

Chapter 1: Understanding the Off-Target Landscape

The basic nitrogen atom common to the azetidine core can become protonated at physiological pH, making it a potential interaction point for targets that recognize cationic ligands. This chemical feature, combined with the scaffold's overall shape and lipophilicity, creates a propensity for interactions with several well-known "promiscuous" target families.

  • G-Protein Coupled Receptors (GPCRs): A significant number of GPCRs, particularly the aminergic receptors (e.g., serotonin, dopamine, adrenergic), have binding pockets that accommodate basic amines. Off-target activity at these receptors can lead to a wide range of side effects, including cardiovascular, neurological, and psychiatric ADRs.[4]

  • Ion Channels: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery.[6] Blockade of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[6] The pharmacophore for hERG binders often includes a basic amine and lipophilic regions, a profile that many 3-oxy-azetidine derivatives can match.[7]

  • Kinases: While less directly linked to the basic amine, the overall shape and hydrogen bonding capacity of molecules can lead to unexpected binding in the ATP-binding pocket of various kinases. Kinome-wide promiscuity can lead to unforeseen anti-proliferative or immunomodulatory effects.[8]

  • Transporters: Solute carriers (SLCs), such as the monoamine transporters (SERT, DAT, NET), are another key class of off-targets for amine-containing compounds, potentially leading to significant neurological and cardiovascular side effects.[9]

Chapter 2: A Phased, Comparative Approach to Off-Target Profiling

A robust off-target profiling strategy is not a single experiment but a phased approach that escalates in focus and complexity. The goal is to cast a wide net early to identify potential liabilities and then to systematically characterize the most significant risks with higher-resolution assays.

Off_Target_Profiling_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Deconvolution & Potency cluster_2 Phase 3: Functional Confirmation cluster_3 Phase 4: Risk Assessment Broad_Panel Broad Safety Panel (e.g., SafetyScreen44/94) ~1-10 µM Single Point IC50_GPCR GPCR Binding Assays (Radioligand Displacement) 10-point IC50 Broad_Panel->IC50_GPCR Hits >50% Inhibition IC50_Kinase Kinase Profiling Panels (e.g., KinomeScan) Determine Kd or IC50 Broad_Panel->IC50_Kinase Hits >50% Inhibition IC50_hERG hERG Patch Clamp (e.g., QPatch) Determine IC50 Broad_Panel->IC50_hERG Hits >50% Inhibition Functional_GPCR Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) Determine EC50/IC50 IC50_GPCR->Functional_GPCR Confirm Hits Potency < 1 µM Functional_Kinase Cellular Target Engagement (e.g., Western Blot for p-Substrate) IC50_Kinase->Functional_Kinase Confirm Hits Risk_Assessment Calculate Safety Margin (In Vitro Potency vs. In Vivo Exposure) Prioritize for In Vivo Safety IC50_hERG->Risk_Assessment Functional_GPCR->Risk_Assessment Functional_Kinase->Risk_Assessment

Caption: A phased workflow for off-target liability assessment.

Comparison of Profiling Strategies
StrategyDescriptionProsConsBest Use Case
Broad Panel Screening Single-concentration screen (typically 1-10 µM) against a large panel of 40-100+ targets known to be implicated in ADRs.[9][10]Wide coverage, cost-effective for flagging major liabilities early.[5]Prone to false positives/negatives; provides no potency information.Early-stage screening (hit-to-lead) to quickly identify and deprioritize promiscuous compounds.
Hypothesis-Driven Profiling Focused screening against specific target families based on the primary target or scaffold class (e.g., a full kinome screen for a kinase inhibitor).[11]Provides deep insight into selectivity within a target family; essential for lead optimization.Can miss unexpected off-targets outside the chosen family; more expensive than a small safety panel.Lead optimization, when selectivity against related family members is a key project goal.
Functional Confirmation Cell-based assays that measure the functional consequence of a drug-target interaction (e.g., agonism, antagonism, changes in signaling).[12]Provides physiologically relevant data; distinguishes between simple binding and functional effect.[13]More complex and lower throughput than binding assays; requires specific cell lines and assay development.Confirming hits from binding assays; determining the mechanism of the off-target effect (e.g., agonist vs. antagonist).

Chapter 3: Gold-Standard Experimental Protocols

Trustworthy data is built on robust, well-controlled experiments. The following protocols represent self-validating systems for assessing key off-target activities.

Protocol 3.1: Competitive Radioligand Binding Assay for a Representative GPCR (e.g., 5-HT₂ₐ)

This assay determines a compound's affinity (Ki) for a receptor by measuring its ability to displace a known high-affinity radioligand.[14] It is the gold standard for quantifying binding interactions.[14]

Binding_Assay_Workflow cluster_0 cluster_1 cluster_2 Reagents Prepare Reagents: - Cell Membranes (w/ Receptor) - Radioligand ([3H]-Ketanserin) - Test Compound Dilutions - Wash Buffer Incubate Incubate Components: Membranes + Radioligand + Test Compound (or Vehicle) Reagents->Incubate Filter Rapid Filtration: Separate bound from free radioligand using glass fiber filter Incubate->Filter Allow to reach equilibrium Wash Wash Filter: Remove non-specifically bound radioligand Filter->Wash Scintillation Add Scintillation Cocktail & Count Radioactivity (CPM) Wash->Scintillation Analyze Analyze Data: Calculate % Inhibition Determine IC50 -> Ki Scintillation->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved cell membranes expressing the human 5-HT₂ₐ receptor on ice. Dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 5-10 µg protein per well. Causality: Using isolated membranes ensures that the interaction is directly with the receptor, free from confounding downstream cellular events.

    • Prepare a 2X working solution of the radioligand (e.g., [³H]-ketanserin) at a concentration equal to twice its Kd value (~1-2 nM). Causality: Using the radioligand at its Kd ensures a good signal window and optimal sensitivity for competitive binding.

    • Perform a serial dilution of the 3-oxy-azetidine test compound in assay buffer to create a range of 10 concentrations (e.g., 100 µM to 1 pM).

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: 25 µL Assay Buffer + 50 µL Membranes + 25 µL Radioligand.

    • Non-Specific Binding (NSB) Wells: 25 µL of a high concentration of a known competitor (e.g., 10 µM Mianserin) + 50 µL Membranes + 25 µL Radioligand. Causality: The NSB wells define the background signal, representing radioligand binding to the filter and other non-receptor components. This is critical for accurate data normalization.

    • Test Compound Wells: 25 µL of each test compound dilution + 50 µL Membranes + 25 µL Radioligand.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation. Causality: This incubation period is chosen to ensure the binding reaction reaches equilibrium, a prerequisite for the valid application of the Cheng-Prusoff equation to calculate Ki.[15]

  • Termination and Filtration:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester.

    • Wash the filters 3 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). Causality: The rapid filtration and cold buffer wash minimize the dissociation of the radioligand from the receptor during the separation of bound from free ligand.[14]

  • Detection and Analysis:

    • Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

    • Calculate Percent Inhibition = 100 * (1 - [(Test Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM)]).

    • Plot Percent Inhibition vs. Log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 3.2: Automated Electrophysiology Assay for hERG Channel Inhibition

Automated patch-clamp systems (e.g., QPatch, SyncroPatch) provide a higher-throughput method for assessing hERG liability that is now considered the industry standard, replacing manual patch-clamp for screening purposes.[6]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel under standard conditions.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer. Causality: A high-quality, single-cell suspension with high viability is critical for achieving a high success rate of giga-ohm seal formation, which is necessary for accurate voltage-clamp recording.[16]

  • Instrument Setup:

    • Prime the instrument's fluidics with extracellular and intracellular solutions.

    • Load the cell suspension and test compound plate into the instrument.

  • Automated Patch-Clamp Procedure:

    • The instrument automatically performs cell capture, seal formation (aiming for >1 GΩ), and whole-cell configuration.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV to open the channels, followed by a repolarizing step to -50 mV where the peak tail current is measured.[16]

    • Establish a stable baseline current by perfusing with extracellular solution containing vehicle (e.g., 0.1% DMSO).

  • Compound Application and Recording:

    • Sequentially perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). Allow 3-5 minutes of exposure for each concentration.[6]

    • Record the peak tail current at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control. Causality: The positive control validates that the assay system can detect known inhibitors, ensuring the trustworthiness of negative results for the test compound.

  • Data Analysis:

    • Calculate the percent inhibition of the hERG tail current at each concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

Chapter 4: Case Study & Data Interpretation

Let's consider a hypothetical 3-oxy-azetidine compound, AZD-X , designed as a selective inhibitor for Kinase Y.

Phase 1: Broad Panel Screening

AZD-X was screened at 10 µM in a standard 44-target safety panel.[9]

Table 1: Phase 1 Safety Panel Results for AZD-X (10 µM)

Target Assay Type % Inhibition Implication
5-HT₂ₐ Receptor Binding 85% Potential for serotonergic side effects
α₁ₐ-Adrenergic Receptor Binding 65% Potential for cardiovascular effects (e.g., hypotension)
hERG Channel Binding 58% High-Risk Flag: Potential for cardiac arrhythmia
CDK2/CycA Enzyme 95% Expected on-target or related kinase activity

| Other 40 targets | Various | <50% | Low initial concern |

Interpretation: The single-point screen immediately flags three major potential liabilities: serotonergic, adrenergic, and, most critically, hERG activity. The CDK2 hit is noted but may be related to the intended on-target activity.

Phase 2: Potency Determination

Based on the Phase 1 results, follow-up concentration-response experiments were performed.

Table 2: Phase 2 Potency (IC₅₀/Ki) Determination for AZD-X

Target Assay Type IC₅₀ / Ki
Kinase Y (On-Target) Enzyme Assay IC₅₀ = 50 nM
5-HT₂ₐ Receptor Radioligand Binding Ki = 250 nM
α₁ₐ-Adrenergic Receptor Radioligand Binding Ki = 1.2 µM
hERG Channel Automated Patch Clamp IC₅₀ = 980 nM

| CDK2/CycA | Enzyme Assay | IC₅₀ = 150 nM |

Interpretation: The follow-up data confirms potent, sub-micromolar activity at both the 5-HT₂ₐ receptor and the hERG channel. The selectivity window between the on-target (Kinase Y, 50 nM) and these off-targets is narrow (5-fold for 5-HT₂ₐ and ~20-fold for hERG). This is a significant concern. The CDK2 activity is also confirmed to be potent.

Phase 3: Functional Confirmation

A cell-based calcium flux assay was performed to determine if the 5-HT₂ₐ receptor binding translates to functional activity.

Result: AZD-X showed no agonist activity on its own but acted as a potent antagonist of serotonin-induced calcium release with an IC₅₀ of 310 nM .

Phase 4: Integrated Risk Assessment

  • Primary Concerns: The sub-micromolar hERG inhibition presents the most significant risk, potentially halting the compound's development.[17] A therapeutic window of less than 30-fold between hERG IC₅₀ and the therapeutic plasma concentration is often considered high-risk.

  • Secondary Concerns: The potent 5-HT₂ₐ antagonism is a liability that could lead to neuropsychiatric side effects. The α₁ₐ antagonism is less potent but still a concern for cardiovascular safety.

  • Selectivity: The compound is not selective. It hits CDK2 with only 3-fold weaker potency than the primary target.

Conclusion

The 3-oxy-azetidine scaffold is a powerful tool in the medicinal chemist's arsenal, but its inherent properties demand a vigilant and systematic approach to safety pharmacology. By employing a phased strategy—moving from broad screening to quantitative potency determination and finally to functional confirmation—researchers can build a comprehensive understanding of a compound's off-target liabilities. Relying on well-controlled, validated assays and carefully interpreting the integrated data are paramount to identifying safe and selective drug candidates, ultimately reducing attrition and increasing the probability of clinical success.

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Safety Operating Guide

A Proactive Defense: PPE Protocols for Handling 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Laboratory Professionals

As a novel research chemical, 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride lacks extensive, publicly available safety data. In such instances, a proactive and conservative approach to safety is not just recommended—it is essential. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounding its recommendations in a structural analysis of the molecule and data from analogous compounds.

The core principle is to treat the substance as possessing the combined hazards of its constituent parts: the reactive azetidine ring, the potentially irritating chlorobenzyl group, and the acidic hydrochloride salt. This ensures a robust defense against unknown toxicological properties.

Hazard Analysis: Understanding the "Why" Behind the PPE

A thorough risk assessment is the foundation of laboratory safety.[1][2] For 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, the hazards are inferred from its chemical structure:

  • Azetidine Moiety : The strained four-membered azetidine ring is a structural alert. The parent compound, azetidine, is known to be corrosive and can cause severe skin and eye damage.[3][4] Its hydrochloride salt is classified as a skin, eye, and respiratory irritant.[5][6][7]

  • 4-Chlorobenzyl Group : While some data sheets for the related 4-chlorobenzyl alcohol indicate it is not a hazardous substance, this does not account for its incorporation into the larger, more complex target molecule.[8][9] Chlorinated organic compounds as a class can carry various health risks, and it is prudent to assume potential for irritation and skin absorption.

  • Hydrochloride Salt : Amine hydrochloride salts are often fine, dusty powders. This physical form increases the risk of aerosolization and subsequent inhalation, which can lead to respiratory tract irritation.[5][7][10]

Based on this analysis, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation. A vendor-supplied safety information sheet provides key hazard statements for the compound, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]

The Right Protection for the Task: A Tiered PPE Approach

The specific laboratory operation dictates the required level of protection.[12] Activities that can generate dust or aerosols, such as weighing a solid or preparing a solution, require more stringent controls than handling a closed container.

Task Risk Level Required Personal Protective Equipment (PPE) Rationale
Storage & Transport LowStandard lab coat, safety glasses, nitrile gloves.Protects against incidental contact with contaminated surfaces.
Weighing & Transfer (Solid) HighDisposable lab coat over standard lab coat, chemical splash goggles, face shield, double-gloving (e.g., nitrile), N95 respirator or higher.High risk of aerosolizing the fine hydrochloride powder. A face shield protects the entire face, and double-gloving prevents contamination during doffing. Respiratory protection is crucial.[5][7][10]
Solution Preparation Medium-HighChemical-resistant lab coat, chemical splash goggles, nitrile gloves. Work within a certified chemical fume hood.Protects against splashes of both the solid and the solvent. The fume hood provides primary containment for vapors and aerosols.
Reaction & Workup MediumChemical-resistant lab coat, chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile). All operations must be in a fume hood.Standard procedure for handling any chemical reaction to contain splashes and vapors.
Waste Disposal MediumChemical-resistant lab coat, chemical splash goggles, nitrile gloves.Protects against splashes and contact with contaminated waste materials.

This tiered approach ensures that the level of protection is always commensurate with the risk of exposure, a core principle of chemical hygiene and safety.[1]

Core Protocols: Beyond the Basics

Detailed Glove Protocol

Standard nitrile gloves are a baseline for preventing skin exposure.[13] However, for tasks with higher risk, such as weighing, a double-gloving technique is mandated. This involves wearing two pairs of gloves, typically of the same material, to provide a backup barrier in case of an unnoticed tear or puncture in the outer glove.

Key Glove Practices:

  • Inspect Before Use : Always check gloves for rips or holes before donning.

  • Proper Removal : Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Immediate Disposal : Dispose of used gloves in the designated hazardous waste container immediately after use.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves.[4][5][6]

Eye and Face Protection

Standard safety glasses are insufficient. Due to the severe eye irritation potential of azetidine compounds, chemical splash goggles are mandatory for all handling operations.[5][6][7] For high-risk activities like weighing the solid powder, a full-face shield worn over the goggles is required to protect the entire face from airborne particles.[14] It is also critical to ensure that contact lenses are not worn when handling this material, as they can trap chemicals against the eye.[15]

Workflow Diagrams for Enhanced Safety

Visual aids are crucial for reinforcing complex procedures. The following diagrams, rendered in DOT language, outline the critical decision-making and procedural steps for safe handling.

Hazard Assessment and PPE Selection

Hazard_Assessment_PPE cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Admin Controls A Identify Task: Weighing, Dissolving, etc. B Analyze Chemical Hazards: - Azetidine (Irritant/Corrosive) - HCl Salt (Aerosol Risk) - Chlorobenzyl (Unknown) A->B informs G Respiratory Protection: N95 or higher (for solids/aerosols) A->G influences need for H Work in Chemical Fume Hood A->H influences need for C Determine Exposure Routes: Inhalation, Skin, Eyes B->C leads to D Eye/Face Protection: Chemical Splash Goggles + Face Shield (if aerosol risk) C->D dictates need for E Hand Protection: Double Nitrile Gloves C->E dictates need for F Body Protection: Chemical Resistant Lab Coat C->F dictates need for C->G dictates need for I Establish Emergency Plan: Eyewash, Shower Access

Caption: Hazard Identification & PPE Selection Workflow.

PPE Donning and Doffing Sequence

Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Task Area Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (cuff over lab coat sleeve) don4->don5 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (turn inside out) doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures and Disposal

Emergency Response:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan: All contaminated materials, including used gloves, disposable lab coats, and any material used for spill cleanup, must be disposed of as hazardous chemical waste. Place these items in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these rigorous, evidence-based PPE protocols, researchers can confidently and safely handle 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, ensuring personal safety while advancing critical drug development research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements. Retrieved from OSHA.gov. URL: [Link]

  • Dalip Sc Pires. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from Dalip Sc Pires. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from OSHA.gov. URL: [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from Lab Manager. URL: [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.